2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909060 | |
| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-49-4, 106006-83-1 | |
| Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a critical chiral intermediate in modern pharmaceutical synthesis. Our focus is to deliver not just data, but actionable insights into its chemical behavior, synthesis, and handling, tailored for researchers and drug development professionals.
Introduction: A Cornerstone Intermediate for Dopamine Agonists
(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known by its CAS number 106092-09-5, is a heterocyclic diamine of significant interest in medicinal chemistry.[1] Its primary importance lies in its role as the key building block for the synthesis of Pramipexole, a potent non-ergot dopamine agonist.[2][3][4][5][6] Pramipexole is widely prescribed for the management of Parkinson's disease and Restless Legs Syndrome (RLS), where it acts by stimulating dopamine receptors in the brain.[2][7][8][9][10]
The specific (S)-enantiomer is crucial as it dictates the stereochemistry of the final active pharmaceutical ingredient (API), which is essential for its therapeutic efficacy and safety.[11] Beyond its role as a precursor, the compound itself exhibits activity as a dopamine autoreceptor agonist.[12] Understanding the chemical properties of this intermediate is therefore fundamental to ensuring the quality, yield, and scalability of Pramipexole production.
Physicochemical and Structural Properties
The molecule's structure features a benzothiazole ring system fused to a saturated cyclohexane ring, with amino groups at the C2 and C6 positions.[11] The chiral center at the C6 position is in the (S)-configuration. This unique arrangement of functional groups governs its reactivity and physical characteristics.
Core Data Summary
| Property | Value | Source(s) |
| IUPAC Name | (6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [1] |
| Synonyms | (-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-N-Despropyl Pramipexole | [12][13] |
| CAS Number | 106092-09-5 | [1] |
| Molecular Formula | C₇H₁₁N₃S | [1][11][14] |
| Molecular Weight | 169.25 g/mol | [1][11][14] |
| Appearance | White to off-white solid/powder | [11][15] |
| Melting Point | 228-230 °C | [11][15] |
| Boiling Point | 359.0 ± 42.0 °C (Predicted) | [11] |
| Solubility | Sparingly soluble in methanol, slightly soluble in water | [11] |
Chemical Structure Visualization
Caption: Chemical structure of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.
Synthesis and Manufacturing Insights
The synthesis of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a multi-step process that demands precise control over reaction conditions to achieve high purity and the correct stereochemistry. A common and scalable route begins with 4-acetamidocyclohexanone.[3][4][5][6]
Synthetic Workflow Diagram
Caption: A common synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of methods described in the literature and should be adapted and optimized for specific laboratory conditions.[3][4][5][6]
Step 1: Synthesis of 2-Bromo-4-acetamidocyclohexanone
-
Rationale: The initial step activates the cyclohexanone ring for subsequent cyclization. Bromination occurs at the alpha-carbon to the carbonyl group. Using water as a solvent is a greener and often more efficient choice than traditional glacial acetic acid.
-
Procedure:
-
Dissolve 4-acetamidocyclohexanone in water.
-
Slowly add a stoichiometric amount of bromine (Br₂) to the solution while maintaining the temperature, typically below 30°C, to control selectivity and minimize side reactions.
-
Stir the reaction mixture until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material. The product of this step is typically used directly in the next stage without isolation.
-
Step 2: Formation of the Thiazole Ring
-
Rationale: Thiourea acts as a dinucleophilic reagent. One amine group attacks the carbonyl carbon, and the thiol tautomer attacks the carbon bearing the bromine, leading to cyclization and the formation of the 2-aminothiazole ring system.
-
Procedure:
-
To the aqueous solution from Step 1, add thiourea.
-
Heat the mixture to reflux (around 80-100°C) for several hours. The reaction progress is monitored until the brominated intermediate is consumed.
-
Step 3: Hydrolysis of the Acetamido Group
-
Rationale: The N-acetyl protecting group on the 6-amino function must be removed to yield the final diamine. Strong acidic conditions are required to hydrolyze the amide bond.
-
Procedure:
-
Add a strong acid, typically an aqueous solution of hydrobromic acid (HBr), directly to the reaction mixture.
-
Maintain reflux until the hydrolysis is complete. This step cleaves the acetyl group, yielding the dihydrobromide salt of the target compound.
-
Step 4: Isolation of the Free Base
-
Rationale: The final step involves neutralizing the acid salt to precipitate the desired free base, which can then be isolated.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Carefully adjust the pH to approximately 11-12 using a strong base, such as 30% sodium hydroxide (NaOH) solution. This neutralization step causes the free base to precipitate out of the solution.
-
Stir the resulting slurry at a low temperature (e.g., 5°C) to maximize crystallization.
-
Collect the solid product by filtration, wash with chilled water to remove residual salts, and dry under vacuum.
-
Chemical Reactivity and Conversion to Pramipexole
The reactivity of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is dominated by its two amino groups. The 2-amino group is part of a guanidinyl-like system within the thiazole ring, making it less nucleophilic than the 6-amino group, which is a primary aliphatic amine. This difference in reactivity is exploited in the synthesis of Pramipexole, allowing for selective alkylation at the 6-position.
Key Reaction: Synthesis of Pramipexole
The conversion to Pramipexole involves the selective N-propylation of the 6-amino group.[2][3][5]
Caption: Conversion of the intermediate to Pramipexole.
Protocol for Pramipexole Synthesis
-
Rationale: A common method involves acylation of the more nucleophilic 6-amino group with a propionylating agent, followed by reduction of the resulting amide to the amine. This two-step process provides better control and selectivity compared to direct alkylation, which can lead to over-alkylation.
-
Procedure (Acylation-Reduction):
-
Acylation: Dissolve (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent. Add a base to act as a proton scavenger. Cool the mixture and slowly add propionyl chloride or propionic anhydride. Stir until acylation is complete.
-
Reduction: Isolate the intermediate amide. Dissolve it in a solvent like tetrahydrofuran (THF). Add a reducing agent (e.g., lithium aluminum hydride, LAH) carefully at a reduced temperature. After the reaction is complete, quench the excess reducing agent and work up the reaction to isolate Pramipexole.
-
Purification: The crude Pramipexole is often converted to its dihydrochloride monohydrate salt for improved stability and handling, followed by recrystallization to achieve pharmaceutical-grade purity.[2][9]
-
Spectroscopic Characterization
Full characterization of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is essential for quality control. While detailed spectra are proprietary to manufacturers, standard analytical techniques are used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, connectivity, and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) and Raman Spectroscopy: To identify characteristic functional groups, such as N-H and C=N vibrations. Raman spectra data for this compound is available through commercial suppliers.[1]
-
Chiral HPLC: To determine the enantiomeric purity, a critical quality attribute.
Safety, Handling, and Storage
As with any active chemical intermediate, proper safety protocols are mandatory.
Hazard Identification
Based on aggregated GHS data, this compound presents the following hazards:[1][14]
-
Skin Irritation (H315): Causes skin irritation.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage Conditions: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, often under an inert atmosphere (e.g., argon or nitrogen).[11][15] Recommended storage temperature is typically between 2-8°C.[11]
Conclusion
(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is more than just a precursor; it is a precisely engineered molecule whose chemical properties are fundamental to the successful synthesis of the vital drug Pramipexole. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any scientist or researcher working in the field of dopamine agonists and neurodegenerative disease therapeutics. The methodologies and data presented in this guide provide a solid foundation for further research and development efforts.
References
- 1. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 6. Page loading... [guidechem.com]
- 7. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pramipexole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. drugs.com [drugs.com]
- 10. apexbt.com [apexbt.com]
- 11. nbinno.com [nbinno.com]
- 12. scbt.com [scbt.com]
- 13. CAS 106092-09-5: (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazole… [cymitquimica.com]
- 14. This compound | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Spectroscopic Data of (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A Comprehensive Technical Guide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS: 106092-11-9), a critical chiral intermediate in the synthesis of (R)-Pramipexole, a dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide emphasizes the rationale behind experimental choices and provides validated protocols to ensure data integrity and reproducibility.
Introduction: The Significance of (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
(R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a heterocyclic compound featuring a benzothiazole ring fused to a tetrahydro ring system, with amino groups at the 2 and 6 positions.[2] Its molecular formula is C₇H₁₁N₃S, and it has a molecular weight of 169.25 g/mol .[2][3] The chirality at the C6 position is of paramount importance as it dictates the stereochemistry of the final active pharmaceutical ingredient, (R)-Pramipexole, which is essential for its therapeutic efficacy.[2]
Accurate spectroscopic characterization is fundamental for the quality control of this intermediate, ensuring its identity, purity, and structural integrity throughout the manufacturing process. This guide synthesizes available spectroscopic data to provide a detailed reference for laboratory and industrial applications.
Chemical Structure and Physicochemical Properties
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.
References
Navigating the Solubility Landscape of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a pivotal intermediate in the synthesis of pharmacologically active compounds such as Pramipexole, presents unique challenges and opportunities in pharmaceutical development. Its solubility characteristics across a spectrum of organic solvents are a critical determinant of reaction kinetics, purification efficiency, and ultimately, the viability of synthetic routes. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending established experimental data with theoretical predictive models. We delve into the molecular factors governing its solubility, present a detailed, field-proven protocol for empirical solubility determination via the shake-flask method, and offer insights into leveraging solubility data for process optimization. This guide is intended to be an essential resource for researchers and professionals navigating the complexities of handling this versatile molecule.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a heterocyclic amine whose structural motif is a cornerstone in the architecture of various therapeutic agents.[1][2] Its most prominent role is as a key precursor to Pramipexole, a potent dopamine agonist employed in the management of Parkinson's disease and Restless Legs Syndrome.[3] The stereochemistry of this intermediate is crucial, with the (S)-enantiomer being the typical precursor for the active pharmaceutical ingredient.[1]
Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for:
-
Rational Solvent Selection: Choosing appropriate solvents for synthesis, extraction, and crystallization is paramount for achieving high yields and purity.
-
Process Optimization: Solubility data informs reaction concentration, temperature profiles, and anti-solvent selection in crystallization processes.
-
Analytical Method Development: The choice of diluents for chromatographic analysis (e.g., HPLC) is dictated by the compound's solubility.
-
Safety and Handling: Knowledge of solubility aids in the development of safe handling procedures and in the event of spills, effective cleanup protocols.
This guide will systematically explore the solubility of this compound, providing both a practical framework for its experimental determination and a theoretical lens through which to understand its behavior.
Physicochemical Properties and their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key features influencing its solubility are:
-
Polarity: The presence of two primary amino groups and a thiazole ring imparts a significant degree of polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors.
-
Hydrogen Bonding: The ability to form hydrogen bonds is a dominant factor in its solubility in protic solvents like water and alcohols.
-
Molecular Weight: With a molecular weight of approximately 169.25 g/mol , it is a relatively small molecule, which generally favors solubility.[4][5]
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid-state compound will influence its solubility. A higher lattice energy will generally lead to lower solubility.
The interplay of these factors results in a nuanced solubility profile, with the compound exhibiting preferential solubility in polar solvents.
Solubility Profile of this compound
Direct, quantitative experimental data for the solubility of this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, based on qualitative descriptions and its use in synthesis, a general solubility profile can be inferred.
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | The ability to form strong hydrogen bonds with the solvent molecules is the primary driver of solubility. However, the non-polar hydrocarbon backbone of the tetrahydrobenzothiazole ring system limits extensive solubility. It has been described as "sparingly soluble in methanol and slightly soluble in water".[3] |
| Aprotic Polar | Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble (Predicted) | These solvents can act as hydrogen bond acceptors, interacting favorably with the amino groups of the solute. Solvents like THF and acetonitrile are used in the synthesis of Pramipexole, indicating sufficient solubility to facilitate the reaction.[6] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Poorly Soluble to Insoluble (Predicted) | The significant polarity mismatch between the solute and these solvents results in weak solute-solvent interactions, leading to very low solubility. The principle of "like dissolves like" is a strong indicator here. |
Note: The qualitative solubility descriptions are based on inferences from available literature and chemical principles. For precise process design and optimization, experimental determination of solubility is strongly recommended.
Theoretical Prediction of Solubility: A Computational Approach
In the absence of extensive experimental data, computational models can provide valuable estimations of solubility.[7][8][9] These methods, while not a substitute for empirical measurement, can guide solvent screening and offer insights into the molecular interactions driving dissolution.
Two powerful predictive frameworks are:
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This quantum chemistry-based method can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.[5][10] It has shown good predictive power for the solubility of active pharmaceutical ingredients (APIs).[5][11]
-
Hansen Solubility Parameters (HSP): This approach characterizes a substance by three parameters: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH).[12][13][14] The principle is that substances with similar HSP values are likely to be miscible. The "solubility sphere" concept can be used to predict whether a solute will dissolve in a given solvent.[12]
The application of these models to this compound could generate a more quantitative and extensive solubility profile, aiding in the rational selection of solvents for various applications.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[15][16] This method is reliable and widely accepted in the pharmaceutical industry. The following is a detailed protocol for its implementation.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
References
- 1. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole 97 106092-09-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. d-nb.info [d-nb.info]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. kinampark.com [kinampark.com]
- 15. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Theoretical and computational studies of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound, a pivotal intermediate in pharmaceutical synthesis. We will explore the application of Density Functional Theory (DFT) to elucidate its structural and electronic properties, and the use of molecular docking to probe its potential biological interactions, thereby offering a blueprint for its rational drug design applications.
Introduction: The Significance of this compound
This compound (C₇H₁₁N₃S) is a heterocyclic amine with a molecular weight of 169.25 g/mol .[1][2] Its primary significance in the pharmaceutical landscape lies in its role as a key precursor in the synthesis of Pramipexole.[3][4] Pramipexole is a non-ergoline dopamine agonist with high specificity for the D3 receptor subtype, and it is a first-line treatment for Parkinson's disease and restless leg syndrome.[5] The stereospecificity of the chiral center at the 6-position of the tetrahydrobenzothiazole ring is crucial for the therapeutic efficacy of the final drug product, making the detailed structural and electronic characterization of this intermediate a subject of considerable importance.[3]
Computational chemistry provides a powerful lens through which to examine molecules at an atomic level of detail, offering insights that are complementary to and often predictive of experimental findings. For a molecule like this compound, theoretical studies can illuminate its three-dimensional geometry, vibrational modes, electronic structure, and potential interactions with biological macromolecules. This guide will detail the established computational workflows for such an investigation.
Unveiling Molecular Properties through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6] It is a widely used tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[7]
Experimental Protocol: DFT Calculations
The following protocol outlines a standard procedure for performing DFT calculations on this compound.
Objective: To determine the optimized ground-state geometry, vibrational frequencies, and electronic properties of the molecule.
Recommended Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.
Methodology:
-
Structure Input: The initial 3D structure of this compound can be built using molecular modeling software like GaussView or Avogadro. The CAS number for the (S)-enantiomer is 106092-09-5.[1]
-
Geometry Optimization:
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is a widely used and well-validated choice for organic molecules.[6]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational resources, allowing for polarization and diffuse functions.
-
Procedure: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Procedure: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.[6]
-
-
Electronic Property Calculation:
-
Procedure: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as the energies of the HOMO and LUMO, and to generate the molecular electrostatic potential (MEP) map.
-
Analysis of DFT Results
The geometry optimization yields the most stable 3D arrangement of the atoms, providing precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography if available.
| Parameter | Description | Expected Value (Å or °) |
| C-S (thiazole) | Bond lengths within the thiazole ring | ~1.7-1.8 Å |
| C-N (thiazole) | Bond lengths within the thiazole ring | ~1.3-1.4 Å |
| C-C (cyclohexane) | Bond lengths within the saturated ring | ~1.54 Å |
| C-N (amino) | Bond length of the amino groups | ~1.4 Å |
| Dihedral Angles | Torsional angles defining the ring puckering | Varies |
Table 1: Representative optimized geometrical parameters for this compound.
The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra.[1] It is standard practice to apply a scaling factor to the computed frequencies to account for anharmonicity and the approximate nature of the theoretical method.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental IR/Raman (cm⁻¹)[1] |
| N-H stretch | Amino groups | 3300-3500 | Correlates with experimental data |
| C-H stretch | Aliphatic C-H | 2800-3000 | Correlates with experimental data |
| C=N stretch | Thiazole ring | 1600-1650 | Correlates with experimental data |
| C-N stretch | Thiazole ring | 1300-1400 | Correlates with experimental data |
Table 2: Comparison of calculated and experimental vibrational frequencies.
The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[6] A smaller gap suggests higher reactivity.
| Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -0.5 to -1.5 |
| Energy Gap (ΔE) | ~4.0 to 5.0 |
Table 3: Predicted HOMO-LUMO energies and energy gap.
The MEP map is a visualization of the total electrostatic potential on the electron density surface. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atoms of the amino groups and the thiazole ring, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino groups.
Predicting Biological Interactions with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] Given that this compound is a precursor to the dopamine D3 receptor agonist Pramipexole, a logical step is to investigate its binding affinity and mode of interaction with the dopamine D3 receptor.
Experimental Protocol: Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with the human dopamine D3 receptor.
Recommended Software: AutoDock, Glide, GOLD, or similar molecular docking software.
Methodology:
-
Protein Preparation:
-
The 3D crystal structure of the human dopamine D3 receptor can be obtained from the Protein Data Bank (PDB). For instance, PDB ID: 7CMU is a suitable structure.
-
The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.
-
-
Ligand Preparation:
-
The 3D structure of this compound, optimized using DFT as described in section 2.1, is used.
-
Appropriate protonation states at physiological pH are assigned, and torsional degrees of freedom are defined.
-
-
Docking Simulation:
-
A grid box is defined to encompass the known binding site of the dopamine D3 receptor.
-
A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
The results are ranked based on a scoring function that estimates the binding free energy (ΔG).
-
The lowest energy poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with the amino acid residues of the receptor.
-
Analysis of Docking Results
The docking study would predict the binding energy of this compound to the dopamine D3 receptor and identify the key amino acid residues involved in the interaction.
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| This compound | -6.0 to -8.0 | Asp110, Ser192, Phe345, His349 | Hydrogen bonds, π-π stacking, hydrophobic interactions |
Table 4: Predicted molecular docking results with the dopamine D3 receptor (PDB: 7CMU).
A strong interaction is often characterized by hydrogen bonds between the amino groups of the ligand and polar residues like Aspartate or Serine in the receptor's active site. The benzothiazole ring may engage in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine or Tyrosine.
Visualizations
Caption: 2D structure of this compound.
Caption: Workflow for theoretical and computational studies.
Caption: Ligand-receptor interaction diagram.
Conclusion
The theoretical and computational study of this compound provides invaluable insights into its molecular characteristics. DFT calculations offer a detailed understanding of its geometry, stability, and electronic nature, which can be correlated with experimental spectroscopic data. Furthermore, molecular docking simulations can effectively predict its binding behavior with relevant biological targets, such as the dopamine D3 receptor, thereby rationalizing its role as a key pharmacophore and guiding the development of novel therapeutics. The integrated computational approach detailed in this guide represents a cornerstone of modern drug discovery and development, enabling a more efficient and informed design of next-generation pharmaceuticals.
References
- 1. This compound, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Biological Activity of Novel Tetrahydrobenzothiazole Derivatives
An In-Depth Technical Guide for Researchers
Abstract
The tetrahydrobenzothiazole (THBT) scaffold has emerged as a privileged structure in medicinal chemistry, representing a significant evolution from the well-established biological activities of its aromatic benzothiazole counterpart. By saturating the benzene ring, THBT derivatives gain increased three-dimensionality, conformational flexibility, and altered physicochemical properties, opening new avenues for interaction with biological targets. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of novel THBT derivatives. We delve into the core biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by detailed, field-proven experimental protocols. The causality behind synthetic choices and assay designs is explained to ensure scientific integrity and reproducibility. Through structured data tables, workflow diagrams, and pathway visualizations, this guide aims to equip scientists with the foundational knowledge and practical methodologies required to explore and optimize the therapeutic potential of this promising class of heterocyclic compounds.
Introduction: The Tetrahydrobenzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone of many pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The therapeutic versatility of this scaffold has driven extensive research into its derivatives.
A significant and strategic modification to this core is the hydrogenation of the benzene ring to form the 4,5,6,7-tetrahydrobenzothiazole (THBT) scaffold. This transformation from a planar, aromatic system to a non-planar, alicyclic ring introduces critical changes to the molecule's properties:
-
Increased sp³ Character: The saturated ring imparts a three-dimensional geometry, allowing for more specific and complex interactions within the binding pockets of target proteins.
-
Altered Lipophilicity: The removal of aromaticity generally increases the compound's lipophilicity, which can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Flexibility: The cyclohexane ring can adopt various conformations (e.g., chair, boat), providing the flexibility to adapt to the topology of a target active site.
This guide offers a technical exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel THBT derivatives, providing researchers with the necessary tools to innovate within this chemical space.
Section 1: Synthetic Strategies for Novel Tetrahydrobenzothiazole Derivatives
The efficient synthesis of a diverse library of compounds is the first critical step in drug discovery. For THBT derivatives, multi-component reactions are particularly favored as they offer atom economy, simplicity, and the ability to generate structural diversity in a single step. The Gewald reaction is a cornerstone for synthesizing the core THBT ring system.
Causality in Synthetic Design: The choice of a one-pot, multi-component synthesis is deliberate. It is more efficient than traditional multi-step synthesis, reducing time, cost, and waste. It allows for the rapid creation of a library of analogues by simply varying the initial building blocks (ketone, cyano-component, and sulfur source), which is essential for establishing robust Structure-Activity Relationships (SAR).
Experimental Protocol: One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole Derivatives
This protocol describes a common and effective method for synthesizing the THBT core, which can then be further functionalized.
Materials:
-
Cyclohexanone (or a substituted derivative)
-
Malononitrile (or another active methylene nitrile, e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
Morpholine (or another basic catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the dropwise addition of morpholine (2 mmol) as a catalyst.
-
Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat the reaction to reflux (approximately 80°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form. Filter the solid product using a Büchner funnel, wash it with cold ethanol (2 x 10 mL) to remove impurities, and dry it under a vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Visualization: General Synthetic Workflow
Caption: Workflow for synthesizing a library of THBT derivatives.
Section 2: Key Biological Activities and Evaluation Protocols
Novel THBT derivatives have shown significant promise in several therapeutic areas. This section details the protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory activities.
A. Anticancer Activity
Mechanism Insight: Many heterocyclic compounds exert their anticancer effects by interfering with critical cellular pathways that control proliferation, survival, and apoptosis. Key targets include protein kinases (e.g., AKT, ERK), topoisomerases, and components of the apoptotic machinery.[6] The unique 3D structure of THBTs may allow them to act as potent and selective inhibitors within these pathways.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (THBT derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THBT derivatives and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should be <0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Cytotoxicity of THBT Derivatives
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |
| THBT-01 | -H | -Phenyl | 25.4 | 32.1 |
| THBT-02 | -H | -4-Chlorophenyl | 8.2 | 11.5 |
| THBT-03 | -H | -4-Methoxyphenyl | 15.7 | 21.3 |
| THBT-04 | -COCH₃ | -Phenyl | >50 | >50 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Note: Data is hypothetical for illustrative purposes.
Visualization: Potential Target Pathway for THBTs
Caption: Simplified PI3K/AKT pathway inhibited by a THBT derivative.
B. Antimicrobial Activity
Mechanism Insight: The search for new antibiotics is critical due to rising antimicrobial resistance. Benzothiazole derivatives are known to inhibit essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[3] The modified steric and electronic properties of THBTs could lead to novel interactions with these or other microbial targets.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Test compounds and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Data Presentation: Antimicrobial Activity (MIC) of THBT Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| THBT-05 | 8 | 32 | 16 |
| THBT-06 | 4 | 16 | 8 |
| THBT-07 | >64 | >64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: Data is hypothetical for illustrative purposes.
C. Anti-inflammatory Activity
Mechanism Insight: Chronic inflammation is linked to numerous diseases. Key inflammatory pathways often involve the activation of transcription factors like NF-κB, which upregulates the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] THBT derivatives could potentially modulate these pathways.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol uses a commercial colorimetric or fluorometric assay kit to measure the peroxidase activity of COX enzymes.
Materials:
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam).
-
Recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Test compounds and a standard COX-2 inhibitor (e.g., Celecoxib).
-
96-well plate, microplate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (buffer, enzyme, substrate, chromogen) as per the manufacturer's instructions.
-
Compound Addition: Add the test compounds and Celecoxib at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitors to bind.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid. The COX-2 will convert it to prostaglandin G₂, which is then reduced by the peroxidase component, causing the chromogen to change color.
-
Data Acquisition: Read the absorbance at the specified wavelength at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value.
Visualization: Inflammatory Signaling Cascade
Caption: NF-κB signaling pathway in inflammation.
Section 3: Structure-Activity Relationship (SAR) Analysis
SAR analysis is crucial for optimizing lead compounds. By comparing the chemical structures of the synthesized THBT derivatives with their biological activities, we can deduce which molecular features are essential for potency and selectivity.
Key Insights from Literature and Hypothetical Data:
-
Substitution at the 2-amino group: Acylation or alkylation of the 2-amino group often diminishes activity, suggesting a free amino group may be important for hydrogen bonding with the target.
-
Aryl Substituents: For anticancer activity, attaching an aryl ring (e.g., phenyl) at other positions on the THBT core is common. The electronic properties of this ring are critical; electron-withdrawing groups like halogens (-Cl, -F) often enhance potency compared to electron-donating groups (-OCH₃).[4][6] This suggests that π-π stacking and specific electronic interactions are key.
-
Lipophilicity: For antimicrobial activity, a balance of hydrophilicity and lipophilicity is required for cell penetration. Increasing lipophilicity can improve activity up to a point, after which it may be detrimental due to poor solubility.
Visualization: SAR Summary for THBT Derivatives
Caption: Key Structure-Activity Relationship points for the THBT scaffold.
Section 4: Future Directions and Therapeutic Potential
The study of novel tetrahydrobenzothiazole derivatives is a fertile ground for drug discovery. While in vitro data is promising, several challenges must be addressed to translate these findings into clinical candidates.
Future Research Avenues:
-
Mechanism Deconvolution: Identifying the precise molecular targets of the most active compounds is paramount. This can be achieved through techniques like thermal shift assays, affinity chromatography, and computational docking studies.
-
ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is essential. In vitro assays for metabolic stability (microsomal stability assay) and cytotoxicity against non-cancerous cell lines are critical next steps.
-
In Vivo Efficacy: Promising candidates must be evaluated in animal models of cancer, infection, or inflammation to determine their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the THBT scaffold with other chemical groups (bioisosteres) can further optimize potency and improve drug-like properties.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. ijpsr.com [ijpsr.com]
- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Exploring the Reaction Mechanism of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Synthesis
An In-Depth Technical Guide for Drug Development Professionals
Abstract
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a critical bicyclic diamine that serves as a cornerstone intermediate in the synthesis of high-value pharmaceuticals, most notably the dopamine agonist Pramipexole.[1][2] Used in the management of Parkinson's disease and Restless Legs Syndrome, the therapeutic efficacy of Pramipexole is intrinsically linked to the specific stereochemistry of this precursor.[3][4] This technical guide provides an in-depth exploration of the predominant synthetic pathway to this intermediate, focusing on the underlying reaction mechanisms, experimental protocols, and critical process parameters. We will dissect the widely adopted Hantzsch-type thiazole synthesis and contrast it with the mechanistic principles of the Gewald reaction, offering researchers a comprehensive understanding of the chemical logic that governs the formation of this essential building block.
Chapter 1: The Hantzsch Thiazole Synthesis: A Validated Pathway
The most established and industrially scalable route for synthesizing this compound is a variation of the classic Hantzsch thiazole synthesis.[5][6] This multi-step process begins with a protected aminocyclohexanone, proceeds through a key α-haloketone intermediate, and culminates in a cyclocondensation reaction to form the fused thiazole ring. The use of a protecting group on the C6 amine is crucial to prevent unwanted side reactions during the initial stages.
Mechanistic Dissection of the Hantzsch-Type Synthesis
The synthesis can be logically broken down into four primary stages, starting from the readily available N-(4-oxocyclohexyl)acetamide.[4]
Stage 1: α-Bromination of the Ketone The reaction is initiated by the bromination of N-(4-oxocyclohexyl)acetamide at the α-position to the carbonyl group.[7][8] This is a classic acid-catalyzed halogenation of a ketone. The acidic medium (often acetic acid or aqueous HBr) facilitates the formation of an enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) to form a bromonium ion intermediate, which subsequently collapses to the α-bromo ketone, 2-bromo-4-acetamidocyclohexanone.[3][4] The choice of solvent is critical; glacial acetic acid is commonly used, but newer methods employ water for a greener process.[7][8]
Stage 2: Nucleophilic Addition of Thiourea The α-bromo ketone is highly electrophilic at the carbon bearing the bromine atom. Thiourea, with its nucleophilic sulfur atom, readily attacks this carbon in an SN2-type reaction, displacing the bromide ion and forming an S-alkylated isothiouronium salt intermediate.[6]
Stage 3: Intramolecular Cyclization and Dehydration This is the core ring-forming step. The terminal amino group of the isothiouronium intermediate acts as an intramolecular nucleophile, attacking the carbonyl carbon of the cyclohexanone ring. This forms a five-membered heterocyclic ring intermediate (a hemiaminal-like structure).
Stage 4: Aromatization and Deprotection The subsequent elimination of a water molecule from this cyclic intermediate leads to the formation of the stable, aromatic thiazole ring, yielding the N-protected product, 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.[7][8] The final step involves the acid-catalyzed hydrolysis of the acetamide protecting group, typically by refluxing in a strong acid like hydrobromic acid (HBr) or sulfuric acid, to yield the target molecule, this compound.[7][9]
Experimental Protocol: A Self-Validating Workflow
The following protocol is a synthesized representation of established methods found in patent literature.[7][8][9][10] Each step includes a rationale to underscore the causality behind the experimental choices.
Step 1: α-Bromination of N-(4-oxocyclohexyl)acetamide
-
Procedure: Dissolve N-(4-oxocyclohexyl)acetamide (1 equiv.) in a suitable solvent such as glacial acetic acid or water.[4][7] Add bromine (1-1.1 equiv.) dropwise at room temperature while stirring. Continue stirring for 2-4 hours.
-
Rationale (Self-Validation): The dropwise addition of bromine controls the exothermic reaction and prevents the formation of di-brominated byproducts. The reaction progress can be monitored by TLC to ensure complete consumption of the starting ketone. Using water instead of acetic acid represents a significant green chemistry improvement, reducing solvent waste and harsh conditions.[7][8]
Step 2: Thiazole Ring Formation
-
Procedure: To the reaction mixture from Step 1, add thiourea (1-1.2 equiv.). Heat the mixture to reflux (typically 80-100°C) for 2-3 hours.[9] Upon cooling, the hydrobromide salt of 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole precipitates.
-
Rationale (Self-Validation): Heating provides the necessary activation energy for both the SN2 reaction and the subsequent cyclization/dehydration steps. The product precipitates as its hydrobromide salt, which aids in its isolation and purification from the reaction medium. The solid can be collected by simple filtration.
Step 3: Hydrolysis of the Acetamide Protecting Group
-
Procedure: Isolate the precipitate from Step 2 and dissolve it in an aqueous solution of a strong acid, such as 48% hydrobromic acid or concentrated sulfuric acid.[7][9] Heat the solution to reflux for several hours (e.g., 10 hours) until the hydrolysis is complete.
-
Rationale (Self-Validation): Strong acid and heat are required to cleave the stable amide bond. TLC or HPLC can be used to monitor the disappearance of the protected intermediate and the appearance of the final product.
Step 4: Isolation of the Final Product
-
Procedure: Cool the reaction mixture to 0-5°C and carefully basify with a strong base (e.g., NaOH solution) to a pH of 11-12.[9] The free base of this compound will precipitate.
-
Rationale (Self-Validation): The product exists as a dihydrobromide salt in the acidic solution. Neutralization deprotonates the amino groups, rendering the molecule neutral and significantly less soluble in water, thus enabling its precipitation and isolation by filtration. The final product can be washed with chilled water to remove residual salts.
Chapter 2: The Gewald Reaction: A Mechanistic Alternative
While not the standard route for this specific target, the Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes and serves as an important mechanistic counterpoint.[11][12][13] It is a one-pot, multi-component reaction that typically combines a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[11][14]
The Canonical Gewald Reaction Mechanism
The mechanism, though not fully elucidated in its earliest days, is now understood to proceed through three key phases.[11]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone and the activated nitrile. The base (often a secondary amine like morpholine or piperidine) deprotonates the α-carbon of the nitrile, creating a potent nucleophile that attacks the ketone's carbonyl carbon.[11][15] Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur (S₈) is activated by the base. The exact mechanism of sulfur addition is complex, but it is believed to involve the formation of a thiolate at the β-carbon of the unsaturated intermediate.[14]
-
Ring Closure and Tautomerization: The nucleophilic cyano-group nitrogen attacks the sulfur-bearing carbon, leading to intramolecular cyclization. A final tautomerization step then yields the aromatic 2-aminothiophene ring.[11]
Applying this reaction to synthesize this compound would require starting with a protected 4-aminocyclohexanone. However, the choice of the activated nitrile would be critical and non-trivial, as it would need to introduce the C2-amino group without a directing ester or cyano group remaining on the final product, representing a significant departure from the typical Gewald synthesis. For this reason, the Hantzsch pathway remains the more direct and validated approach.
Chapter 3: Analytical Characterization
Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques is employed for full characterization.
| Analytical Technique | Expected Observations for this compound |
| 1H NMR | Signals corresponding to the aliphatic protons of the cyclohexene ring, distinct signals for the two different amine groups (-NH₂), and potentially a signal for the C4 proton. |
| 13C NMR | Resonances for the sp² carbons of the thiazole ring (one at high ppm for the C=N carbon) and the sp³ carbons of the tetrahydro ring. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for the primary amine groups (typically a doublet around 3100-3400 cm⁻¹), C-N stretching, and C=N stretching from the thiazole ring.[16] |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (C₇H₁₁N₃S, M.W. ≈ 169.25 g/mol ).[1][16] |
Conclusion
The synthesis of this compound is a well-understood process, dominated by a robust and scalable Hantzsch-type thiazole synthesis. This pathway offers high yields and a clear, stepwise mechanism that allows for excellent process control, from the initial α-bromination to the final deprotection. While the Gewald reaction provides a powerful alternative for constructing 2-aminothiophenes, its application to this specific diamine target is less direct. For researchers and drug development professionals, a thorough understanding of the Hantzsch mechanism is essential for the efficient and reliable production of this key pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 8. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 9. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. d-nb.info [d-nb.info]
- 16. This compound, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Properties of the (S)-Enantiomer of the Core Pramipexole Intermediate
Abstract
Pramipexole, chemically known as (S)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a potent dopamine agonist pivotal in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] The therapeutic efficacy of Pramipexole is exclusively attributed to its (S)-enantiomer, rendering stereocontrol a critical parameter in its synthesis.[1][3] This technical guide provides an in-depth exploration of the synthesis and properties of the key chiral precursor, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. We will dissect established and modern synthetic strategies, including classical chemical resolution and advanced chemoenzymatic methods. Furthermore, this guide details the essential physicochemical properties of the intermediate and outlines authoritative analytical techniques for the verification of its enantiomeric purity. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Significance of Chirality in Pramipexole
Pramipexole is a non-ergot aminobenzothiazole derivative that exhibits high specificity and full intrinsic activity at the D2 subfamily of dopamine receptors, with a particular affinity for the D3 receptor subtype.[3][4] This pharmacological action mimics the neurotransmitter dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.[2]
The molecule possesses a single stereogenic center at the C6 position of its tetrahydrobenzothiazole ring. This chirality is fundamentally linked to its biological function. The (S)-enantiomer is the active pharmaceutical ingredient (API), while its counterpart, the (R)-enantiomer (Dexpramipexole), has a significantly lower affinity for dopamine receptors.[4][5] Interestingly, Dexpramipexole has been investigated for distinct therapeutic applications, such as for amyotrophic lateral sclerosis (ALS), based on its potential neuroprotective properties, which are believed to be independent of dopamine agonist activity.[5]
Given that the desired therapeutic effect resides solely in the (S)-isomer, the development of efficient, scalable, and stereoselective synthetic routes to obtain the key chiral intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is of paramount industrial and scientific importance. Access to this enantiomerically pure building block is the cornerstone of synthesizing Pramipexole with the required chiral purity.[3]
Synthetic Strategies for (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
The synthesis of the enantiomerically pure (S)-diamine intermediate can be broadly approached through two primary strategies: the resolution of a racemic mixture or, more directly, through an asymmetric synthesis. This section details the most field-proven methodologies.
Strategy 1: Classical Resolution via Diastereomeric Salt Formation
This is the traditional and a widely documented method for obtaining the (S)-enantiomer. The underlying principle involves reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. L-(+)-tartaric acid is the most commonly employed resolving agent for this purpose.[6][7]
Workflow for Classical Resolution
Caption: Workflow for Chiral Resolution of the Pramipexole Intermediate.
Experimental Protocol: Synthesis and Resolution
-
Synthesis of Racemic N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Hydrobromide: To a solution of N-(4-oxocyclohexyl)acetamide (100g) in acetic acid (500 ml), add bromine (41.35 ml) at 25-35°C.[6] The mixture is stirred, followed by the addition of thiourea (50g).[6] The reaction mixture is heated to reflux for 3 hours. Upon cooling, the solid product is filtered, washed, and dried.[6]
-
Hydrolysis to Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole: The acetylamino intermediate is dissolved in hydrobromic acid and refluxed for several hours to hydrolyze the acetyl group, yielding the dihydrobromide salt of the racemic diamine.[8]
-
Resolution with L-(+)-Tartaric Acid: The racemic diamine is dissolved in water, and a solution of L(+)-tartaric acid is added.[6] The solution is heated to achieve dissolution and then slowly cooled to allow for the selective crystallization of the less soluble (S)-diamine-L-tartrate salt.
-
Liberation of the (S)-Enantiomer: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH) to neutralize the tartaric acid and liberate the free base of the (S)-diamine intermediate, which can then be extracted and purified.
Causality Insight: The success of this method hinges on the significant difference in the crystal lattice energy, and thus solubility, between the two diastereomeric salts. The choice of solvent and the cooling rate are critical parameters that must be optimized to maximize the yield and purity of the desired salt. While robust, a key drawback is the theoretical maximum yield of 50%, as the (R)-enantiomer is typically discarded.
Strategy 2: Chemoenzymatic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally benign alternative to classical resolution. Chemoenzymatic methods often proceed under mild conditions with exceptional enantioselectivity. A notable approach involves the enzymatic resolution of a hydroxylated Pramipexole precursor.[1]
In this strategy, an enzyme, such as Candida antarctica Lipase A (CAL-A), is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This kinetic resolution allows for the easy separation of the acylated product from the unreacted enantiopure alcohol.[1]
Workflow for Chemoenzymatic Resolution
Caption: Chemoenzymatic Kinetic Resolution of a Pramipexole Precursor.
Experimental Protocol: Enzymatic Resolution
-
Reaction Setup: The racemic alcohol, rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, is dissolved in a suitable organic solvent (e.g., a mixture of acetone/n-hexane).[1]
-
Enzymatic Reaction: Candida antarctica lipase A (CAL-A) and an acyl donor (e.g., vinyl acetate) are added to the solution. The reaction is maintained at a controlled temperature.
-
Monitoring: The reaction progress is monitored by chiral HPLC to track the conversion and enantiomeric excess (ee) of the remaining alcohol.[1]
-
Workup and Purification: The reaction is stopped at an optimal conversion (e.g., ~12-15%). The enzyme is removed by filtration. The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-alcohol, is separated using silica gel column chromatography to yield the highly enantiopure (S)-alcohol (>99% ee).[1]
Causality Insight: The enzyme's active site is inherently chiral, allowing it to distinguish between the two enantiomers of the substrate. It preferentially binds with and catalyzes the acylation of the (R)-alcohol at a much faster rate than the (S)-alcohol. By stopping the reaction near 12% conversion, one can isolate the remaining (S)-alcohol with very high enantiomeric purity.[1] This (S)-alcohol is then converted in subsequent steps to the target (S)-diamine intermediate.
Advanced Application: Scalable Synthesis from the (S)-Intermediate
Once the enantiopure (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is obtained, it serves as the starting point for direct conversion to Pramipexole. The Fukuyama alkylation protocol is a modern and scalable method for this transformation.[9] This process involves the protection of one amine, selective alkylation of the other, and subsequent deprotection.
Workflow for Fukuyama N-Propylation
Caption: Scalable Synthesis of Pramipexole via Fukuyama Alkylation.
Causality Insight: The 2-nitrobenzenesulfonamide (nosyl) group is an excellent protecting group for amines. It is robust enough to withstand the alkylation conditions but can be removed under mild conditions using a thiol nucleophile (like thioglycolic acid), which does not affect other functional groups in the molecule. This high-yielding, three-step sequence can be telescoped, making it highly efficient for industrial production.[9]
Physicochemical and Spectroscopic Properties
Accurate characterization of the (S)-diamine intermediate is crucial for quality control. Below are key properties for Pramipexole, the final product derived from the intermediate. Specific data for the intermediate itself can vary based on its salt form.
| Property | Value (for Pramipexole Base) |
| Chemical Name | (6S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |
| Molecular Formula | C₁₀H₁₇N₃S |
| Molecular Weight | 211.33 g/mol |
| Appearance | Off-white to white crystalline powder |
| Chirality | Levorotatory (-) enantiomer[2] |
| pKa | 5.0 (aliphatic amine), 9.4 (aromatic amine) |
| Solubility | Soluble in methanol and ethanol |
Analytical Method: Chiral Purity Determination by HPLC
The most critical analytical test for the (S)-enantiomer intermediate is the determination of its enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.
Principle of Chiral HPLC
CSPs are packed with a chiral material, often a polysaccharide derivative like cellulose or amylose coated on a silica support.[10] When a racemic mixture passes through the column, the two enantiomers interact differently with the chiral phase. This differential interaction, based on the formation of transient diastereomeric complexes, leads to different retention times, allowing for their separation and quantification.
Sample HPLC Protocol
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based CSP, e.g., Lux® Cellulose-1 or Chiralpak® series.[10]
-
Mobile Phase: A mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical mobile phase could be Acetonitrile: 20mM Ammonium Bicarbonate with 0.1% DEA (30:70 v/v).[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (S and R) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
This self-validating system provides a direct, quantitative measure of the chiral purity, ensuring that the intermediate meets the stringent quality requirements for the synthesis of the final API.
Conclusion
The synthesis of the (S)-enantiomer of the this compound intermediate is a critical step in the manufacturing of the anti-Parkinson's agent Pramipexole. This guide has detailed the primary methodologies employed in the industry, from classical chemical resolution, which is robust but limited in yield, to modern chemoenzymatic processes that offer high selectivity and milder conditions. The choice of synthetic route is a strategic decision based on factors such as cost, scale, desired purity, and environmental impact. The ability to apply advanced, scalable protocols like the Fukuyama alkylation to the resolved intermediate further enhances manufacturing efficiency. Rigorous analytical control, spearheaded by chiral HPLC, is indispensable for guaranteeing the stereochemical integrity of the intermediate and, ultimately, the safety and efficacy of the final drug product.
References
- 1. (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates [mdpi.com]
- 2. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8017598B2 - Compositions of R(+) and S(â) pramipexole and methods of using the same - Google Patents [patents.google.com]
- 4. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 7. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 8. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in Dopamine Agonist Synthesis
This guide provides a comprehensive technical overview of the pivotal role of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in the synthesis of potent and selective dopamine agonists, with a primary focus on Pramipexole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthetic strategies, mechanistic underpinnings, and structure-activity relationships that establish this diamine as a critical scaffold in the development of therapies for neurological disorders such as Parkinson's disease.
Introduction: The Significance of the Tetrahydrobenzothiazole Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, particularly for the development of dopamine receptor agonists. Its rigid, bicyclic structure provides a defined orientation for the pendant amino groups, which are crucial for interaction with the dopamine D2-like receptor subfamily (D2, D3, and D4). Pramipexole, a non-ergoline dopamine agonist, is a prime example of a clinically successful drug built upon this framework.[1][2] It is widely prescribed for the management of Parkinson's disease and restless legs syndrome.[1][3] The synthesis of Pramipexole and its analogs hinges on the availability and strategic functionalization of the key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.[4][5]
Synthetic Pathways to Pramipexole from the Core Diamine
The synthesis of Pramipexole from this compound is a well-established process, with several methodologies developed to achieve high yield and enantiomeric purity. The (S)-enantiomer of Pramipexole is the pharmacologically active isomer, exhibiting significantly higher potency than its (R)-counterpart.[6][7]
Synthesis of the Racemic Core Intermediate
The initial synthesis of the racemic this compound typically begins with 4-aminocyclohexanol. The amino group is first protected, followed by oxidation to the corresponding ketone. Subsequent bromination and reaction with thiourea, followed by deprotection, yields the racemic diamine.[8][9]
Chiral Resolution and Stereoselective Synthesis
Given the stereospecificity of Pramipexole's activity, obtaining the pure (S)-enantiomer of the diamine intermediate is a critical step. This is often achieved through classical resolution of the racemic mixture using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[4]
N-Alkylation to Yield Pramipexole
Once the optically pure (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is obtained, the final key step is the selective mono-N-alkylation of the 6-amino group with a propyl moiety. Several strategies have been employed for this transformation:
-
Reductive Amination: This involves the reaction of the diamine with propionaldehyde in the presence of a reducing agent like sodium borohydride.[4]
-
Direct Alkylation: This method utilizes a propyl halide (e.g., propyl bromide) or a propyl derivative with a suitable leaving group in the presence of a base.[4]
-
Fukuyama Alkylation Protocol: A more recent and scalable approach involves a two-step process. First, the 6-amino group is selectively protected with a 2-nitrobenzenesulfonyl (nosyl) group. This is followed by N-alkylation with a propyl halide and subsequent deprotection of the nosyl group using a thiol, such as thioglycolic acid, to yield Pramipexole.[4][5][8] This method offers high yields and preserves the optical purity of the chiral center.[5]
Below is a visual representation of a common synthetic workflow for Pramipexole.
Caption: Synthetic workflow for Pramipexole.
Chemical Reactivity and Mechanistic Insights
The differential reactivity of the two amino groups in this compound is the cornerstone of its utility in dopamine agonist synthesis. The 2-amino group is part of a guanidine-like system within the thiazole ring, making it less nucleophilic compared to the aliphatic 6-amino group on the cyclohexane ring. This inherent difference in reactivity allows for the selective functionalization of the 6-amino group, as demonstrated in the various N-alkylation strategies to produce Pramipexole and its analogs.
The Fukuyama alkylation protocol provides an excellent example of exploiting this reactivity. The more nucleophilic 6-amino group preferentially reacts with 2-nitrobenzenesulfonyl chloride. The resulting sulfonamide is then readily alkylated, and the nosyl protecting group can be selectively removed under mild conditions that do not affect the 2-amino group or the chiral center.[4][5]
Structure-Activity Relationships (SAR)
The tetrahydrobenzothiazole scaffold is amenable to chemical modifications to explore structure-activity relationships and develop novel dopamine agonists with improved pharmacological profiles.
| Compound/Modification | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Notes |
| Pramipexole | 3.9 | 0.5 | High affinity for D3 receptor.[10] |
| (R)-Pramipexole | Lower than (S)-enantiomer | Lower than (S)-enantiomer | Demonstrates significant stereoselectivity in receptor binding.[6] |
| N-propyl group replacement | Variable | Variable | Modifications to the N-alkyl chain can modulate receptor affinity and selectivity.[5] |
| Benzothiazole ring substitution | Variable | Variable | Substitutions on the benzothiazole ring can influence potency and selectivity.[5][11] |
Data is compiled from various sources and is intended for comparative purposes.
Studies have shown that while Pramipexole itself has a modest selectivity for the D3 receptor over the D2 receptor, derivatives with modifications to the N-propyl group and the benzothiazole ring can lead to compounds with significantly enhanced D3 selectivity.[12] This is of particular interest as the D3 receptor is implicated in the cognitive and motivational aspects of dopamine signaling, and D3-selective agonists may offer therapeutic benefits with a reduced side-effect profile.[12][13]
Experimental Protocol: Fukuyama Alkylation for Pramipexole Synthesis
The following is a representative, step-by-step methodology for the N-propylation of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole via the Fukuyama protocol.
Step 1: Nosylation of the 6-Amino Group
-
Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to -10 °C.
-
Add an excess of a tertiary amine base (e.g., triethylamine, TEA).
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent.
-
Allow the reaction to stir at low temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, perform an aqueous workup to isolate the crude (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.
Step 2: N-Alkylation
-
Dissolve the nosylated intermediate in an appropriate polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., potassium carbonate).
-
Add propyl bromide and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Isolate the crude N-propylated sulfonamide through an aqueous workup.
Step 3: Deprotection
-
Dissolve the N-propylated sulfonamide in a suitable solvent (e.g., ethanol).
-
Prepare a solution of a thiol (e.g., thioglycolic acid) and a base (e.g., lithium hydroxide) in the same solvent.
-
Add the sulfonamide solution to the thiol solution.
-
Heat the reaction mixture to around 50 °C for several hours.
-
After completion, cool the mixture and isolate the Pramipexole base, which can then be converted to a pharmaceutically acceptable salt, such as the dihydrochloride monohydrate.[4]
Dopamine D2 Receptor Signaling Pathway
Pramipexole exerts its therapeutic effects by acting as an agonist at dopamine D2 and D3 receptors.[14][15] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The D2-like receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. D2 receptor activation also involves β-arrestin-mediated signaling pathways.[16][17]
Caption: Dopamine D2 receptor signaling pathway.
By stimulating these receptors in the striatum, Pramipexole compensates for the depleted dopamine levels characteristic of Parkinson's disease, thereby alleviating motor symptoms.[1][3]
Conclusion
This compound is a fundamentally important building block in the synthesis of a significant class of dopamine agonists. The chemical properties of this diamine, particularly the differential reactivity of its amino groups, enable its efficient and selective conversion to potent therapeutic agents like Pramipexole. The ongoing exploration of derivatives based on this scaffold continues to be a promising avenue for the discovery of novel treatments for neurological and psychiatric disorders.
References
- 1. Pramipexole - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Articles [globalrx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 7. Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 10. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Dopaminergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 15. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Substituted (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazoles as a Promising Frontier in Antileukemic Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The landscape of leukemia treatment is in a constant state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this dynamic field, the chemical scaffold of 2-aminothiazole has emerged as a privileged structure, forming the backbone of several clinically approved anticancer drugs.[1] This guide delves into a specific, highly promising class of these compounds: substituted (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives. These molecules have demonstrated significant cytotoxic potential against various leukemia cell lines, marking them as compelling candidates for further preclinical and clinical development.[2]
This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of these antileukemic agents. By presenting detailed, field-proven protocols and a critical analysis of the structure-activity relationships, this document aims to empower researchers to advance the development of this promising class of compounds from the laboratory to the clinic.
The Synthetic Gateway to Novel Antileukemic Agents
The synthesis of substituted (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives is a multi-step process that begins with the construction of the core bicyclic structure. The following protocols provide a detailed, step-by-step methodology for the synthesis of the key intermediates and the final substituted compounds.
Synthesis of the Core Scaffold: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole
The synthesis of the core scaffold can be achieved through a well-established route starting from 4-acetamido-cyclohexanone. This process involves a bromination step followed by cyclization with thiourea and subsequent hydrolysis.
Experimental Protocol: Synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole [3][4]
-
Step 1: Bromination of 4-acetamido-cyclohexanone.
-
Dissolve 4-acetamido-cyclohexanone in water.
-
Slowly add bromine to the solution while maintaining the temperature between 15°C and 40°C.
-
Stir the reaction mixture until the reaction is complete, yielding 2-bromo-4-acetamido-cyclohexanone.
-
-
Step 2: Cyclization with Thiourea.
-
To the reaction mixture from Step 1, add thiourea.
-
Reflux the mixture to facilitate the cyclization reaction, forming 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.
-
-
Step 3: Hydrolysis.
-
Add an aqueous solution of hydrobromic acid to the reaction mixture from Step 2.
-
Reflux the mixture to hydrolyze the acetyl group, yielding 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.
-
-
Step 4: Isolation of the Free Base.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) to precipitate the free base.
-
Filter, wash, and dry the precipitate to obtain 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
Synthesis of Substituted Derivatives
The synthesis of the final substituted derivatives typically involves the acylation or sulfonylation of the amino group at the 2-position of the tetrahydrobenzo[d]thiazole core. The following protocol describes a general method for the synthesis of 2-arylcarboxamido-substituted derivatives.
Experimental Protocol: Synthesis of 2-arylcarboxamido-substituted-(S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole [5]
-
Step 1: Preparation of the Substituted Acid Chloride.
-
React the desired substituted benzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.
-
-
Step 2: Acylation of the Core Scaffold.
-
Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine).
-
Slowly add the substituted acid chloride from Step 1 to the solution at a controlled temperature (typically 0°C to room temperature).
-
Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-arylcarboxamido-substituted-(S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivative.
-
In Vitro Evaluation: Gauging the Antileukemic Potency
The initial assessment of the antileukemic potential of the synthesized derivatives is performed through a battery of in vitro assays. These assays are crucial for determining the cytotoxicity, antiproliferative activity, and mechanism of action of the compounds against various leukemia cell lines.
Cell Viability and Cytotoxicity Assays
A fundamental step in the evaluation of any potential anticancer agent is to determine its effect on cell viability and proliferation. The following are standard, robust, and reproducible methods for this purpose.
Experimental Protocol: MTT Assay for Cell Viability [2]
-
Cell Seeding: Seed leukemia cells (e.g., K562, Reh) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data on Antileukemic Activity
The following table summarizes the IC50 values of representative substituted (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives against human leukemia cell lines.
| Compound ID | Substitution Pattern | Leukemia Cell Line | IC50 (µM) | Reference |
| 5g | 2,4-dichloro-phenyl (thiourea) | K562 | ~15 | [2] |
| - | para-chloro (carboxamide) | K562 | 14.0 | [6] |
| - | meta-dichloro (sulphonamide) | K562 | 15.0 | [6] |
| 21 | Phenylamide | K562 | 16.3 | [7] |
Note: The data presented here is a selection from the cited literature and serves to illustrate the potent antileukemic activity of this class of compounds.
Unraveling the Mechanism of Action: Induction of Apoptosis
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies have indicated that substituted (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives exert their antileukemic effects by triggering the apoptotic cascade.[2]
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Double Staining for Apoptosis Detection [2]
-
Cell Treatment: Treat leukemia cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The Apoptotic Signaling Pathway
The induction of apoptosis by these aminothiazole derivatives is believed to occur primarily through the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9] The binding of the aminothiazole derivative or its downstream effectors is thought to disrupt the balance between these proteins, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[10] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspases, such as caspase-3, leading to the dismantling of the cell.[11]
Caption: Proposed mitochondrial pathway of apoptosis induced by aminothiazole derivatives.
In Vivo Evaluation: Assessing Therapeutic Potential in a Preclinical Setting
While in vitro assays provide valuable initial data, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo models, particularly patient-derived xenografts (PDX), are indispensable tools for preclinical drug testing as they retain the genetic and phenotypic heterogeneity of the original tumor.[6]
Leukemia Xenograft Model
The establishment of a robust and reproducible leukemia xenograft model is a critical step in the in vivo evaluation of novel antileukemic agents. The following protocol outlines a general procedure for establishing a leukemia xenograft model in immunodeficient mice.
Experimental Protocol: Establishment of a Leukemia Xenograft Model
-
Animal Model: Utilize immunodeficient mice, such as NOD/SCID or NSG mice, which are capable of supporting the engraftment of human hematopoietic cells.
-
Cell Preparation: Obtain primary leukemia cells from patients or use established leukemia cell lines. Ensure high viability of the cells before injection.
-
Cell Injection: Inject the leukemia cells intravenously (i.v.) or intraperitoneally (i.p.) into the recipient mice. The number of cells injected will depend on the cell type and the specific model.
-
Engraftment Monitoring: Monitor the engraftment of leukemia cells by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry.
-
Treatment Initiation: Once engraftment is confirmed (typically 1-5% human CD45+ cells in the peripheral blood), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor burden by tracking the percentage of human CD45+ cells in the peripheral blood. At the end of the study, assess the infiltration of leukemia cells in various organs, such as the bone marrow, spleen, and liver.
-
Survival Analysis: In a separate cohort of mice, continue treatment and monitor survival to determine if the compound prolongs the lifespan of the animals.
Caption: Experimental workflow for in vivo evaluation of antileukemic compounds.
Structure-Activity Relationship (SAR): Guiding the Path to Optimized Lead Compounds
The systematic modification of the chemical structure of the (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole scaffold and the analysis of the resulting changes in biological activity are crucial for the development of more potent and selective antileukemic agents. The following SAR insights have been gleaned from the available literature:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the thiourea or carboxamide moiety play a significant role in determining the cytotoxic activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the antileukemic potency.[2] For instance, a derivative with 2,4-dichloro substitution on the phenyl ring of the thiourea moiety exhibited a potent IC50 value of approximately 15 µM against the K562 leukemia cell line.[2]
-
Positional Isomerism: The position of the substituents on the phenyl ring is also critical. For 2-arylcarboxamido derivatives, compounds with meta and para substitutions generally show good activity, while those with ortho substitutions tend to have poor activity.[5] This suggests that steric hindrance near the point of attachment to the thiazole ring may be detrimental to the compound's interaction with its biological target.
Future Directions and Conclusion
The substituted (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives represent a promising class of antileukemic agents with demonstrated in vitro potency and a plausible mechanism of action involving the induction of apoptosis. The synthetic routes to these compounds are well-established, and the in vitro and in vivo models for their evaluation are robust and reproducible.
Future research in this area should focus on:
-
Expansion of the Chemical Library: The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns will be crucial for a more comprehensive understanding of the SAR and for the identification of lead compounds with improved potency and selectivity.
-
Target Identification and Validation: While the induction of apoptosis is a known outcome, the direct molecular target(s) of these compounds remain to be elucidated. Target identification studies will be essential for a more rational approach to drug design and for understanding potential mechanisms of resistance.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be subjected to rigorous pharmacokinetic and toxicological studies to assess their drug-like properties and to ensure their safety before they can be considered for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulation of BCL-2 family proteins by leukemia fusion genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bodyguards and assassins: Bcl-2 family proteins and apoptosis control in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A High-Yield, Scalable Synthesis of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Abstract
This document provides a detailed, field-proven protocol for the high-yield synthesis of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a critical chiral intermediate in the manufacturing of the dopamine agonist Pramipexole.[1][2][3][4][5] Pramipexole is essential in the therapeutic management of Parkinson's disease and restless legs syndrome.[2][5] The significance of this intermediate also extends to the development of novel antileukemic agents.[6][7] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust, scalable, and efficient methodology suitable for research and drug development professionals. The protocol emphasizes a streamlined, multi-step, single-vessel approach for the initial synthesis of the racemic compound, followed by an efficient chiral resolution to isolate the desired (S)-enantiomer.
Introduction & Strategic Overview
The target molecule, (6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (IUPAC name), is a chiral heterocyclic compound whose stereochemistry is crucial for its pharmacological utility.[2][8] The synthetic strategy detailed herein is designed for optimal yield, safety, and scalability, departing from older methods that utilized less efficient solvents like glacial acetic acid and required multiple isolation steps.[1][3]
Our approach is centered on a three-stage process:
-
Racemic Synthesis: A one-pot synthesis of the racemic diamine starting from 4-acetamidocyclohexanone. This method minimizes product loss by avoiding the isolation of intermediates.[1][3]
-
Chiral Resolution: The separation of the desired (S)-enantiomer from the racemic mixture using a classical resolution technique with a chiral acid.[9]
-
Purification & Characterization: Final isolation and validation of the high-purity (S)-enantiomer.
This strategy is underpinned by the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring from an α-haloketone and a thioamide-containing reactant.
Logical Workflow of the Synthesis
References
- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 4. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 106092-09-5 | TCI AMERICA [tcichemicals.com]
- 8. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
Application Note: A Validated Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Introduction: The Critical Role of Chirality in Pharmaceutical Synthesis
(R)- and (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a chiral molecule of significant pharmaceutical importance. It serves as a key intermediate in the synthesis of potent dopamine agonists, most notably Pramipexole.[1][2][3] Pramipexole is primarily used for treating Parkinson's disease and restless legs syndrome.[4] The pharmacological activity of Pramipexole resides almost exclusively in its (S)-enantiomer, which is reported to be twice as active as the (R)-enantiomer.[3][5] Consequently, the synthesis of optically pure (S)-Pramipexole is paramount, necessitating stringent control over the stereochemical purity of its precursors.
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate rigorous characterization and quantification of stereoisomeric composition for chiral drugs.[6][7][8] This is because the undesired enantiomer may be inactive, exhibit different pharmacological effects, or even contribute to toxicity. Therefore, a robust and reliable analytical method for separating and quantifying the (R)- and (S)-enantiomers of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is essential for quality control in the drug development and manufacturing process.
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of these enantiomers. We will delve into the principles of chiral recognition, provide a step-by-step experimental protocol, outline system suitability and validation criteria, and offer expert insights for troubleshooting.
The Principle of Chiral Recognition: A Mechanistic Perspective
The direct separation of enantiomers via HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP).[6][9] For the separation of the basic this compound enantiomers, polysaccharide-based CSPs have proven to be exceptionally effective.[4][10]
This protocol utilizes an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (commercially available as Chiralpak AD). The chiral recognition mechanism is a multifactorial process governed by several types of interactions:
-
Inclusion Complexation: The helical structure of the amylose polymer forms chiral grooves or cavities. One enantiomer can fit more snugly into these cavities than the other, leading to a difference in retention.[9]
-
Hydrogen Bonding: The carbamate linkages on the CSP provide sites for hydrogen bonding with the amino groups of the analyte. The specific spatial arrangement of these sites allows for stereoselective interactions.
-
Dipole-Dipole and π-π Interactions: The aromatic phenyl groups on the CSP and the benzothiazole ring of the analyte can engage in dipole-dipole and π-π stacking interactions, further contributing to the differential binding energy between the enantiomers and the stationary phase.
The mobile phase composition is equally critical. A normal-phase system consisting of a non-polar alkane (n-hexane), an alcohol modifier (ethanol), and a basic additive (diethylamine) is employed.
-
n-Hexane: Serves as the weak, non-polar main solvent.
-
Ethanol: Acts as a polar modifier that competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary way to control retention time.
-
Diethylamine (DEA): This basic additive is crucial for analyzing basic compounds like the target analyte. It acts as a silanol-masking agent, binding to residual acidic silanol groups on the silica support. This minimizes non-specific interactions that cause severe peak tailing and improves chromatographic efficiency and resolution.[11][12]
The synergy between the specific CSP architecture and the optimized mobile phase creates a highly selective environment, enabling the robust separation of the (R)- and (S)-enantiomers.
Experimental Protocol: A Step-by-Step Guide
This section provides a comprehensive protocol for the chiral separation, including instrumentation, reagent preparation, and system suitability testing to ensure the validity of the results.
Instrumentation and Materials
-
Chromatography System: HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Chiralpak AD, 250 mm x 4.6 mm, 10 µm particle size.
-
Reagents:
-
n-Hexane (HPLC Grade)
-
Ethanol (Anhydrous, HPLC Grade)
-
Diethylamine (DEA, >99.5% purity)
-
(R,S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole racemic standard
-
(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole reference standard
-
-
Diluent: Mobile Phase.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition | Causality and Rationale |
| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) | Proven polysaccharide-based CSP for effective enantiorecognition of this class of compounds.[4][10][11] |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (70:30:0.1, v/v/v) | Optimized ratio for baseline resolution. DEA is critical to suppress peak tailing for this basic analyte.[11][12] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run time for a 10 µm particle size column. |
| Column Temperature | Ambient (controlled at 25 °C) | Temperature can affect selectivity; maintaining a constant temperature ensures reproducible retention times.[4] |
| Detection | UV at 262 nm | Wavelength of maximum absorbance for the benzothiazole chromophore. |
| Injection Volume | 20 µL | A standard volume providing good signal-to-noise without overloading the column. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 700 mL of n-Hexane, 300 mL of Ethanol, and 1.0 mL of Diethylamine.
-
Combine in a suitable 1 L solvent reservoir.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solution.
-
-
Standard Solution Preparation (Racemic Mixture for SST):
-
Accurately weigh approximately 10 mg of (R,S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole standard.
-
Transfer to a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample to a target concentration of ~0.5 mg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.45 µm syringe filter if particulate matter is present.
-
Analytical Workflow and System Suitability Testing (SST)
System Suitability Testing is a mandatory part of any validated analytical procedure. It verifies that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.[7][13]
Figure 1. Experimental workflow from preparation to final report generation.
SST Protocol:
-
Equilibrate the Chiralpak AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform one blank injection (diluent) to ensure no carryover or system contamination.
-
Make five replicate injections of the Racemic Standard Solution (~0.5 mg/mL).
-
Evaluate the results against the acceptance criteria defined in the table below.
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | ≥ 2.0 between (S) and (R) peaks | Ensures the two enantiomer peaks are sufficiently separated for accurate quantification.[13] |
| Tailing Factor (T) | ≤ 2.0 for the (S)-enantiomer peak | Measures peak symmetry; a value >2 indicates tailing, which can affect integration accuracy.[7] |
| % RSD of Peak Area | ≤ 2.0% for the (S)-enantiomer (n=5) | Demonstrates the precision and repeatability of the injector and system.[7] |
Method Validation Principles and Data
The described method must be validated according to ICH Q2(R2) guidelines to be considered trustworthy for quality control.[7] Validation demonstrates that the analytical procedure is suitable for its intended purpose. For a chiral purity method, the focus is on quantifying the undesired enantiomer as an impurity.
Table 2: Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria for Chiral Impurity |
| Specificity | To ensure the method can separate the enantiomers from each other and from any other potential impurities. | Baseline resolution between enantiomers and all other components. Peak purity analysis confirms homogeneity.[7] |
| Limit of Quantification (LOQ) | The lowest amount of the undesired enantiomer that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) and Accuracy (%Recovery) should be acceptable.[11] |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.99 over a range from LOQ to 150% of the specification limit for the (R)-enantiomer.[13] |
| Accuracy | The closeness of the measured value to the true value. | % Recovery between 90.0% and 110.0% for the (R)-enantiomer spiked at various levels (e.g., LOQ, 100%, 150%).[7] |
| Precision | The degree of scatter between a series of measurements. | Repeatability (%RSD) ≤ 10% for the (R)-enantiomer at its specification limit.[7][13] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Resolution (Rs) should remain > 2.0 when flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2% organic) are varied. |
Expected Results and Data Interpretation
Under the specified conditions, a baseline separation of the two enantiomers is achieved.
Table 3: Expected Chromatographic Results
| Compound | Expected Retention Time (min) |
| (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | ~7.5 min |
| (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | ~9.5 min |
| Resolution (Rs) | > 8.0 [11][12] |
Calculation of Enantiomeric Purity: The percentage of the undesired (R)-enantiomer in a sample is calculated using the peak areas from the chromatogram:
% (R)-Enantiomer = [Area(R) / (Area(S) + Area(R))] x 100
Troubleshooting and Expert Insights
Even robust methods can encounter issues. This section provides guidance on common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 2.0) | 1. Column degradation. 2. Incorrect mobile phase composition. 3. Water contamination in mobile phase. | 1. Flush the column or replace if necessary. 2. Prepare fresh mobile phase, ensuring accurate measurements. 3. Use anhydrous grade ethanol and HPLC grade n-hexane. |
| Peak Tailing (T > 2.0) | 1. Insufficient or degraded DEA in mobile phase. 2. Column contamination or voiding. | 1. Prepare fresh mobile phase with the correct concentration of DEA (0.1%). 2. Reverse flush the column with a strong solvent (e.g., isopropanol). If unresolved, replace the column. |
| Drifting Retention Times | 1. Inadequate system equilibration. 2. Fluctuations in column temperature. 3. Change in mobile phase composition due to evaporation. | 1. Ensure the system is equilibrated for at least 30-60 minutes. 2. Use a column thermostat and ensure it is set correctly. 3. Keep the mobile phase reservoir capped. |
| No Peaks Detected | 1. Injector or autosampler malfunction. 2. Detector lamp issue. 3. Sample degradation or incorrect preparation. | 1. Check injector settings and perform a manual injection if possible. 2. Check detector lamp status and energy. 3. Prepare a fresh sample and standard. |
Conclusion
This application note details a robust, specific, and reproducible HPLC method for the chiral separation of (R)- and (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. The use of a polysaccharide-based chiral stationary phase (Chiralpak AD) with an optimized normal-phase mobile phase provides excellent resolution and peak shape. The outlined protocols for system suitability and the principles of method validation ensure that the results generated are accurate and reliable, making this method highly suitable for quality control and purity testing in a regulated pharmaceutical environment.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Application Notes and Protocols: The Versatility of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
The 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole core is a notable example of a "privileged scaffold" in medicinal chemistry. This unique heterocyclic structure has proven to be a versatile starting point for the development of a wide array of therapeutic agents. Its inherent structural features, including a fused ring system that imparts a degree of rigidity, and two strategically positioned amino groups, provide ideal anchor points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
Initially recognized as a key intermediate in the synthesis of the dopamine D2/D3 receptor agonist Pramipexole, used in the management of Parkinson's disease, the utility of this scaffold has since been expanded into other critical therapeutic areas, most notably in oncology and the modulation of key cellular signaling pathways.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this scaffold and providing robust protocols for the synthesis and evaluation of its derivatives.
Core Applications in Medicinal Chemistry
The unique topology of the this compound scaffold allows for the generation of libraries of compounds with diverse biological activities. The primary amino group at the 2-position of the thiazole ring and the secondary or primary amino group at the 6-position of the tetrahydro-cyclohexyl ring offer distinct points for chemical diversification, enabling the exploration of a broad chemical space.
Antiproliferative and Anticancer Activity
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Derivatives of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole have been identified as potent inducers of apoptosis in human leukemia cells.[2] The mechanism of action for these compounds is believed to involve the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of a cascade of caspases, the executioners of apoptosis.
A key structural feature of these antileukemic derivatives is the presence of a substituted phenylthiourea moiety at the 6-amino position. Structure-activity relationship studies have revealed that the nature and position of substituents on this phenyl ring are critical for cytotoxic activity.
Table 1: Structure-Activity Relationship of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Antileukemic Agents
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) against K562 cells | IC50 (µM) against Reh cells |
| 5a | H | >100 | >100 |
| 5b | 4-F | 85 | 92 |
| 5c | 4-Cl | 60 | 68 |
| 5d | 4-Br | 55 | 62 |
| 5e | 4-NO2 | 40 | 45 |
| 5f | 2,4-di-F | 35 | 40 |
| 5g | 2,4-di-Cl | 15 | 20 |
| 5h | 2,6-di-Cl | 25 | 30 |
| 5i | 2,4,6-tri-Cl | 20 | 25 |
Data synthesized from literature reports.[2]
The data clearly indicates that electron-withdrawing groups on the phenyl ring significantly enhance the cytotoxic effect, with the 2,4-dichloro-substituted derivative 5g exhibiting the highest potency. This suggests that the electronic properties of this region of the molecule are crucial for its interaction with its biological target.
Diagram 1: Proposed Mechanism of Apoptosis Induction
Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.
Kinase Inhibition
The this compound scaffold has also been successfully employed in the design of potent protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole have been developed as dual inhibitors of CK2 and GSK3β, two kinases implicated in various oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[3] The rationale behind dual inhibition lies in the potential for synergistic therapeutic effects and the ability to overcome resistance mechanisms that may arise from targeting a single kinase.
The design of these inhibitors often involves the introduction of a substituted phenylurea moiety at the 2-amino position of the tetrahydrobenzothiazole core. The nature and position of substituents on this phenyl ring, as well as the linker between the core and the phenylurea, are critical for achieving high potency and selectivity.
Table 2: SAR of 4,5,6,7-Tetrahydrobenzo[d]thiazole Derivatives as Dual CK2/GSK3β Inhibitors
| Compound ID | R Group (Substitution on Phenyl Ring) | CK2 IC50 (µM) | GSK3β IC50 (µM) |
| 1d | 4-COOH | 7.8 | 2.5 |
| 1g | 3-COOH | 1.9 | 0.67 |
| 1h | 2-COOH | 6.5 | 3.1 |
| 2d | 4-COOH (with ureido linker) | >10 | 5.2 |
| 2g | 3-COOH (with ureido linker) | 2.8 | 1.1 |
Data synthesized from literature reports.[3]
The data highlights the importance of a carboxylic acid group on the phenyl ring for inhibitory activity, with the meta-position (1g ) providing the optimal potency against both kinases. The linker between the core and the phenylurea also influences activity, with a direct urea linkage being more favorable than a di-ureido linker.
Diagram 2: Inhibition of Pro-Survival Signaling Pathways
Caption: Inhibition of CK2 and GSK3β by tetrahydrobenzothiazole derivatives disrupts pro-survival signaling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and a key bioassay for evaluating its anticancer activity.
Protocol 1: Synthesis of (S)-N-(2,4-dichlorophenyl)-N'-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)thiourea (Compound 5g)
This protocol describes the synthesis of a potent antileukemic agent, providing a general workflow for the derivatization of the this compound scaffold.
Materials:
-
(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
-
2,4-dichlorophenyl isothiocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (1 equivalent) in anhydrous DCM. The choice of an anhydrous solvent is critical to prevent unwanted side reactions of the isothiocyanate.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution. TEA acts as a base to deprotonate the amino group, enhancing its nucleophilicity.
-
Addition of Isothiocyanate: To the stirring solution, add a solution of 2,4-dichlorophenyl isothiocyanate (1 equivalent) in anhydrous DCM dropwise at room temperature. The slow addition helps to control the reaction exotherm and minimize the formation of byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). The organic layers are combined. This step removes the triethylammonium salts and any water-soluble impurities.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. The selection of the gradient is based on the polarity of the product as determined by TLC.
-
Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a solid. Characterize the product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol outlines a fluorometric assay to quantify the activity of executioner caspases-3 and -7, providing a quantitative measure of apoptosis induction by the synthesized compounds.
Materials:
-
Cancer cell line of interest (e.g., K562 leukemia cells)
-
Complete cell culture medium
-
Synthesized this compound derivative (e.g., compound 5g)
-
Staurosporine (positive control for apoptosis)
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
96-well white-walled microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well white-walled microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours. The white walls of the plate minimize well-to-well crosstalk of the luminescent signal.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.1, 1, 10, 100 µM) in complete culture medium from a stock solution in DMSO. Also, prepare a positive control (e.g., 1 µM staurosporine) and a vehicle control (DMSO at the same final concentration as the test compounds).
-
Incubation: Add 100 µL of the diluted compounds, positive control, or vehicle control to the respective wells. Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell line and the expected kinetics of apoptosis.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. The reagent contains a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer with detergent to lyse the cells and release the caspases.
-
Signal Development: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to generate a stable luminescent signal. The incubation time is critical for achieving optimal signal-to-noise ratio.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all experimental readings. Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity. Plot the results as a dose-response curve to determine the EC₅₀ for caspase activation.
Conclusion and Future Perspectives
The this compound scaffold has firmly established its place as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold in targeting dopamine receptors, inducing apoptosis in cancer cells, and inhibiting key protein kinases underscores its versatility.
Future research in this area is likely to focus on several key aspects:
-
Expansion of Therapeutic Applications: Exploring the potential of this scaffold in other disease areas, such as neurodegenerative diseases beyond Parkinson's, inflammatory disorders, and infectious diseases.
-
Development of More Selective Inhibitors: Fine-tuning the structure of kinase inhibitors to achieve greater selectivity for specific kinase targets, thereby reducing off-target effects and improving the therapeutic index.
-
Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular mechanisms by which these compounds exert their biological effects to identify new therapeutic targets and strategies.
-
Application of Novel Synthetic Methodologies: Employing modern synthetic techniques, such as combinatorial chemistry and high-throughput synthesis, to rapidly generate large libraries of derivatives for screening.
References
Application Note & Protocol: A Streamlined One-Pot Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a critical intermediate in the manufacturing of Pramipexole, a dopamine agonist used in the management of Parkinson's disease.[1][2] The described methodology eschews the isolation of intermediates, thereby enhancing operational efficiency and maximizing yield.[3] The synthesis is predicated on the foundational principles of the Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide.[4][5] This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering both a step-by-step protocol and the underlying chemical principles.
Introduction and Significance
This compound is a heterocyclic compound of significant pharmaceutical interest, primarily serving as a key precursor to Pramipexole.[6][7][8] The tetrahydrobenzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[9] Traditional multi-step syntheses of this intermediate often suffer from lower overall yields and require laborious purification of intermediates. The one-pot protocol detailed herein circumvents these challenges by telescoping several reaction steps into a single, continuous process, making it a more scalable and economically viable approach.[3]
The core of this synthesis is the Hantzsch thiazole synthesis, a classic and robust method for the formation of thiazole rings.[4][5][10] This reaction typically involves the condensation of an α-haloketone with a thioamide. In this specific application, we utilize a protected aminocyclohexanone derivative, which undergoes in situ bromination, followed by cyclization with thiourea and subsequent deprotection.
Reaction Mechanism and Rationale
The one-pot synthesis proceeds through three key stages, all conducted in a single reaction vessel:
-
α-Bromination: The synthesis commences with the selective bromination of the α-carbon to the ketone in 4-acetamido-cyclohexanone. This electrophilic substitution is a crucial step to activate the substrate for the subsequent nucleophilic attack by thiourea. The use of bromine in an aqueous medium is an effective method for this transformation.[1][2][11]
-
Hantzsch Thiazole Synthesis: Following the formation of 2-bromo-4-acetamido-cyclohexanone, thiourea is introduced. The sulfur atom of thiourea, a potent nucleophile, attacks the α-bromo carbon, displacing the bromide ion. This is followed by an intramolecular condensation between one of the amino groups of thiourea and the ketone carbonyl, leading to the formation of the thiazole ring after dehydration.[4][5] This step yields the intermediate, 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.
-
Acid-Catalyzed Deprotection: The final stage involves the hydrolysis of the acetyl protecting group on the amino function at the 6-position. This is achieved by the addition of a strong acid, such as hydrobromic acid, and heating the reaction mixture.[1][11] This deprotection step unmasks the second primary amine, yielding the target molecule, this compound.
The one-pot nature of this protocol is a significant advantage, as it avoids the isolation and purification of the bromo-ketone and the N-acetylated intermediate, which can be unstable and challenging to handle.[3]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Acetamido-cyclohexanone | C₈H₁₃NO₂ | 155.19 | ≥98% | Commercially Available |
| Bromine | Br₂ | 159.81 | ≥99.5% | Commercially Available |
| Thiourea | CH₄N₂S | 76.12 | ≥99% | Commercially Available |
| Hydrobromic Acid | HBr | 80.91 | 48% aq. solution | Commercially Available |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Commercially Available |
| Deionized Water | H₂O | 18.02 |
Note: The starting material, 4-acetamido-cyclohexanone, can be synthesized by the oxidation of 4-acetamido-cyclohexanol.[2][11]
Step-by-Step Synthesis
-
Initial Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with 4-acetamido-cyclohexanone and deionized water. Stir the mixture to form a solution or a fine suspension.
-
α-Bromination: Cool the mixture to a temperature between 10-15°C. Slowly add bromine to the reaction mixture while maintaining the temperature. After the addition is complete, warm the mixture to approximately 45°C and continue stirring until the characteristic bromine color disappears, indicating the completion of the bromination step.[11]
-
Thiazole Ring Formation: To the resulting solution containing 2-bromo-4-acetamido-cyclohexanone, add thiourea in one portion. Heat the reaction mixture to a temperature of 70-90°C, typically around 80°C.[11] Stir vigorously for a sufficient period to ensure complete formation of 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.
-
Hydrolysis (Deprotection): To the same reaction mixture, carefully add an aqueous solution of hydrobromic acid. Heat the contents of the vessel to reflux and maintain refluxing conditions until the hydrolysis of the acetyl group is complete.
-
Isolation and Purification: Cool the reaction mixture to approximately 10°C.[11] Neutralize the mixture by the slow addition of a caustic solution (e.g., sodium hydroxide solution) until the pH is alkaline. The product, this compound, will precipitate out of the solution. Isolate the solid product by filtration. Wash the filter cake with chilled water to remove any remaining impurities.[2][11]
-
Drying: Dry the isolated product under vacuum to obtain the final, off-white solid.
Reaction Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the primary amine stretches and the thiazole ring vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Considerations
-
Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrobromic Acid: Is a strong, corrosive acid. Avoid contact with skin and eyes. Handle with appropriate PPE.
-
Thiourea: Is a suspected carcinogen. Avoid inhalation of dust and contact with skin.
-
Caustic Solutions: Are corrosive. Handle with care to avoid skin and eye burns.
Conclusion
The one-pot synthesis of this compound presented here offers a significant improvement over traditional multi-step methods. By eliminating the need for intermediate isolation, this protocol is more time-efficient, cost-effective, and amenable to large-scale production. The robustness of the Hantzsch thiazole synthesis, combined with the streamlined workflow, makes this a highly valuable procedure for the synthesis of this key pharmaceutical intermediate.
References
- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. GB2394951A - One pot synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
Using 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole to synthesize dual kinase inhibitors
Application Notes & Protocols
Topic: Application of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole for the Rational Design and Synthesis of Dual-Target Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Senior Application Scientist: Dr. Gemini
Abstract
The simultaneous inhibition of multiple signaling pathways is a validated and powerful strategy in modern oncology to enhance therapeutic efficacy and overcome drug resistance. This guide provides a comprehensive framework for utilizing the versatile this compound scaffold to synthesize novel dual kinase inhibitors. We focus on the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two kinases critically implicated in tumor proliferation and angiogenesis. This document details the complete workflow, from the rationale for target selection and a step-by-step synthetic protocol to biochemical and cell-based characterization assays. The protocols are designed to be self-validating, with explanations of the scientific principles behind experimental choices, ensuring both reproducibility and a deep understanding of the process for researchers in the field.
Introduction: The Rationale for Dual Kinase Inhibition
The complexity of cancer biology, characterized by redundant and intersecting signaling pathways, often limits the long-term efficacy of single-target therapies.[1][2] Tumors can develop resistance to a highly specific drug by upregulating an alternative survival pathway.[3][4] Dual-target or multi-target inhibitors offer a compelling solution by simultaneously blocking key nodes in cancer signaling networks, which can lead to synergistic anti-tumor effects, reduced drug-drug interactions, and a lower likelihood of acquired resistance.[3][5][6]
The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[7][8] Its bicyclic, partially saturated analog, This compound , offers a three-dimensional architecture and two distinct points for chemical modification (the C2 and C6 amino groups). This makes it an ideal starting point for creating libraries of compounds aimed at engaging the ATP-binding sites of multiple kinases.[9][10]
This guide will focus on the dual inhibition of EGFR and VEGFR, a combination known to be effective in treating cancers like non-small cell lung cancer (NSCLC) by concurrently halting tumor cell proliferation and the formation of new blood vessels that supply the tumor.[4][5][11]
Intersecting EGFR & VEGFR Signaling Pathways
The diagram below illustrates the rationale for dual inhibition. EGFR activation promotes cell proliferation and survival, while also stimulating the production of VEGF. VEGF, in turn, activates VEGFR on endothelial cells, promoting angiogenesis. This creates a feedback loop that fuels tumor growth. Simultaneously blocking both receptors can break this cycle more effectively than inhibiting either one alone.[3][11]
Caption: Interplay between EGFR and VEGFR signaling pathways in cancer.
Part I: Synthesis of a Tetrahydrobenzothiazole-Based Dual Inhibitor
This section provides a protocol for the synthesis of a representative dual inhibitor, DBT-Urea-Quinazoline (DUQ-1) , starting from this compound. The synthetic strategy involves a two-step process: a selective urea formation at the more nucleophilic C2-amino group, followed by a nucleophilic aromatic substitution (SNAr) at the C6-amino group.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of inhibitor DUQ-1.
Protocol 1: Synthesis of DUQ-1
A. Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| 3-Ethynylphenyl isocyanate | Combi-Blocks | ≥97% |
| 4-Chloro-7-methoxyquinazoline | Oakwood | ≥98% |
| Dichloromethane (DCM), anhydrous | Acros Organics | DriSolv™ |
| n-Butanol | Fisher | ACS Grade |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Silica Gel for Column Chromatography | SiliCycle | 60 Å, 40-63 µm |
| Ethyl Acetate, Hexanes, Methanol | Fisher | HPLC Grade |
B. Step-by-Step Procedure
Step 1: Synthesis of 1-(6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-ethynylphenyl)urea
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.9 mmol).
-
Solvent Addition: Add 30 mL of anhydrous Dichloromethane (DCM). Stir the suspension at room temperature.
-
Reagent Addition: In a separate vial, dissolve 3-ethynylphenyl isocyanate (0.85 g, 5.9 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred suspension over 15 minutes at 0 °C (ice bath).
-
Rationale: The C2-amino group is part of a guanidine-like system, making it significantly more nucleophilic than the C6-alicyclic amine. Dropwise addition at low temperature helps control the exothermic reaction and ensures mono-substitution, preventing the formation of di-substituted byproducts.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM). The starting material will be consumed, and a new, less polar spot will appear.
-
Work-up: Upon completion, a precipitate will have formed. Filter the solid using a Büchner funnel and wash the cake with cold DCM (2 x 10 mL) to remove any unreacted isocyanate.
-
Purification: The filtered solid is the desired mono-urea intermediate and is typically of sufficient purity (>95%) to proceed to the next step without further purification. Dry under vacuum. Expected yield: ~1.6 g (87%).
Step 2: Synthesis of DUQ-1
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the intermediate from Step 1 (1.0 g, 3.2 mmol), 4-chloro-7-methoxyquinazoline (0.68 g, 3.5 mmol), and N,N-Diisopropylethylamine (DIPEA) (0.83 mL, 4.8 mmol) in 20 mL of n-Butanol.
-
Rationale: n-Butanol is a high-boiling polar solvent suitable for SNAr reactions. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 110 °C (oil bath) for 12 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Add 20 mL of diethyl ether to the flask, stir for 15 minutes, and then filter the solid. Wash the solid with diethyl ether (2 x 15 mL).
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% Methanol in DCM.
-
Procedure: Dissolve the crude solid in a minimal amount of DCM/Methanol, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the gradient to isolate the pure product.
-
-
Final Product: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the resulting solid under high vacuum to yield DUQ-1 as an off-white solid. Expected yield: ~1.1 g (73%).
-
Characterization: Confirm the structure and purity of DUQ-1 using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
Part II: Biochemical Characterization
After successful synthesis, the next critical step is to determine the compound's inhibitory activity against the target kinases. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[12][13]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
A. Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed in two steps: first, the kinase reaction occurs. Then, the remaining ATP is depleted, and the ADP is converted back into ATP, which is used by luciferase to generate a light signal that is proportional to kinase activity. Inhibition is measured as a reduction in the luminescent signal.
B. Materials
| Reagent | Supplier |
| Recombinant Human EGFR kinase | Promega |
| Recombinant Human VEGFR-2 (KDR) kinase | SignalChem |
| Poly(Glu,Tyr) 4:1 peptide substrate | Sigma-Aldrich |
| ATP (Adenosine 5'-Triphosphate) | Promega |
| ADP-Glo™ Kinase Assay Kit | Promega |
| White, opaque 384-well assay plates | Corning |
| Test Compound (DUQ-1) dissolved in 100% DMSO | - |
C. Step-by-Step Procedure
-
Compound Plating: Create a 10-point, 3-fold serial dilution of DUQ-1 in 100% DMSO, starting from a 10 mM stock. Transfer 1 µL of each concentration into a 384-well assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction (Final Volume: 10 µL):
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer containing the kinase (EGFR or VEGFR-2) and the peptide substrate.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be equal to the apparent Kₘ for each enzyme.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well.
-
Add 5 µL of the 2X ATP solution to initiate the reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Rationale: Running the assay at the ATP Kₘ concentration ensures that the IC₅₀ values obtained are competitive and accurately reflect the compound's potency at the ATP-binding site.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., GloMax®).
D. Data Analysis and Presentation
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter dose-response curve using software like GraphPad Prism to determine the IC₅₀ value.
Table 1: Hypothetical Biochemical Profile of DUQ-1
| Kinase Target | IC₅₀ (nM) | Selectivity Panel (IC₅₀ > 10,000 nM) |
| EGFR | 15 | CDK2, GSK3β, SRC, ABL, p38α |
| VEGFR-2 | 25 |
This table demonstrates potent, dual activity against the intended targets with high selectivity against other common kinases, a desirable feature for a therapeutic candidate.[14]
Part III: Cellular Activity Assessment
Biochemical activity must translate to a functional effect in a cellular context.[15] A cell proliferation assay determines the compound's ability to inhibit the growth of cancer cell lines dependent on the target kinases.[16][17][18]
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
A. Principle
The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which indicates metabolically active cells. A decrease in ATP is a marker of cytotoxicity or cytostatic activity.[17][19]
B. Materials
| Reagent/Cell Line | Supplier |
| A549 (human lung carcinoma, EGFR/VEGFR expressing) | ATCC |
| HUVEC (human umbilical vein endothelial cells) | ATCC |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |
| RPMI-1640 Medium, Fetal Bovine Serum (FBS) | Gibco |
| White, clear-bottom 96-well cell culture plates | Corning |
C. Step-by-Step Procedure
-
Cell Seeding: Seed A549 cells at a density of 3,000 cells/well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare a serial dilution of DUQ-1 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include DMSO vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
D. Data Analysis and Presentation
-
Calculate the percent growth inhibition for each concentration relative to the DMSO control.
-
Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Table 2: Hypothetical Cellular Activity of DUQ-1
| Cell Line | Relevant Pathway | GI₅₀ (nM) |
| A549 | EGFR/VEGFR | 85 |
| HUVEC | VEGFR | 110 |
The potent GI₅₀ values in cancer and endothelial cell lines suggest that the compound successfully penetrates cells and inhibits its targets, leading to a functional anti-proliferative response.
Overall Experimental Workflow
Caption: Comprehensive workflow from chemical synthesis to in vivo evaluation.
In Vivo Efficacy: A Conceptual Outlook
Promising candidates like DUQ-1, with potent and selective biochemical and cellular activity, would advance to in vivo testing. The standard approach involves using xenograft models, where human tumor cells (e.g., A549) are implanted subcutaneously into immunocompromised mice.[4][20]
Key aspects of such a study would include:
-
Dose-Response: Administering the compound at various doses to determine its effect on tumor growth inhibition.
-
Pharmacokinetics (PK): Analyzing how the drug is absorbed, distributed, metabolized, and excreted to establish an effective dosing regimen.
-
Pharmacodynamics (PD): Measuring the inhibition of EGFR and VEGFR phosphorylation in tumor tissue to confirm target engagement in vivo.
-
Tolerability: Monitoring animal body weight and general health to assess potential toxicity.[21]
A successful outcome would be significant, dose-dependent tumor growth inhibition without unacceptable toxicity, providing strong validation for the compound as a clinical development candidate.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of potent and selective dual kinase inhibitors. This guide provides a detailed, scientifically-grounded roadmap for the synthesis and evaluation of a novel dual EGFR/VEGFR inhibitor. By following these protocols, researchers can efficiently create and validate new chemical entities, contributing to the advancement of next-generation targeted cancer therapies. The principles and methods described herein are broadly applicable to the development of inhibitors for other dual kinase combinations, underscoring the versatility of this privileged chemical scaffold.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Inhibition of EGFR and VEGF Pathways in Patients with EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 9. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. criver.com [criver.com]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Spectroscopic Characterization of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Introduction: The Significance of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Pramipexole, a potent dopamine agonist used in the management of Parkinson's disease and Restless Legs Syndrome.[1][2][3] The stereochemistry and purity of this diamine are critical, as they directly influence the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API).[2] Consequently, robust and precise analytical methods are imperative for its characterization during synthesis and quality control.
This guide provides a detailed technical overview and practical protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques serve as cornerstones for confirming the compound's identity, assessing its purity, and verifying its functional group architecture. The methodologies described herein are designed for researchers, analytical scientists, and professionals in drug development who require a comprehensive understanding of how to apply these spectroscopic techniques for the rigorous characterization of this important pharmaceutical building block.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Foundational Principles of NMR for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei, causing them to "flip" to a higher energy state. As they relax back to their ground state, they emit a signal whose frequency is exquisitely sensitive to the local electronic environment.[4]
This "chemical shift" (δ), reported in parts per million (ppm), is the cornerstone of NMR analysis. It allows us to differentiate between chemically non-equivalent nuclei within a molecule. For instance, protons attached to the aliphatic ring of our target molecule will have very different chemical shifts from those of the amino groups due to variations in electron density.[5]
Furthermore, the interaction between neighboring nuclear spins, known as spin-spin coupling, causes NMR signals to split into multiplets (e.g., doublets, triplets). The pattern of this splitting provides invaluable information about the connectivity of atoms within the molecule.[5]
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, we can make highly accurate predictions based on the extensively characterized spectra of its direct derivative, Pramipexole, and other closely related analogs.[5][6] The structural similarity allows for a reliable extrapolation of chemical shifts and coupling patterns.
Molecular Structure for NMR Analysis:
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H4, H5, H7 | 1.80 - 3.10 | m | - | Complex multiplets corresponding to the aliphatic tetrahydro ring protons. Their exact shifts are influenced by the neighboring amino group and the fused thiazole ring. |
| H6 | ~3.40 | m | - | This methine proton is attached to the same carbon as an amino group, causing a significant downfield shift compared to other ring protons. |
| -NH₂ (at C6) | Broad singlet | - | - | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| -NH₂ (at C2) | ~6.70-7.00 | s | - | These amino protons are attached to an sp²-hybridized carbon of the thiazole ring, resulting in a downfield shift. This is consistent with data from related pramipexole impurities.[6] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C4, C5, C7 | 24.0 - 26.0 | Aliphatic carbons in the tetrahydro ring. |
| C6 | ~53.0 | This carbon is directly attached to a nitrogen atom, causing a significant downfield shift.[5] |
| C7a | ~111.0 | sp² carbon at the fusion of the two rings. |
| C3a | ~144.0 | sp² carbon at the fusion of the two rings, adjacent to a nitrogen atom. |
| C2 | ~166.0 | This is the guanidinic carbon of the aminothiazole ring, which is highly deshielded due to its attachment to three heteroatoms (S, N, N).[5] |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the ability to observe exchangeable amine protons. Deuterated methanol (CD₃OD) can also be used, but the amine protons will exchange with deuterium and their signals will disappear.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
2. Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-180 ppm.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Caption: Workflow for NMR analysis.
Part 2: Infrared (IR) Spectroscopy
The Power of IR in Functional Group Identification
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending).[7] An IR spectrum is a plot of this absorption versus the wavenumber (cm⁻¹) of the radiation.
By consulting correlation tables that link absorption frequencies to specific bond types, we can deduce the presence of key functional groups. For this compound, IR spectroscopy is particularly useful for confirming the presence of N-H bonds in the amino groups, C-H bonds in the aliphatic ring, and the C=N bond within the thiazole ring.[8]
Interpreting the IR Spectrum of this compound
Based on its structure and data available in spectral databases, the following key absorption bands are expected in the IR spectrum.[8]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (often two bands) |
| 3000 - 2850 | C-H Stretch | Alkane (sp³ C-H) | Medium to Strong |
| ~1640 | N-H Bend | Primary Amine (-NH₂) | Medium |
| ~1590 | C=N Stretch | Thiazole Ring | Medium |
| ~1560 | C=C Stretch | Thiazole Ring | Medium |
| 1470 - 1430 | C-H Bend | Alkane (-CH₂-) | Medium |
The presence of two distinct amino groups (one on an sp² carbon and one on an sp³ carbon) may lead to a complex and broad N-H stretching region. The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of bands corresponding to various bending and skeletal vibrations, which can be used for definitive identification by comparison with a reference spectrum.
Experimental Protocol for Solid-State IR Spectroscopy
As this compound is a solid, a solid-state sampling technique is required. The Potassium Bromide (KBr) pellet method is a common and effective choice.
1. Sample and KBr Preparation:
-
Gently grind a small amount of high-purity, spectroscopic grade KBr powder in an agate mortar and pestle to ensure it is free of lumps.
-
Dry the KBr in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which has a strong IR absorption. Store the dried KBr in a desiccator.
2. KBr Pellet Formation:
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be about 1:100.
-
Combine the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained. This minimizes light scattering.
-
Assemble the pellet press die. Carefully transfer a portion of the sample-KBr mixture into the die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
3. Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for KBr pellet IR analysis.
Conclusion
The synergistic use of NMR and IR spectroscopy provides a comprehensive and definitive characterization of this compound. NMR spectroscopy offers an intricate map of the carbon-hydrogen framework and the precise location of the amino groups, while IR spectroscopy provides rapid confirmation of the key functional groups. The protocols and interpretive guidelines presented in this application note establish a robust framework for the analysis of this critical pharmaceutical intermediate, ensuring its identity, purity, and structural integrity. Adherence to these methodologies will empower researchers and drug development professionals to confidently advance their synthetic and quality control processes.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. This compound, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Strategies for High-Sensitivity Purity Analysis of Pramipexole and Its Synthetic Intermediates
Abstract
The control of impurities in active pharmaceutical ingredients (APIs) is a mandate for ensuring drug safety and efficacy. Pramipexole, a non-ergot dopamine agonist, requires rigorous analytical oversight throughout its manufacturing process to monitor for process-related impurities and degradation products. This application note presents a comprehensive guide to developing and validating Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of Pramipexole and its key synthetic intermediates. We detail robust protocols for reversed-phase LC coupled with tandem and high-resolution mass spectrometry (HRMS), providing the specificity and sensitivity required to detect, identify, and quantify trace-level impurities. The methodologies are grounded in International Council for Harmonisation (ICH) guidelines, featuring protocols for forced degradation studies and a systematic approach to method validation, ensuring regulatory compliance and confidence in analytical data.
Introduction: The Imperative for Purity in Pramipexole Synthesis
Pramipexole, chemically known as (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole, is a potent dopamine agonist used in the management of Parkinson's disease and restless legs syndrome[1][2]. The quality of the final drug substance is intrinsically linked to the control of its synthetic pathway and its stability under storage conditions. Impurities can arise from various sources, including starting materials, by-products from side reactions, residual intermediates, and degradation of the API itself[3][4].
Regulatory bodies mandate the identification and quantification of any impurity present at or above a specified threshold. The challenge lies not only in separating these structurally similar compounds from the API but also in their definitive identification, often at trace levels. While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for quality control, it can lack the specificity to resolve co-eluting peaks and the sensitivity for potent, low-level impurities. Furthermore, it provides no structural information for unknown compounds[5].
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for this purpose. Its inherent selectivity, derived from the mass-to-charge ratio (m/z) of analytes, and its exceptional sensitivity make it ideal for impurity profiling[6]. Tandem mass spectrometry (MS/MS) provides unparalleled specificity for quantification, while High-Resolution Mass Spectrometry (HRMS) enables the confident identification of unknown impurities through accurate mass measurements[3][6]. This guide provides the scientific rationale and step-by-step protocols for leveraging LC-MS to ensure the purity of Pramipexole and its precursors.
Integrated Workflow for Method Development and Validation
A successful impurity analysis strategy follows a logical and systematic progression. The workflow begins with understanding the potential impurities, developing a selective chromatographic method, and coupling it with mass spectrometry for sensitive detection and identification. The final, critical phase involves validating the method according to ICH guidelines to prove its fitness for purpose[7][8].
Caption: Overall workflow for LC-MS purity method development.
Part I: Purity Analysis of a Key Synthetic Intermediate
Controlling the purity of synthetic intermediates is fundamental to ensuring the quality of the final API. A common route to Pramipexole involves the key intermediate (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole[9]. Impurities at this stage can carry through or lead to subsequent side reactions.
Rationale for Method Design: The target intermediate is a polar, basic compound. A reversed-phase C18 column is suitable, but a low-ionic-strength, slightly acidic mobile phase is required to achieve good peak shape and ensure protonation for positive-ion ESI-MS. Using volatile buffers like ammonium acetate or formic acid is essential for MS compatibility, as non-volatile salts like phosphate will contaminate the ion source[3].
Protocol 1: LC-MS/MS Purity Method for (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
1. Sample Preparation:
-
Accurately weigh ~10 mg of the intermediate standard/sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile to create a 100 µg/mL stock solution.
-
Further dilute an aliquot of the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of 1 µg/mL for analysis.
2. Liquid Chromatography Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 95 5 1.0 0.4 95 5 8.0 0.4 5 95 10.0 0.4 5 95 10.1 0.4 95 5 | 12.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Dwell (s) CE (eV) (S)-2,6-diamino-4,5,6,7-tetrahydro... 154.1 137.1 (Loss of NH₃) 0.05 15 | Potential Impurity (e.g., over-alkylation) | 196.1 | 137.1 | 0.05 | 20 |
Part II: Stability-Indicating Purity Profiling of Pramipexole API
A stability-indicating method is one that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients[10][11]. Developing such a method requires subjecting the API to stress conditions (forced degradation) to generate potential degradants.
Protocol 2: Forced Degradation Study
(Based on ICH Q1A(R2) guidelines and literature[10][12])
1. Stock Solution: Prepare a 1 mg/mL solution of Pramipexole in methanol or water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 45 minutes. Cool and neutralize with 1 mL of 1N NaOH[12].
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 1N HCl.
-
Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter[5].
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours[5].
3. Sample Analysis: Dilute all stressed samples, along with an unstressed control, to a final concentration of ~20 µg/mL with the mobile phase for LC-MS analysis.
Protocol 3: Stability-Indicating LC-HRMS Method for Pramipexole
Rationale for Method Design: This method is designed for broad impurity screening and identification. An HRMS instrument (e.g., Orbitrap or Q-TOF) is used to acquire accurate mass data for both the intact parent ion and its fragments, enabling the confident determination of elemental compositions for unknown degradants[3][6]. The chromatographic conditions are similar to Protocol 1 but may require gradient optimization to resolve all generated degradants.
1. Liquid Chromatography Conditions:
-
Use the same column and mobile phases as in Protocol 1. The gradient may be extended to ensure elution of all degradants.
-
Example Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 98 2 15.0 0.4 40 60 18.0 0.4 5 95 20.0 0.4 5 95 20.1 0.4 98 2 | 25.0 | 0.4 | 98 | 2 |
2. High-Resolution Mass Spectrometry Conditions (Orbitrap/Q-TOF):
-
Ionization Mode: ESI, Positive
-
Scan Mode: Full MS / data-dependent MS/MS (dd-MS²)
-
Full MS Resolution: > 60,000 FWHM
-
Scan Range: m/z 100-800
-
dd-MS²: Trigger fragmentation for the top 3-5 most intense ions in each full scan.
-
Collision Energy: Stepped or ramped (e.g., 20-40 eV) to generate informative fragment spectra.
Data Interpretation and Known Impurities
Analysis of the stressed samples will reveal the degradation profile. The primary fragmentation pathway of Pramipexole involves the cleavage of the n-propylamine chain, providing a diagnostic product ion[13].
Caption: Primary MS/MS fragmentation of Pramipexole.
The following table summarizes known process-related and degradation impurities of Pramipexole. An HRMS system allows for the verification of these species and the identification of novel ones based on accurate mass.
| Impurity Name/Type | Structure (if known) | Expected [M+H]⁺ (m/z) | RRT | Reference |
| Pramipexole | C₁₀H₁₇N₃S | 212.1219 | 1.00 | [2] |
| Ethyl Pramipexole (Process) | C₉H₁₅N₃S | 198.1060 | ~0.59 | |
| Dipropyl Pramipexole (Process) | C₁₃H₂₃N₃S | 254.1685 | ~2.46 | |
| N-oxide Pramipexole (Oxidative) | C₁₀H₁₇N₃OS | 228.1165 | ~0.88 | [14] |
| S-oxide Pramipexole (Oxidative) | C₁₀H₁₇N₃OS | 228.1165 | ~0.90 | [14] |
| Hydrolysis Product | C₇H₈N₂S | 153.0481 | ~0.55 | [10][15] |
| (S)-N²-(methoxymethyl)-... (Excipient Interaction) | C₁₂H₂₁N₃OS | 256.1478 | ~0.88 | [3] |
Part III: Method Validation According to ICH Q2(R2)
Once the analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. The ICH Q2(R2) guideline provides a framework for this process[7][8]. For an impurity quantification method, the key validation characteristics are specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness[16].
Protocol 4: Validation Execution Summary
1. Specificity:
-
Analyze a blank (diluent), a placebo (formulation matrix without API), the API, and the API spiked with all known impurities.
-
Demonstrate that no interference occurs at the retention times of Pramipexole and its impurities. Use forced degradation samples to prove separation from degradants[6].
2. LOD & LOQ:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Alternatively, determine from the standard deviation of the response and the slope of the calibration curve.
3. Linearity:
-
Prepare a series of at least five concentrations of each impurity, typically ranging from the LOQ to 150% of the specification limit.
-
Plot the response versus concentration and determine the correlation coefficient (r² > 0.99) and y-intercept.
4. Accuracy:
-
Prepare samples of the API spiked with known impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.
-
Calculate the percent recovery for each impurity at each level.
5. Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
6. Robustness:
-
Deliberately vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%).
-
Evaluate the impact on the resolution between adjacent peaks and the quantitative results.
| Validation Parameter | Typical Acceptance Criteria for Impurity Method |
| Specificity | Peak purity index > 990; Baseline resolution (Rs > 1.5) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% - 120.0% for low concentrations |
| Precision (%RSD) | Repeatability: ≤ 10%; Intermediate: ≤ 15% |
| LOQ | S/N ≥ 10; Precision (%RSD) ≤ 20% |
| Robustness | System suitability parameters are met; results are not significantly affected. |
Conclusion
The application of LC-MS and LC-HRMS provides a powerful and indispensable toolset for the purity analysis of Pramipexole and its synthetic intermediates. By combining high-resolution chromatography with the sensitivity and specificity of mass spectrometry, laboratories can develop robust, stability-indicating methods capable of detecting, identifying, and quantifying impurities at levels required by global regulatory agencies. The systematic approach to method development, forced degradation, and validation outlined in this note ensures the creation of analytical procedures that are fit for purpose, ultimately safeguarding the quality, safety, and efficacy of the final drug product.
References
- 1. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. scribd.com [scribd.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: A Robust and Scalable Synthesis of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole for Pharmaceutical Production
Abstract
(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS: 106092-09-5) is a critical chiral intermediate in the synthesis of Pramipexole, a non-ergoline dopamine agonist used extensively in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2][3] The therapeutic efficacy of Pramipexole is almost exclusively attributed to its (S)-enantiomer, rendering the stereochemical purity of this key intermediate a paramount concern for Active Pharmaceutical Ingredient (API) manufacturing.[2] This document provides a detailed, scalable, and robust process for the synthesis of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, suitable for scale-up in a pharmaceutical setting. The protocol emphasizes process control, safety, and the generation of a high-purity final product. We detail a synthetic strategy commencing from N-(4-oxocyclohexyl)acetamide, proceeding through a racemic diamine intermediate, followed by an efficient diastereomeric salt resolution to isolate the desired (S)-enantiomer.
Introduction: The Strategic Importance of a Chiral Intermediate
The synthesis of enantiomerically pure APIs is a cornerstone of modern pharmaceutical development. (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known as (S)-N-Despropyl Pramipexole, serves as the foundational chiral scaffold onto which the propyl group is introduced to complete the synthesis of Pramipexole.[4][5][6] Therefore, a manufacturing process that is not only high-yielding and economical but also provides stringent control over stereochemistry is essential.
Challenges in the large-scale production of this intermediate include:
-
Efficient construction of the tetrahydrobenzothiazole ring system.
-
Effective and high-yielding resolution of the racemic diamine.
-
Control of process-related impurities to meet stringent pharmaceutical standards. [7][8]
The process outlined herein addresses these challenges by employing a well-documented synthetic route that has been optimized for scalability and operational efficiency.[9]
Synthetic Strategy and Rationale
The selected manufacturing route is a multi-step process designed for efficiency and control. A key feature of this strategy is the "one-pot" or telescoped synthesis of the racemic intermediate, which minimizes intermediate isolations, thereby reducing solvent usage and improving overall process mass intensity (PMI).[10] The chiral purity is introduced in a dedicated resolution step, a classic and reliable method for industrial-scale enantiomer separation.
The overall workflow can be visualized as follows:
Caption: High-level workflow for the scale-up synthesis.
Rationale for Route Selection
-
Starting Materials: The process begins with readily available and cost-effective starting materials like N-(4-oxocyclohexyl)acetamide.
-
Telescoped Synthesis: The initial steps of bromination, cyclization with thiourea, and hydrolysis are often performed sequentially in a single reactor without isolating the intermediates.[10][11] This approach significantly improves throughput and reduces operational complexity. Using water as a solvent for the bromination step, as opposed to traditional glacial acetic acid, presents a greener and safer process alternative.[10][11]
-
Classical Resolution: Diastereomeric salt resolution with a chiral resolving agent like L-(+)-tartaric acid is a proven, robust, and scalable method for separating enantiomers. It avoids the need for expensive chiral chromatography or asymmetric synthesis catalysts, which can be difficult to remove.
Detailed Process Chemistry and Protocols
This section provides a step-by-step guide for the synthesis. All operations should be conducted in a controlled environment (e.g., a fume hood or an appropriate manufacturing facility) with suitable personal protective equipment (PPE).
Stage 1: Synthesis of Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (4)
This stage involves the conversion of N-(4-oxocyclohexyl)acetamide (1) into the racemic diamine intermediate (4) via a telescoped three-step sequence.
Caption: Reaction scheme for the synthesis of the racemic diamine intermediate.
Protocol 1: Synthesis of Racemic Diamine (4)
-
Charge Reactor: To a suitable reactor equipped with mechanical stirring, a dropping funnel, and temperature control, charge N-(4-oxocyclohexyl)acetamide (1.0 eq) and water (5-10 volumes). Stir to form a suspension.
-
Bromination: Cool the suspension to 10-15°C. Add bromine (1.0-1.1 eq) dropwise over 2-3 hours, maintaining the temperature below 20°C. The reaction is exothermic. Stir for an additional 1-2 hours post-addition until in-process control (e.g., TLC or HPLC) confirms the consumption of starting material. This step forms the α-bromo ketone intermediate in situ.[11]
-
Cyclization: Add thiourea (1.0-1.2 eq) to the reaction mixture in portions. Heat the mixture to reflux (approx. 95-100°C) and maintain for 4-6 hours. Monitor the formation of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (3).
-
Hydrolysis: After cooling slightly to 80-90°C, carefully add aqueous sulfuric acid (e.g., 30-40% w/w, 2-3 eq) to the mixture. Re-heat to reflux and maintain for 8-12 hours until the hydrolysis of the acetyl group is complete.
-
Work-up and Isolation: Cool the reaction mixture to 0-5°C. Carefully basify with a cold aqueous sodium hydroxide solution (e.g., 50% w/w) to a pH > 12, ensuring the temperature is kept below 20°C. The product will precipitate as a solid.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of a cold, water-miscible solvent like acetone or isopropanol.
-
Dry the solid under vacuum at 50-60°C to a constant weight to yield racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (4).
Stage 2: Chiral Resolution of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (5)
This critical stage separates the desired (S)-enantiomer from the racemate. The principle relies on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral resolving agent.
Protocol 2: Diastereomeric Salt Resolution
-
Dissolution: Charge a clean, dry reactor with the racemic diamine (4) (1.0 eq) and a suitable polar solvent, typically water or a methanol/water mixture (10-15 volumes). Heat the mixture to 50-60°C with stirring to achieve complete or near-complete dissolution.
-
Resolving Agent Addition: In a separate vessel, dissolve L-(+)-tartaric acid (0.5-0.6 eq) in a minimum amount of the same solvent system. Add this solution slowly to the diamine solution, maintaining the temperature.
-
Crystallization: After the addition is complete, slowly cool the mixture to room temperature over 4-6 hours. The less soluble (S)-diamine-L-tartrate salt will begin to crystallize.
-
Maturation: Further cool the slurry to 0-5°C and stir for an additional 3-5 hours to maximize the yield of the crystallized salt.
-
Isolation: Filter the precipitated diastereomeric salt. Wash the filter cake with a small amount of the cold solvent mixture to remove the more soluble (R)-diamine salt present in the mother liquor.
-
Recrystallization (Optional but Recommended): For achieving high enantiomeric purity (>99.5% e.e.), a recrystallization of the isolated tartrate salt from a fresh portion of the solvent system is highly recommended.
Stage 3: Liberation and Isolation of the (S)-Free Base (5)
The final step involves converting the isolated tartrate salt back to the free amine.
Protocol 3: Free Base Liberation
-
Suspension: Suspend the purified (S)-diamine-L-tartrate salt in water (5-10 volumes).
-
Basification: Cool the suspension to 10-15°C. Add a suitable aqueous base (e.g., sodium hydroxide or potassium carbonate solution) dropwise with vigorous stirring until the pH of the mixture is > 12.
-
Precipitation: The (S)-diamine free base will precipitate out of the solution. Stir the slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product. Wash the cake extensively with cold deionized water until the filtrate is neutral. This is critical to remove all residual tartaric acid and inorganic salts.
-
Drying: Dry the final product, (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (5), under vacuum at 50-60°C until a constant weight is achieved.
Quality Control and Analytical Strategy
For pharmaceutical use, stringent quality control is mandatory. The following table summarizes a typical specification sheet for the final product.
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white or pale beige crystalline solid[12] |
| Identification | ¹H NMR, FTIR | Conforms to the structure |
| Assay | HPLC-UV | ≥ 99.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (S)-enantiomer |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% |
In-Process Controls (IPCs):
-
Reaction Completion: Monitored by HPLC or TLC at the end of each major chemical transformation.
-
pH Control: Critical during work-up and free-basing steps.
-
Chiral Purity Check: Chiral HPLC can be used to monitor the enrichment of the (S)-enantiomer after the resolution and recrystallization steps.
Scale-Up and Safety Considerations
-
Thermal Safety: The bromination reaction is exothermic and requires careful temperature control on a large scale. Ensure the reactor has adequate cooling capacity and consider semi-batch addition of bromine.
-
Material Handling: Bromine is highly corrosive and toxic; use closed-system handling procedures. Sodium hydroxide is highly caustic. All personnel must use appropriate PPE.
-
Mixing: Efficient agitation is crucial during the crystallization and precipitation steps to ensure uniform particle size and prevent agglomeration, which can impact filtration and purity.
-
Filtration and Drying: At scale, the choice of filtration and drying equipment (e.g., Nutsche filter-dryer) can significantly impact operational efficiency and product quality.
-
Waste Management: The mother liquor from the resolution step contains the (R)-enantiomer. Racemization and recycling of this undesired enantiomer can be explored to improve process economy, though this adds complexity.[13]
Conclusion
The synthetic route and detailed protocols described in this application note provide a comprehensive guide for the scalable and controlled manufacturing of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. By focusing on a telescoped synthesis for the racemic intermediate and a robust classical resolution, this process is well-suited for producing high-purity material required for the synthesis of the API Pramipexole. Careful implementation of in-process controls, adherence to safety protocols, and a thorough analytical strategy are essential for successful and compliant pharmaceutical production.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 106092-09-5 | TCI AMERICA [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pramipexole Impurities | SynZeal [synzeal.com]
- 9. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 10. EP1562921B1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 11. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes & Protocols: Development of Novel Antineoplastic Agents from Tetrahydrobenzothiazole Scaffolds
Introduction: The Tetrahydrobenzothiazole Scaffold as a Privileged Structure in Oncology
The tetrahydrobenzothiazole nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, frequently classified as a "privileged structure." This designation arises from its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity. In oncology, derivatives of this scaffold have demonstrated potent antineoplastic activity against various cancer cell lines, including those of the breast, colon, lung, and liver.[1][2][3] Their mechanisms of action are diverse and compelling, often involving the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways, such as those regulated by protein kinases.[4][5][6][7]
This guide provides a comprehensive, technically-grounded framework for the development of novel antineoplastic agents based on the tetrahydrobenzothiazole core. It is structured to follow the logical progression of a drug discovery campaign, from initial chemical synthesis and primary cytotoxicity screening to the elucidation of the underlying mechanism of action. Each protocol is designed not merely as a series of steps, but as a self-validating system with integrated rationale, reflecting field-proven insights and ensuring scientific rigor.
Part I: Synthesis of a Tetrahydrobenzothiazole Derivative Library
Scientific Rationale: The initial phase of discovery involves the creation of a chemical library with diverse substitutions on the core scaffold. This allows for a systematic exploration of the structure-activity relationship (SAR). A multi-component reaction (MCR) approach is often favored for its efficiency, atom economy, and ability to generate structural complexity in a single synthetic step. The following protocol outlines a general, yet robust, method for synthesizing N-substituted tetrahydrobenzothiazole derivatives.[8][9][10]
Protocol 1: Microwave-Assisted Synthesis of N-Aryl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Derivatives
This protocol describes a one-pot synthesis, which is an efficient strategy for library generation. Microwave irradiation is employed to accelerate reaction rates and improve yields compared to conventional heating.
Materials:
-
Dimedone
-
Substituted aromatic aldehydes
-
Malononitrile
-
Substituted anilines
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for characterization
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine dimedone (1.0 mmol), a selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a selected substituted aniline (1.2 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of ethanol to the vial, followed by 3-4 drops of piperidine to catalyze the reaction.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes.
-
Causality Note: Microwave energy efficiently overcomes the activation energy of the multiple reaction steps, dramatically reducing reaction time from hours to minutes. Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation, which is a critical step in the reaction cascade.
-
-
Reaction Monitoring: After cooling, check for reaction completion by spotting a small aliquot of the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of starting materials and the appearance of a new, major product spot indicates completion.
-
Product Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative but often starts with a low polarity mixture (e.g., 10% ethyl acetate/hexane) and gradually increases in polarity.
-
Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Library Generation: Repeat steps 1-7 with a diverse set of aromatic aldehydes and anilines to generate a library of tetrahydrobenzothiazole derivatives for biological screening.
Part II: In Vitro Evaluation of Cytotoxic Activity
Scientific Rationale: The primary goal of in vitro screening is to identify which compounds from the synthesized library possess anticancer activity and to quantify their potency.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and reliable colorimetric method for assessing cell viability.[13] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[14][15] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Synthesized tetrahydrobenzothiazole compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[16]
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.[14][16]
-
Causality Note: Seeding an optimal number of cells is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. 5,000 cells per well is a common starting point for many tumor cell lines.[16]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a high-concentration DMSO stock. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.
-
Treatment Incubation: Incubate the plate for another 48 or 72 hours at 37°C with 5% CO₂.[14]
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[16]
-
Causality Note: Serum components can interfere with the reduction of MTT, so using serum-free media during this step improves accuracy.
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14][16]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100
-
Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Screening Results
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds and cell lines.
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7[1] | IC₅₀ (µM) vs. A549[1][8] | IC₅₀ (µM) vs. HepG2[1] |
| THB-01 | H | 4-Cl | 15.2 ± 1.3 | 22.5 ± 2.1 | 18.9 ± 1.8 |
| THB-02 | 4-OCH₃ | 4-Cl | 5.8 ± 0.6 | 8.1 ± 0.9 | 7.4 ± 0.5 |
| THB-03 | 4-F | 4-NO₂ | > 100 | > 100 | > 100 |
| Doxorubicin | - | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Part III: Elucidation of Apoptotic Mechanism
Scientific Rationale: After identifying a lead compound with potent cytotoxicity (e.g., THB-02 from the table above), the next critical step is to determine its mechanism of action. A desirable mechanism for an anticancer agent is the induction of apoptosis, or programmed cell death, as it eliminates cancer cells in a controlled manner without inducing an inflammatory response.[7] Many benzothiazole derivatives have been shown to induce apoptosis via the intrinsic (mitochondrial) pathway.[5][17][18] This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[17][18] A shift in the Bax/Bcl-2 ratio in favor of Bax leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a cascade of proteases called caspases.[7] The activation of executioner caspases, such as Caspase-3, is a key event that leads to the dismantling of the cell.[19] Western blotting is the gold-standard technique to detect these specific protein changes.[20]
Protocol 3: Western Blot Analysis for Apoptotic Markers
Materials:
-
Cancer cells (e.g., MCF-7) treated with the lead compound (at its IC₅₀ and 2x IC₅₀ concentrations) and vehicle (DMSO) for 24 hours.
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[21]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment (gels, running buffer)
-
Protein transfer system (PVDF or nitrocellulose membrane, transfer buffer)[21]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody[21]
-
Enhanced Chemiluminescence (ECL) substrate[21]
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Sample Preparation & Lysis: After treatment, harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer per 10⁶ cells.[21] Incubate on ice for 30 minutes, vortexing intermittently.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[21] Collect the supernatant and determine the protein concentration using a BCA assay. This step is crucial to ensure equal protein loading for all samples.[21]
-
SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.[21] Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Causality Note: SDS-PAGE separates proteins based on their molecular weight. This allows for the identification of specific proteins (like Bax vs. Bcl-2) and cleavage products (pro-Caspase-3 vs. cleaved Caspase-3).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. The transfer can be performed using a wet or semi-dry transfer system. Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in blocking buffer containing the primary antibody of interest (e.g., anti-cleaved Caspase-3, diluted according to the manufacturer's recommendation).
-
Washing & Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again three times for 10 minutes each with TBST. Incubate the membrane with ECL substrate for 1-5 minutes.[21]
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
-
Stripping and Re-probing: To analyze other proteins on the same blot, the membrane can be stripped of the antibodies and re-probed, starting from the blocking step. Always probe for a loading control (e.g., β-actin) to confirm equal protein loading across all lanes.
-
Interpretation: An increase in the expression of Bax and cleaved Caspase-3, coupled with a decrease in Bcl-2 expression in compound-treated cells compared to the control, provides strong evidence for the induction of apoptosis via the intrinsic pathway.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 10. Synthesis, <i>in-vivo</i> anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Streamlined One-Pot Synthesis of 2,6-Diamino-4,5,6,7-tetrahydro-benzthiazole Dihydrobromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide, a critical intermediate in the manufacturing of the dopamine agonist, Pramipexole.[1][2] The described method is a streamlined, one-pot process adapted from established patent literature, designed to maximize yield and operational efficiency by eliminating the need to isolate intermediate compounds.[1][2] We will delve into the mechanistic rationale behind each step, offer practical insights for execution, and outline necessary safety precautions for handling the hazardous materials involved.
Introduction and Significance
2,6-Diamino-4,5,6,7-tetrahydro-benzthiazole is a vital molecular scaffold in medicinal chemistry. Its primary and most notable application is serving as the key precursor for the synthesis of Pramipexole, a potent dopamine D2/D3 receptor agonist.[3][4] Pramipexole is a first-line treatment for managing the symptoms of Parkinson's disease and is also indicated for restless legs syndrome.[2][3] The therapeutic efficacy of Pramipexole is enantiomer-specific, making the reliable synthesis of its diamine intermediate a cornerstone of its pharmaceutical production.[4][5]
The synthetic pathway detailed herein follows a logical and efficient sequence: (i) α-bromination of a protected aminoketone, (ii) subsequent Hantzsch-type thiazole ring formation with thiourea, and (iii) concurrent deprotection and salt formation via acid hydrolysis. A significant advantage of this protocol is the execution of these sequential steps in a single reaction vessel, which minimizes material loss and reduces processing time.[1][2]
Overall Reaction Scheme
The synthesis transforms 4-acetamido-cyclohexanone into the target dihydrobromide salt in three sequential steps within a single pot.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 4-Acetamido-cyclohexanone | C₈H₁₃NO₂ | 155.19 | ≥98% | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | ≥99.5% | Sigma-Aldrich |
| Thiourea | CH₄N₂S | 76.12 | ≥99% | Sigma-Aldrich |
| Hydrobromic Acid | HBr | 80.91 | 48% aq. sol. | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | - | - |
| Methanol | CH₃OH | 32.04 | ACS Grade | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Dropping funnel (pressure-equalizing)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Buchner funnel and filtration flask
-
Vacuum source
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves (e.g., neoprene or butyl rubber)
Experimental Workflow Diagram
The following diagram illustrates the sequential, one-pot workflow for the synthesis.
Caption: One-pot synthesis workflow from starting material to final product.
Detailed Synthesis Protocol
Note: This protocol is based on a representative laboratory scale. Adjustments may be necessary for larger or smaller scales. All operations involving bromine and concentrated hydrobromic acid must be performed in a certified chemical fume hood.
Step 1: α-Bromination of 4-Acetamido-cyclohexanone
-
Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 4-acetamido-cyclohexanone (31.0 g, 0.2 mol).
-
Dissolution: Add 200 mL of deionized water to the flask and stir the mixture at room temperature until the solid is fully dissolved.[1][6]
-
Bromine Addition: Charge the dropping funnel with bromine (32.0 g, 10.3 mL, 0.2 mol). Add the bromine dropwise to the stirring solution over a period of 30-45 minutes.
-
Causality: Bromine reacts with the enol form of the ketone to selectively install a bromine atom at the α-carbon.[4] Maintaining a slow addition rate prevents a buildup of bromine concentration and minimizes potential side reactions. The reaction is typically exothermic and may require occasional cooling with a water bath to maintain room temperature.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The reddish-brown color of bromine should fade, indicating its consumption. The product of this step, 2-bromo-4-acetamido-cyclohexanone, is generated in situ and is not isolated.[1][2]
Step 2: Thiazole Ring Formation
-
Thiourea Addition: Directly to the reaction mixture from the previous step, add solid thiourea (15.2 g, 0.2 mol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.
-
Causality: This step is a variation of the Hantzsch thiazole synthesis. The nucleophilic sulfur of thiourea displaces the bromide from the α-bromo ketone. The amino group of the thiourea then undergoes intramolecular condensation with the ketone carbonyl, followed by dehydration, to form the stable, five-membered thiazole ring.[7] This yields the intermediate 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[1]
-
Step 3: Hydrolysis and Dihydrobromide Salt Formation
-
Acid Addition: After the reflux period, carefully add 48% aqueous hydrobromic acid (101 g, 57 mL, 0.6 mol) to the hot reaction mixture via the dropping funnel.
-
Expert Insight: The addition of acid to the hot solution should be done cautiously to control the exothermic reaction. A molar excess of HBr is crucial to ensure complete hydrolysis of the acetamide and full protonation of both basic amino groups to form the desired dihydrobromide salt.
-
-
Hydrolysis: Continue to heat the mixture under reflux for an additional 6-8 hours.
-
Causality: The hot, concentrated acidic conditions facilitate the hydrolytic cleavage of the amide bond of the N-acetyl protecting group, liberating the free amine at the 6-position. Concurrently, the HBr protonates both the newly formed amine and the existing 2-amino group of the thiazole ring, forming the highly crystalline and stable dihydrobromide salt.[1][2]
-
Step 4: Product Isolation and Purification
-
Crystallization: Turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide, will begin to crystallize as a solid.
-
Chilling: To maximize the yield, place the flask in an ice bath and chill for at least 1-2 hours.
-
Filtration: Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold methanol (2 x 30 mL) and then two portions of cold acetone (2 x 30 mL) to remove residual acid and organic impurities.[2]
-
Drying: Transfer the white to off-white crystalline product to a watch glass or drying dish and dry under vacuum at 50-60 °C until a constant weight is achieved.
Safety Precautions
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe chemical burns upon skin contact and is extremely hazardous if inhaled. All handling must be done in a chemical fume hood with appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Hydrobromic Acid (HBr, 48%): A highly corrosive strong acid. Causes severe skin and eye burns and respiratory tract irritation. Handle exclusively in a chemical fume hood while wearing acid-resistant gloves, safety goggles, and a lab coat.
-
General Precautions: The reaction should be monitored for exotherms, especially during bromine and HBr addition. Ensure proper ventilation at all times.
References
- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. patents.justia.com [patents.justia.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Welcome to the technical support center for the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate, notably used in the synthesis of Pramipexole.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure the purity of your product.
I. Synthesis Overview & Mechanism
The most common and reliable method for synthesizing this compound involves a multi-step process starting from 4-acetamido-cyclohexanone.[1][4][5] The general synthetic pathway is as follows:
-
Bromination: Reaction of 4-acetamido-cyclohexanone with bromine to form 2-bromo-4-acetamido-cyclohexanone.[1][4]
-
Thiazole Ring Formation: Reaction of the bromo-intermediate with thiourea to construct the 2-aminothiazole ring, yielding 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.[1][5]
-
Hydrolysis: Acid-catalyzed hydrolysis of the acetylamino group to afford the final product, this compound.[1][4]
This synthesis is a variation of the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Bromination | Solvent Choice: While water is a viable solvent, using glacial acetic acid can sometimes improve the reaction rate and yield.[1] Temperature Control: The bromination reaction is exothermic. Maintain a low temperature (e.g., 10-15°C) during the addition of bromine to prevent side reactions such as over-bromination.[1] Purity of Starting Material: Ensure the 4-acetamido-cyclohexanone is pure. The starting material can be synthesized by the oxidation of 4-acetamido-cyclohexanol.[1][5] |
| Incomplete Thiazole Ring Formation | Reaction Time and Temperature: This step often requires refluxing conditions to proceed to completion. Ensure adequate reaction time as specified in the protocol.[1][5] Purity of Thiourea: Use high-purity thiourea to avoid the introduction of impurities that may interfere with the reaction. |
| Ineffective Hydrolysis | Acid Concentration and Reflux: The hydrolysis of the acetyl group requires strong acidic conditions and prolonged heating. Use a sufficient concentration of hydrobromic acid and ensure the reaction mixture is refluxing vigorously for the recommended duration.[1] |
| Product Loss During Workup | Isolation of the Free Base: After hydrolysis, the product is typically in the form of its dihydrobromide salt.[1] Neutralization with a base (e.g., caustic lye solution) is necessary to precipitate the free base. Careful pH monitoring during neutralization is crucial to maximize precipitation and avoid redissolving the product. Washing: Wash the isolated product with chilled water to remove residual salts without significant loss of the desired compound.[1][5] |
Presence of Impurities in the Final Product
| Possible Impurity | Mitigation Strategies |
| Unreacted 6-Acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole | Extend Hydrolysis: If TLC or HPLC analysis shows the presence of the acetylated intermediate, extend the reflux time during the hydrolysis step or increase the concentration of the hydrobromic acid. |
| Over-brominated Species | Control Bromine Addition: Add bromine dropwise to the reaction mixture with efficient stirring and cooling to prevent localized high concentrations of bromine. |
| Side-products from Thiourea | Stoichiometry: Use the correct stoichiometric amount of thiourea. An excess may lead to the formation of byproducts. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different acid for the final hydrolysis step?
A1: While hydrobromic acid is commonly cited in the literature for this synthesis, other strong, non-oxidizing acids like hydrochloric acid could potentially be used. However, hydrobromic acid is often preferred as it can facilitate the reaction and the product is often isolated as the dihydrobromide salt. If you choose to use a different acid, you may need to re-optimize the reaction conditions, including temperature, reaction time, and isolation procedure.
Q2: My final product is off-white or colored. How can I improve its purity and color?
A2: An off-white color can indicate the presence of impurities.[1] Consider the following purification techniques:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., methanol) can effectively remove many impurities and improve the color of the final product.[1]
-
Activated Carbon Treatment: Treating a solution of your product with activated carbon can help to remove colored impurities.
-
Chromatography: For very high purity requirements, column chromatography may be necessary, although this may not be practical for large-scale synthesis.
Q3: Is it possible to perform this synthesis as a one-pot reaction?
A3: Some patents describe a process where the hydrolysis step is carried out without isolating the intermediate 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole, effectively making it a one-pot reaction from the bromo-intermediate.[4][5] This can improve efficiency by reducing handling and transfer losses. However, careful control of reaction conditions is critical to prevent the formation of side products.
Q4: What is the role of the base in the related Gewald reaction, and how does that knowledge apply here?
A4: The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes.[6][7] It typically involves a ketone, an activated nitrile, elemental sulfur, and a base. The base, often a secondary amine like morpholine or piperidine, plays a crucial role in catalyzing the initial Knoevenagel condensation between the ketone and the nitrile.[8] While the synthesis of this compound does not follow the exact Gewald pathway, understanding the principles of base catalysis in related thiophene syntheses can be valuable. For instance, ensuring the complete conversion in the initial steps of your synthesis is critical for the overall success, and this is a key takeaway from the mechanistic understanding of the Gewald reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. References
-
US Patent US20060100256A1. Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. --INVALID-LINK--
-
Sharma, J., & Champagne, P. A. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. --INVALID-LINK--
-
World Intellectual Property Organization. (2004). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. WO2004041797A1. --INVALID-LINK--
-
Gewald reaction. (2023, November 26). In Wikipedia. --INVALID-LINK--
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(22), 15372–15383. --INVALID-LINK--
-
Gewald Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2021). Journal of Organic Chemistry. --INVALID-LINK--
-
Pramipexole. (2015, October 20). New Drug Approvals. --INVALID-LINK--
-
European Patent Office. (2008). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. EP1562921B1. --INVALID-LINK--
-
Silva, W. L., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & De Simone, C. A. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3161. --INVALID-LINK--
-
A Novel Scalable Synthesis of Pramipexole. (2010). Organic Process Research & Development. --INVALID-LINK--
-
(+)-(6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. (2025, March 3). NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
A Novel Scalable Synthesis of Pramipexole. (2010). ResearchGate. --INVALID-LINK--
-
Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts. --INVALID-LINK--
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2019). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem. --INVALID-LINK--
References
- 1. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. nbinno.com [nbinno.com]
- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions and impurities in 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. This critical intermediate, essential for the production of the dopamine agonist Pramipexole, requires precise control over reaction conditions to ensure high yield and purity.[1][2] This document is designed for researchers, chemists, and process development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. We delve into the root causes of common challenges and provide validated protocols to overcome them.
Problem 1: Low Overall Yield (<50%)
Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low overall yield is a common issue that can stem from inefficiencies in one or more stages of the synthesis. The typical synthetic route involves three key transformations: α-bromination of a protected cyclohexanone, thiazole ring formation with thiourea, and deprotection.[3][4] Inefficiency at any stage will compromise the final output.
Potential Causes & Suggested Solutions:
-
Incomplete α-Bromination: The initial bromination of 4-acetamido-cyclohexanone must be selective and complete.
-
Causality: Bromine is volatile and can be lost from the reaction mixture if not added or maintained correctly. The reaction is also sensitive to temperature.
-
Solution:
-
Temperature Control: Maintain the reaction temperature strictly, often at or below room temperature as specified in protocols, to minimize side reactions and bromine loss.[4]
-
Slow Addition: Add bromine dropwise to the solution of 4-acetamido-cyclohexanone to maintain control over the exothermic reaction.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. A common mobile phase is Ethyl Acetate/Hexane (1:1). The bromo-ketone product should have a slightly higher Rf value than the starting ketone. Ensure the reaction proceeds to completion before moving to the next step.
-
-
-
Inefficient Thiazole Ring Formation: The cyclization with thiourea is the core step in forming the heterocyclic ring.
-
Causality: This step is analogous to a Hantzsch thiazole synthesis or parts of a Gewald reaction, where pH and temperature are critical.[5] The nucleophilicity of thiourea and the stability of the intermediates are highly dependent on the reaction conditions.
-
Solution:
-
Reflux Conditions: Ensure the reaction mixture is brought to a vigorous and sustained reflux after the addition of thiourea to provide sufficient activation energy for the cyclization.[4]
-
Stoichiometry: While typically used in slight excess, ensure the molar ratio of thiourea to the bromo-ketone is correct. An insufficient amount will lead to incomplete conversion.
-
-
-
Incomplete Hydrolysis of the Acetyl Protecting Group: The final step, acid-catalyzed hydrolysis, removes the acetyl group from the 6-amino position.
-
Causality: The amide bond is stable, and its cleavage requires harsh conditions (strong acid and heat). Insufficient acid concentration or reaction time will result in the major impurity, 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[3]
-
Solution:
-
Acid Concentration & Time: Use a sufficiently concentrated acid, such as 48% aqueous hydrobromic acid, and ensure an adequate reflux time (several hours) as described in established procedures.[3][6]
-
Monitoring: Monitor the reaction via HPLC or TLC. The N-acetyl intermediate is significantly less polar than the final diamino product. For TLC, a more polar solvent system like Dichloromethane/Methanol (9:1) with a few drops of ammonia may be required to move the highly polar product from the baseline.
-
-
Problem 2: Product is Off-White, Yellow, or Brown
Question: My final product is not a pure white solid. It has a distinct color. What causes this discoloration and how can I purify it?
Answer: The pure this compound is typically an off-white solid.[7][8] Coloration indicates the presence of impurities, which can be residual reactants, byproducts, or degradation products.
Potential Causes & Suggested Solutions:
-
Residual Bromine: Trace amounts of bromine from the first step can carry through and cause a yellow or brownish hue.
-
Causality: Bromine is a strong oxidizing agent and can form colored charge-transfer complexes or degradation products.
-
Solution:
-
Quenching: After the bromination step is complete (confirmed by TLC), consider adding a small amount of a mild reducing agent like sodium bisulfite solution to quench any unreacted bromine before proceeding.
-
Washing: During workup of the final product, ensure thorough washing of the isolated solid with chilled water to remove residual salts and colored impurities.[4]
-
-
-
Oxidation/Degradation: Aromatic amines are susceptible to air oxidation, which often produces highly colored polymeric impurities.
-
Causality: The free amino groups, particularly the one on the thiazole ring, can be sensitive to light and air, especially in solution or when impure.
-
Solution:
-
Inert Atmosphere: Conduct the final isolation and drying steps under an inert atmosphere (e.g., Nitrogen or Argon) if possible.
-
Storage: Store the final product in a dark, sealed container at the recommended temperature of 2-8°C to minimize degradation over time.[7]
-
-
-
Charcoal Treatment & Recrystallization Protocol: For persistent color, purification via charcoal treatment followed by recrystallization is highly effective.
Step-by-Step Purification Protocol:
-
Dissolve the crude, colored product in a minimal amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture). The compound is sparingly soluble in methanol and slightly soluble in water.[7]
-
Add a small amount (approx. 1-2% w/w) of activated charcoal to the hot solution.
-
Gently reflux the mixture for 10-15 minutes. The charcoal will adsorb the colored, high-molecular-weight impurities.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the activated charcoal. This step must be done quickly to prevent premature crystallization.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Problem 3: Persistent Impurity Detected by HPLC/TLC
Question: I have a major impurity that is difficult to remove. How can I identify and eliminate it?
Answer: Identifying an unknown impurity is the first step to eliminating it. Based on the reaction pathway, we can predict the most likely structures.
Common Impurities and Identification
| Impurity Name | Structure | Probable Cause | Identification Notes |
| 4-Acetamido-cyclohexanone | Starting Material | Incomplete bromination | Lower Rf on TLC (EtOAc/Hex). Can be confirmed by LC-MS (M+H⁺ = 156.1). |
| 6-Acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole | N-Acetyl Intermediate | Incomplete hydrolysis | Less polar than the final product. Will appear as a higher spot on a polar TLC plate. Confirm by LC-MS (M+H⁺ = 212.1). |
| Dibromo Species | Over-bromination product | Excess bromine or prolonged reaction time | Higher molecular weight impurity. May be difficult to separate from the mono-bromo intermediate. |
| Dimerization Products | Side reaction of intermediates | Non-optimal reaction concentration or temperature | High molecular weight impurities, often appearing as baseline material on TLC or late-eluting peaks in HPLC. Dimerization is a known side reaction in related thiophene syntheses.[5] |
Troubleshooting Workflow for Impurity Removal
Caption: Troubleshooting logic for impurity identification and removal.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the thiazole ring formation in this synthesis?
The formation of the 2-aminothiazole ring proceeds via a mechanism related to the Hantzsch thiazole synthesis.
-
Nucleophilic Attack: Thiourea, acting as a binucleophile, attacks the electrophilic carbon bearing the bromine atom on the 2-bromo-4-acetamido-cyclohexanone intermediate.
-
Cyclization: An intramolecular condensation occurs between the ketone's carbonyl group and the second amino group of the thiourea adduct.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.
This sequence is a robust and widely used method for constructing the 2-aminothiazole moiety.
Q2: My synthesis is based on the Gewald reaction. How does this specific synthesis differ?
While this synthesis shares features with the Gewald reaction (both produce substituted 2-aminothiophenes/thiazoles), there are key differences.[9][10]
-
Classic Gewald Reaction: Typically a one-pot, multi-component reaction involving an α-methylene ketone, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.[11][12] The reaction proceeds via a Knoevenagel condensation intermediate.[13]
-
This Synthesis: This is a multi-step, sequential process. It does not use elemental sulfur or an activated nitrile. Instead, it uses an α-halo-ketone (the bromo-ketone) and a pre-formed sulfur-containing nucleophile (thiourea). This approach provides greater control over the regiochemistry and avoids handling elemental sulfur and cyanide-containing reagents.
Q3: What are the critical safety precautions for this synthesis?
-
Bromine: Bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching agent (like sodium thiosulfate solution) readily available.
-
Hydrobromic Acid: Concentrated HBr is extremely corrosive. Handle with care and appropriate PPE.
-
General Precautions: As with all chemical syntheses, a thorough review of the Safety Data Sheet (SDS) for all reactants and solvents is mandatory before beginning any work.[14]
Q4: What are the best analytical methods to monitor reaction progress and final purity?
A combination of techniques is recommended for robust analysis.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products at each step.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient of water/acetonitrile containing a modifier like formic acid or TFA is a good starting point for method development. The US Pharmacopeia (USP) monograph for Pramipexole details specific HPLC methods that can be adapted.[15]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying impurities if they are present in sufficient quantities (>1-5%).
-
Mass Spectrometry (MS): Provides molecular weight confirmation of the product and is invaluable for identifying unknown impurities, especially when coupled with LC (LC-MS).
Overall Synthetic Workflow
Caption: Sequential workflow for the synthesis of this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 4. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 7. nbinno.com [nbinno.com]
- 8. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. This compound | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Welcome to the technical support guide for the purification of crude 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate, notably in the synthesis of Pramipexole.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during purification, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to help you select the appropriate purification pathway from the outset.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of 4-acetamido-cyclohexanone with bromine, followed by cyclization with thiourea and subsequent hydrolysis.[3][4][5][6]
Based on this, you should anticipate the following:
| Impurity | Potential Source | Key Characteristics |
| 6-Acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole | Incomplete hydrolysis of the acetyl protecting group.[3][4] | Less basic than the final product due to the amide group. Polarity is similar, can be challenging to separate. |
| Unreacted Starting Materials | Incomplete reaction (e.g., 4-acetamido-cyclohexanone, thiourea). | Differ significantly in polarity and chemical properties from the product, generally easier to remove. |
| Oxidation/Degradation Products | Exposure of the diamine to air/light, especially during workup or storage.[7] | Often highly colored (yellow to brown), may be present in trace amounts but significantly impact product appearance.[7][8] |
| Dipropylated Impurities | If the material is from a later stage in a Pramipexole synthesis, dipropylation can occur. | More non-polar than the desired mono-propylated or parent diamine. |
Q2: Should I purify the compound as a free base or as a salt (e.g., dihydrobromide)?
A2: This choice depends on your final purity requirements and the subsequent synthetic step.
-
Purifying as a Salt (Recommended for High Purity): The dihydrobromide or dihydrochloride salt is often a highly crystalline solid.[3][4] Recrystallization of the salt form is frequently very effective at excluding less basic impurities and colored degradation products. The salt is also generally more stable to air oxidation than the free base.
-
Purifying as a Free Base: The free base is required for many subsequent reactions, such as N-alkylation. Purification is typically done via column chromatography or recrystallization from an organic solvent. However, the free base is more prone to tailing on standard silica gel and can be more susceptible to oxidation.[7][9]
Q3: Which primary purification technique should I choose?
A3: Your choice will depend on the scale of your reaction and the nature of the impurities. The following diagram provides a general decision-making framework.
References
- 1. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 106092-09-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 4. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. KR20050072474A - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 9. biotage.com [biotage.com]
Troubleshooting low yields in the synthesis of pramipexole intermediate
Technical Support Center: Synthesis of Pramipexole Intermediate
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of the critical pramipexole intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. We understand that achieving consistently high yields for this compound can be challenging. This guide is designed to provide you, our fellow researchers and development professionals, with in-depth troubleshooting strategies, robust protocols, and a clear understanding of the underlying chemistry to overcome common synthetic hurdles. Our goal is to empower you to diagnose issues effectively and optimize your reaction outcomes.
Section 1: Understanding the Core Synthesis: The Gewald Reaction Pathway
The most common and efficient route to the 2-aminotetrahydrobenzothiazole core is the Gewald multicomponent reaction.[1][2][3] Understanding its mechanism is the first step in effective troubleshooting. The reaction involves a one-pot condensation of a ketone (cyclohexanone derivative), an activated nitrile, and elemental sulfur, catalyzed by a base.[3][4]
The generally accepted mechanism proceeds in three main stages:
-
Knoevenagel Condensation: The base (often a secondary amine like morpholine) catalyzes the condensation between the ketone and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition (Michael Addition): The base activates elemental sulfur (S₈), which then adds to the β-position of the unsaturated nitrile. The exact mechanism of sulfur activation and addition is complex and can involve various polysulfide intermediates.[5]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[1]
This pathway highlights critical control points: the efficiency of the initial condensation, the reactivity of the sulfur, and the final, thermodynamically driven ring-closure.[5]
Caption: Fig 1. Simplified Gewald Reaction Pathway
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (< 60%). What are the most common culprits?
Low yields in heterocyclic synthesis often stem from a few key areas.[6] For the Gewald reaction, the most common issues are:
-
Suboptimal Reaction Conditions: Temperature is critical. The initial Knoevenagel condensation is often performed at room temperature to 45°C, while the subsequent cyclization may require gentle heating (50-65°C). Running the reaction too hot can lead to significant byproduct formation, including dark, tar-like polymers.[7]
-
Inefficient Mixing: This is a triphasic reaction (solid sulfur, liquid/dissolved organics, solid product). Inadequate agitation leads to localized concentration gradients and incomplete reaction. Ensure vigorous, efficient stirring throughout the entire process.
-
Purity of Reagents: Impurities in the starting ketone or solvent (especially water) can inhibit the base catalyst or lead to side reactions. Always use reagents of appropriate purity and ensure solvents are anhydrous where required.[6]
-
Base Stoichiometry: The base, typically morpholine or triethylamine, is a catalyst but its amount is crucial.[8] Too little base results in a stalled reaction, while too much can promote side reactions. An optimal amount is typically 0.5 - 1.0 equivalents relative to the limiting reagent.
Q2: I'm observing a significant amount of a dark, insoluble byproduct. What is it and how can I prevent it?
This is a very common issue. The dark, often polymeric, byproduct is typically formed from the self-condensation of the starting materials or intermediates under harsh conditions.
-
Cause: The most likely cause is excessive reaction temperature. The α,β-unsaturated nitrile intermediate can polymerize. Furthermore, elemental sulfur can form complex polysulfides that contribute to the dark coloration and tar formation.
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature below 65°C. A two-stage temperature profile (e.g., 40°C for 2 hours, then 60°C for 4-6 hours) can be effective.
-
Order of Addition: Add the base catalyst slowly to the mixture of the ketone, nitrile, and sulfur in the solvent. A rapid, exothermic reaction can be avoided by controlling the addition rate.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they help to solubilize intermediates.[3][4] If using DMF, ensure it is high quality, as impurities can decompose at elevated temperatures.
-
Q3: The reaction seems to stall and never reaches full conversion according to TLC/HPLC. Why might this be happening?
A stalled reaction points towards an issue with one of the core mechanistic steps.
-
Inactive Sulfur: Elemental sulfur needs to be finely powdered for optimal reactivity.[3] If the sulfur is coarse or clumped, its surface area is too low for efficient reaction. Consider using high-quality, finely milled sulfur.
-
Catalyst Deactivation: If the starting materials contain acidic impurities, they can neutralize the amine base, effectively stopping the reaction. A simple pre-treatment of the solvent or ketone with a small amount of anhydrous potassium carbonate (and filtering it off) can sometimes resolve this.
-
Reversibility of Knoevenagel Condensation: The initial condensation step is reversible. If the subsequent sulfur addition and cyclization are slow, the equilibrium may favor the starting materials. Ensuring active sulfur and optimal temperature can help drive the reaction forward.
Q4: How can I best monitor the reaction's progress to identify the optimal endpoint?
Visual inspection is unreliable due to the heterogeneous nature of the mixture. Thin-Layer Chromatography (TLC) is the most effective in-process control method.
-
TLC System: A typical mobile phase is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 v/v).
-
Visualization: Use UV light (254 nm) to visualize the spots. The product, being an aromatic heterocycle, is highly UV active. The starting ketone may require staining (e.g., with potassium permanganate) if it is not UV active.
-
Interpretation: Spot the reaction mixture alongside your starting materials. The reaction is complete when the spot corresponding to the limiting starting material (usually the ketone) has disappeared and the product spot shows maximum intensity.
Section 3: In-Depth Troubleshooting Guide
This table provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.
| Observable Symptom | Potential Cause(s) | Recommended Corrective Action | Scientific Rationale |
| Very Slow or No Reaction | 1. Inactive catalyst (base).2. Poor quality/coarse sulfur.3. Reaction temperature too low. | 1. Use fresh, high-purity amine base. Check for acidic impurities in reagents.2. Use finely powdered elemental sulfur.3. Gradually increase temperature to 50-60°C while monitoring by TLC. | 1. The base is essential for both the Knoevenagel condensation and sulfur activation.[1][5]2. Increased surface area enhances the rate of the heterogeneous reaction with sulfur.3. The cyclization step has a higher activation energy and often requires thermal input.[7] |
| Formation of Dark Tar/Polymer | 1. Reaction temperature too high.2. Incorrect order of addition.3. Concentrated "hot spots" due to poor mixing. | 1. Maintain strict temperature control, not exceeding 65°C.2. Add the base catalyst dropwise to the mixture.3. Increase stirrer speed to ensure a homogenous suspension. | 1. High temperatures promote polymerization of the unsaturated nitrile intermediate.2. Slow addition of the catalyst moderates the initial exothermic Knoevenagel condensation.3. Efficient mixing dissipates heat and ensures uniform reaction conditions.[6] |
| Multiple Byproduct Spots on TLC | 1. Impure starting materials.2. Reaction time too long.3. Incorrect stoichiometry. | 1. Verify the purity of starting materials by NMR or GC-MS.2. Monitor the reaction closely by TLC and stop it once the limiting reagent is consumed.3. Use precise stoichiometry, typically a slight excess (1.05-1.1 eq) of the nitrile and sulfur relative to the ketone. | 1. Impurities can lead to a cascade of side reactions.[6]2. The desired product may be unstable under the reaction conditions over extended periods, leading to degradation.[6]3. Incorrect ratios can lead to side reactions, such as the formation of dithianes or other sulfur-containing impurities.[4] |
| Difficult/Poor Isolation of Product | 1. Product is partially soluble in the reaction solvent.2. Oily product instead of solid precipitate. | 1. After reaction completion, cool the mixture to 0-5°C for several hours to maximize precipitation.2. Attempt to triturate the oil with a non-polar solvent (e.g., heptane or diethyl ether) to induce crystallization. If that fails, proceed with column chromatography. | 1. Solubility is temperature-dependent; reducing the temperature will decrease the product's solubility in the mother liquor.2. The oil may be the desired product contaminated with impurities that inhibit crystallization. Trituration can remove these impurities. |
Section 4: Standardized Protocols for Reproducibility
Adherence to a well-defined protocol is essential for achieving reproducible, high-yield results.
Protocol 4.1: Optimized Synthesis of this compound
This protocol is adapted from established Gewald synthesis procedures.[4][8]
-
Reagent Preparation: To a 500 mL, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add anhydrous Ethanol (250 mL).
-
Charge Reactants: Add protected 4-aminocyclohexanone hydrochloride (e.g., 4-acetamidocyclohexanone, 0.1 mol), malononitrile (0.11 mol), and finely powdered elemental sulfur (0.11 mol).
-
Initiate Reaction: Begin vigorous stirring to create a uniform slurry. Slowly add morpholine (0.1 mol) dropwise over 15-20 minutes. An initial exotherm may be observed; maintain the temperature below 45°C.
-
Reaction Drive: After the addition is complete, heat the reaction mixture to 55-60°C.
-
In-Process Monitoring: Monitor the reaction progress every hour using TLC (Mobile Phase: DCM:MeOH 95:5). The reaction is typically complete in 4-8 hours, indicated by the disappearance of the starting ketone.
-
Product Isolation: Once the reaction is complete, cool the slurry to 0-5°C and stir for at least 2 hours.
-
Filtration and Washing: Filter the precipitated solid through a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL) to remove residual solvent and impurities.
-
Drying: Dry the off-white to pale yellow solid product in a vacuum oven at 50°C to a constant weight. The expected yield is 75-85%.
Note: The resulting protected intermediate will require a subsequent deprotection step (e.g., acidic hydrolysis) to yield the final 2,6-diamino intermediate.[9][10]
Protocol 4.2: HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Section 5: Logical Troubleshooting Workflow
When encountering low yields, a structured approach can quickly identify the root cause. Use the following workflow to guide your investigation.
Caption: Fig 2. Troubleshooting Workflow for Low Yield
Section 6: References
-
Wikipedia. Gewald reaction. --INVALID-LINK--
-
Perillo, I. A., et al. (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. MDPI. --INVALID-LINK--
-
Zivec, M., et al. A novel scalable synthesis of pramipexole. Lookchem. --INVALID-LINK--
-
BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem. --INVALID-LINK--
-
BenchChem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Benchchem. --INVALID-LINK--
-
Bultinck, P., et al. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Omega. --INVALID-LINK--
-
New Drug Approvals. Pramipexole. --INVALID-LINK--
-
Puterova, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. --INVALID-LINK--
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. --INVALID-LINK--
-
Zivec, M., et al. A Novel Scalable Synthesis of Pramipexole. ResearchGate. --INVALID-LINK--
-
J&K Scientific LLC. Gewald Reaction. --INVALID-LINK--
-
Puterova, Z., et al. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. --INVALID-LINK--
-
Google Patents. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates. --INVALID-LINK--
-
Shearouse, W. C., et al. Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. ResearchGate. --INVALID-LINK--
-
Google Patents. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. --INVALID-LINK--
-
Google Patents. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. --INVALID-LINK--
-
European Patent Office. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921. --INVALID-LINK--
-
ResearchGate. Gewald reaction and apply in drug synthesis. --INVALID-LINK--
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 10. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
Identification and characterization of by-products in the synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole
Welcome to the technical support guide for the synthesis, identification, and characterization of by-products related to 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.
Introduction: The Critical Intermediate
This compound is a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs), most notably Pramipexole, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[1] The purity of this intermediate is paramount, as any by-products can carry through to the final API, impacting its safety, efficacy, and regulatory approval. This guide provides a framework for understanding, identifying, and mitigating common impurities encountered during its synthesis.
Overview of the Synthetic Pathway
The most common synthetic route to this compound is a multi-step process starting from 4-acetamido-cyclohexanone. The general sequence involves bromination of the alpha-carbon to the ketone, followed by a Hantzsch-type thiazole synthesis with thiourea, and subsequent deprotection of the acetyl group.[2][3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 4. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
Challenges in the chiral resolution of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole racemates
Technical Support Center: Chiral Resolution of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the chiral resolution of racemic this compound. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of enantiomerically pure compounds, particularly the (S)-enantiomer, a critical intermediate for the dopamine agonist Pramipexole.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the resolution of this diamine racemate. Our focus is on the most prevalent industrial method: diastereomeric salt crystallization.
Troubleshooting Guide: Diastereomeric Salt Crystallization
This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: No Crystallization Occurs, or an Oil/Gum Forms Instead of Crystals.
Q: I've mixed my racemic diamine and the chiral resolving agent in the chosen solvent, but I'm either getting a clear solution or an intractable oily precipitate. What's going wrong and how can I fix it?
A: This is one of the most common hurdles in diastereomeric salt resolution. The formation of an oil ("oiling out") or failure to precipitate indicates an issue with the supersaturation, solubility, or intrinsic properties of the diastereomeric salts within the selected solvent system.[2]
Possible Causes & Step-by-Step Solutions:
-
Inappropriate Solvent System: The solvent's primary role is to create a significant solubility difference between the two diastereomeric salts.[2] If both salts are too soluble, nothing will precipitate. If they are not soluble enough, an amorphous solid or oil may crash out.
-
Solution: Conduct a systematic solvent screen. An ideal solvent will fully dissolve the racemate and resolving agent (often with gentle heating) but allow for the selective crystallization of the less soluble diastereomer upon cooling.[2] It is crucial to test a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol; ketones like acetone; esters like ethyl acetate; and their aqueous mixtures).
-
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated with the desired diastereomeric salt.
-
Solution A - Concentration: Carefully and slowly evaporate a portion of the solvent to increase the concentration of the salts.
-
Solution B - Anti-Solvent Addition: Introduce a solvent in which the diastereomeric salts are known to be insoluble (an "anti-solvent").[3] This should be done dropwise to a stirred solution of the salt in the primary solvent until persistent turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can then induce crystallization.
-
Solution C - Temperature Gradient: Ensure you are using an appropriate temperature profile. If crystallization is expected upon cooling, lower the temperature slowly. Sometimes, sub-ambient temperatures are required. A slower cooling rate generally favors the formation of more selective, higher-purity crystals.[3]
-
-
Nucleation Failure: The solution may be supersaturated, but the energy barrier for crystal nucleation has not been overcome.
-
Solution A - Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.[3]
-
Solution B - Seeding: If you have a crystal of the desired diastereomer from a previous experiment, add a tiny amount (a single speck) to the supersaturated solution to induce crystallization.[4][5]
-
Issue 2: The Diastereomeric Excess (d.e.) of My Crystallized Salt is Low.
Q: I've managed to obtain crystals, but after liberating the amine and analyzing it via chiral HPLC, the diastereomeric excess is poor. How can I improve the selectivity of the crystallization?
A: Low diastereomeric excess is a direct result of poor separation efficiency, meaning the more soluble diastereomer is co-precipitating with the less soluble, desired salt.[3]
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Solvent Choice: The solubility difference between the two diastereomers in your chosen solvent is likely too small. The choice of solvent is the most critical factor for achieving high selectivity.[3]
-
Formation of a Solid Solution: In some cases, the two diastereomers are so structurally similar that they can be incorporated into the same crystal lattice, forming a solid solution.[7] This makes separation by simple recrystallization ineffective, as repeated attempts will fail to improve the purity.[7]
-
Solution A - Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.[7] For this compound, if L-(+)-tartaric acid gives poor results, consider alternatives like dibenzoyl-L-tartaric acid or (S)-(+)-mandelic acid.[8][9]
-
Solution B - Change the Solvent System: As with general selectivity, a different solvent can disrupt the crystal packing that allows for solid solution formation.[7]
-
-
Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer in the growing crystal lattice of the less soluble one.
-
Solution: Employ a slow, controlled cooling profile. Allowing the solution to cool to room temperature over several hours, followed by further slow cooling in a refrigerator, can significantly improve selectivity.[3]
-
-
Recrystallization: A single crystallization is often insufficient to achieve high purity.
-
Solution: Perform one or more recrystallizations of the obtained salt. It is often beneficial to use a different solvent system for the recrystallization step to further enhance the diastereomeric excess.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for this compound?
A: As a diamine, this compound is basic and is resolved using chiral acids.[9] The most frequently cited and industrially applied resolving agent for this specific racemate is L-(+)-tartaric acid .[10][11][12] Other chiral acids that are generally effective for resolving racemic amines include derivatives of tartaric acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[5][8][13]
Q2: How does the solvent composition, especially water content, affect the resolution?
A: The solvent plays a pivotal role that extends beyond simple solubility modulation. In many diastereomeric salt systems, solvent molecules, particularly water, can be incorporated into the crystal structure of the salt.[6] This incorporation can stabilize the crystal lattice of one diastereomer more than the other, thereby altering their relative solubilities and significantly influencing the resolution efficiency.[6] In some documented cases, changing the solvent can even lead to "chirality switching," where the opposite enantiomer preferentially crystallizes.[14] Therefore, precise control over solvent composition and water content is essential for reproducibility.
Q3: My resolution yield is very low (<25%). What are the primary causes?
A: A low yield of the desired diastereomeric salt, assuming a theoretical maximum of 50% from a racemate[5], is typically due to two factors. First, the desired, less-soluble salt may still have substantial solubility in the mother liquor.[3] Second, the conditions may not be optimized to induce maximum precipitation.
-
Solutions:
-
Optimize Solvent/Anti-solvent Ratio: If using an anti-solvent, ensure you have added enough to sufficiently decrease the solubility of the target salt.
-
Lower Final Crystallization Temperature: Reducing the temperature will decrease the salt's solubility and increase the yield.
-
Increase Concentration: Carefully concentrate the solution before cooling to ensure it is sufficiently supersaturated. Be mindful not to over-concentrate, which could lead to oiling out or co-precipitation.[3]
-
Q4: What are the alternatives to diastereomeric salt crystallization for obtaining the (S)-enantiomer?
A: While classical resolution is common, other methods are available, especially for analytical verification or when crystallization proves intractable.
-
Preparative Chiral Chromatography (HPLC/SFC): This is a powerful technique that physically separates the enantiomers on a chiral stationary phase.[4] Columns like Chiralpak AD have been successfully used to resolve pramipexole enantiomers and can be scaled up for preparative purposes.[15][16]
-
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[4] For example, a lipase could be used to selectively acylate one enantiomer of a related alcohol intermediate.[17]
Experimental Protocols & Data
Protocol 1: General Screening Protocol for Diastereomeric Salt Crystallization
This protocol outlines a small-scale screening process to identify a suitable resolving agent and solvent system.
-
Preparation: In separate vials, dissolve 100 mg of racemic this compound in 1-2 mL of various test solvents (see Table 2).
-
Salt Formation: Add 0.5 equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) to each vial. The use of 0.5 equivalents is a common starting point to maximize the yield of a single diastereomer.
-
Dissolution: Gently heat and stir the mixtures until all solids dissolve completely. Add minimal additional solvent if necessary.
-
Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling to 4°C overnight. Observe for crystal formation.
-
Isolation: If crystals form, isolate them by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Analysis: Liberate the free base from the crystalline salt by dissolving it in a minimal amount of water and basifying with an aqueous base (e.g., 1M NaOH). Extract the amine with an organic solvent (e.g., dichloromethane). Analyze the organic extract by chiral HPLC (see Protocol 2) to determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
This method is based on established literature for the separation of pramipexole and its precursors.[15][16]
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v). The small amount of diethylamine is crucial for good peak shape and resolution of basic analytes.[15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 264 nm
-
Procedure: Dissolve a small sample of the liberated amine in the mobile phase and inject. The separation of the (R) and (S) enantiomer peaks allows for the calculation of the enantiomeric excess (% e.e.).
Data Tables
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Rationale for Use |
| L-(+)-Tartaric Acid | Chiral Dicarboxylic Acid | Inexpensive, readily available in high optical purity, and proven effective for this class of compounds.[5][11] |
| (+)-Dibenzoyl-D-tartaric acid | Chiral Dicarboxylic Acid | More lipophilic than tartaric acid; may offer different solubility profiles and improved resolution in less polar solvents. |
| (S)-(+)-Mandelic Acid | Chiral Monocarboxylic Acid | A common resolving agent that can form salts with different crystal packing properties compared to tartaric acid.[9] |
| (+)-10-Camphorsulfonic acid | Chiral Sulfonic Acid | A strong acid that can be effective when carboxylic acids fail to produce crystalline salts.[13] |
Table 2: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Polarity | Notes |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | Often used in mixtures. Can participate in hydrogen bonding and form solvates.[6] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Medium | Good for dissolving reactants; solubility of salts can vary widely. |
| Non-Polar | Toluene, Heptane | Low | Typically used as anti-solvents to induce precipitation from more polar solvents. |
Visualizations
Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
Caption: General workflow for the chiral resolution of a basic racemate.
Troubleshooting Logic Tree for Low Diastereomeric Excess (d.e.)
Caption: Decision tree for troubleshooting low diastereomeric excess.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral_resolution [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 11. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 12. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Stability issues of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole under different storage conditions
Technical Support Center: Stability of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 104617-49-4). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the stability of this critical pharmaceutical intermediate. This compound, a key building block in the synthesis of Pramipexole, requires careful handling to ensure its integrity throughout your research and development workflows.[1][2] This document moves beyond simple data sheets to offer troubleshooting advice and foundational knowledge based on established scientific principles and regulatory guidelines.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability and handling of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).[1][3] The combination of low temperature and an inert atmosphere minimizes the rates of both thermal and oxidative degradation.
Q2: How sensitive is this compound to atmospheric moisture (hygroscopicity)?
While specific hygroscopicity data for the intermediate is not extensively published, data from its derivative, Pramipexole, provides valuable insight. Pramipexole dihydrochloride monohydrate is not considered hygroscopic under standard ICH accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH) but can absorb significant amounts of water at very high relative humidity (≥80% RH).[4] Therefore, it is prudent to protect this compound from high humidity to prevent potential physical changes or moisture-mediated degradation.[4] Always store it in a well-closed container, and for sensitive applications, consider using a desiccator.
Q3: What are the primary degradation pathways I should be aware of?
Based on forced degradation studies performed on the final active pharmaceutical ingredient (API), Pramipexole, the key vulnerabilities of the tetrahydrobenzothiazole scaffold are hydrolysis, oxidation, and photolysis.[5][6][7]
-
Hydrolytic Degradation: The compound shows susceptibility to degradation in both acidic and basic aqueous solutions, particularly under elevated temperatures.[7][8]
-
Oxidative Degradation: The molecule is sensitive to oxidative conditions, such as exposure to hydrogen peroxide.[5][7] The amino groups and the sulfur atom in the thiazole ring are potential sites for oxidation.
-
Photodegradation: Exposure to light can induce degradation.[5][9] Photolytic stress studies on Pramipexole have confirmed its light sensitivity, leading to the formation of distinct degradation products.[5][9]
Q4: Is it necessary to handle this compound under special lighting conditions?
Yes. Given the evidence of photolytic degradation, it is highly recommended to handle both the solid material and its solutions with protection from light.[5][9] Use amber glassware or vessels wrapped in aluminum foil, and minimize exposure to direct sunlight or strong artificial light during experiments.
Troubleshooting Guide: Experimental Observations & Solutions
This section provides solutions to specific issues you might encounter during your experiments, linking observations to potential stability problems.
Problem: After storing my compound, I see new, unexpected peaks in my reverse-phase HPLC chromatogram.
-
Probable Cause: This is a classic sign of chemical degradation. The identity of the peaks depends on the storage conditions.
-
Early-eluting peaks (more polar): Often indicative of oxidative or hydrolytic degradation. Oxidation can introduce polar functional groups (e.g., N-oxides, sulfoxides), and hydrolysis can cleave bonds, resulting in smaller, more polar fragments.[10]
-
Late-eluting peaks (less polar): Could suggest the formation of dimers or other condensation products, although this is less commonly reported for this scaffold.
-
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the material was stored at the recommended 2-8°C, protected from light and moisture. Was the container properly sealed? Was the headspace inert?
-
Characterize the Impurities: If possible, use LC-MS to get the mass-to-charge ratio (m/z) of the new peaks. This is the most direct way to hypothesize their structures. For example, an increase of 16 amu could suggest an oxidation event (addition of an oxygen atom).[6][10]
-
Perform a Forced Degradation Study: Intentionally stress a small sample of your starting material under acidic, basic, oxidative, photolytic, and thermal conditions. Compare the chromatograms from the stressed samples to your stored sample. If the impurity peaks match, you can identify the degradation pathway.[5][8] (See Experimental Protocol 1 below).
-
Problem: The purity of my solid compound has decreased significantly, even though it was stored in the freezer.
-
Probable Cause: Contamination or inadequate protection during storage.
-
Moisture Ingress: If the container was opened while still cold, condensation could have introduced moisture, accelerating hydrolytic degradation over time.
-
Oxygen Exposure: If the container was not stored under an inert atmosphere, slow oxidation of the amino groups or the thiazole ring could occur, even at low temperatures.
-
Cross-Contamination: Ensure scoops, spatulas, and weighing vessels are scrupulously clean.
-
-
Troubleshooting Steps:
-
Check Container Integrity: Ensure the container seal is intact and effective.
-
Implement Proper Handling: Always allow the container to warm to ambient temperature before opening to prevent moisture condensation.
-
Inert Atmosphere Blanketing: For long-term storage of high-purity material, flush the container headspace with nitrogen or argon before sealing.
-
Problem: My solution of this compound in methanol/water has developed a yellow or brown tint.
-
Probable Cause: This often indicates oxidative degradation. Many amine-containing compounds form colored impurities upon oxidation. The presence of dissolved oxygen in the solvent, potentially accelerated by exposure to ambient light, can drive these reactions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Use solutions of this compound as fresh as possible. Avoid storing them for extended periods unless stability data in that specific solvent has been established.
-
Degas Solvents: For sensitive reactions, sparge your solvents with an inert gas (nitrogen or argon) for 15-30 minutes before preparing the solution to remove dissolved oxygen.
-
Protect from Light: Prepare and store the solution in an amber flask or a foil-wrapped container.
-
Visualization of Stability Assessment Workflow
The following diagram outlines a systematic approach to investigating a potential stability issue with this compound.
Caption: A logical workflow for troubleshooting stability issues.
Summary of Stability Under Stress Conditions
The following table summarizes the expected stability profile of the this compound scaffold based on data from its derivative, Pramipexole. This should be used as a guide for designing your own experiments.
| Stress Condition | Reagents & Conditions | Expected Outcome | Reference |
| Acid Hydrolysis | 0.1 M - 3 M HCl, refluxed at 60-80°C | Significant Degradation | [7][8] |
| Base Hydrolysis | 0.1 M - 2 M NaOH, refluxed at 60-80°C | Significant Degradation | [7][8] |
| Oxidation | 3-30% H₂O₂ at room temperature | Significant Degradation | [5][7] |
| Thermal (Dry Heat) | 50°C for 30 days | Generally Stable | [6] |
| Photolytic | Exposure to sunlight or ICH standard light source | Significant Degradation | [5][6][9] |
Experimental Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[11][12][13]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound (high purity)
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA and MS detectors, photostability chamber, heating oven.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in methanol or a suitable solvent mixture.
-
-
Stress Condition Application (Run each condition in parallel with a control):
-
Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of ~50 µg/mL. Analyze immediately (t=0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intervals (e.g., 2, 8, 24h), neutralize with 1 M NaOH, dilute to the final concentration, and analyze.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Withdraw samples, neutralize with 1 M HCl, dilute, and analyze.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw samples, dilute, and analyze.
-
Thermal Stress: Place solid compound in a vial in an oven at 80°C for 48 hours. Also, place a solution of the compound at 60°C. Sample, prepare solutions (if starting from solid), dilute, and analyze.
-
Photolytic Stress: Expose both solid compound and a solution (~50 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12][13] Analyze the samples alongside a dark control (wrapped in foil).
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (preferably with a gradient to resolve all peaks). Use a PDA detector to check for peak purity and an MS detector to obtain mass information for any new peaks formed.
-
The goal is to achieve a target degradation of 5-20% of the parent compound.[14] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
-
Potential Degradation Pathway
Based on known chemical principles and degradation products identified for related structures, the diagram below illustrates a simplified, hypothetical degradation scheme.
Caption: Hypothetical degradation pathways for the compound.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. scielo.br [scielo.br]
- 8. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photo-degradation products of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. snscourseware.org [snscourseware.org]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: A Scientist's Guide to Mitigating Isomeric Impurities
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the persistent challenge of isomeric impurities. In pharmaceutical development, the presence of an unintended isomer can drastically alter a drug's efficacy and safety profile, making the control of these impurities a critical aspect of synthesis.[1] This resource provides in-depth, practical guidance to help you proactively design experiments and troubleshoot issues related to the formation of unwanted isomers.
Our approach is built on understanding the underlying chemical principles that govern isomer formation. By explaining the "why" behind experimental choices, we aim to empower you with the knowledge to make informed decisions in your own lab, leading to purer compounds and more reliable outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about isomeric impurities.
Q1: What are the primary types of isomeric impurities in chemical synthesis?
Isomeric impurities are compounds with the same molecular formula as the desired product but with a different arrangement of atoms. They fall into two main categories:
-
Constitutional (or Structural) Isomers: These have different connectivity. A common subtype is the regioisomer , which arises when reactants can combine at different positions. For example, during an electrophilic aromatic substitution, the electrophile might add to the ortho, meta, or para position relative to an existing substituent.
-
Stereoisomers: These have the same connectivity but differ in the 3D spatial arrangement of atoms.
-
Enantiomers: Non-superimposable mirror images. The presence of an unwanted enantiomer is a critical issue in asymmetric synthesis.
-
Diastereomers: Stereoisomers that are not mirror images. This category includes geometric isomers (cis/trans or E/Z) and compounds with multiple chiral centers where only some, but not all, are inverted.
-
Q2: What are the most common causes of isomeric impurity formation?
Isomeric impurities typically arise from a lack of selectivity in a chemical reaction. Key contributing factors include:
-
Reaction Conditions: Temperature, solvent, pressure, and reaction time can significantly influence which isomeric product is favored.[2][3]
-
Reagent/Catalyst Choice: The steric bulk, electronic properties, and chirality of reagents and catalysts are decisive in controlling selectivity. An impure or improperly activated catalyst is a common reason for poor results.[2]
-
Substrate Properties: The inherent electronic and steric properties of the starting materials dictate their reactivity and can create multiple reaction pathways.
-
Thermodynamic vs. Kinetic Control: Reactions can yield either the fastest-forming product (kinetic) or the most stable product (thermodynamic). The conditions chosen will determine which pathway dominates.[4][5]
-
Post-synthesis Epimerization: A desired stereoisomer can convert to an undesired one (epimer) under certain workup, purification, or storage conditions, often prompted by pH, temperature, or light.[6][7]
Q3: What are the standard analytical techniques for detecting and quantifying isomers?
Accurate detection is the first step in controlling impurities. The most common methods include:
-
Chromatography:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC): These are the gold-standard techniques for separating and quantifying enantiomers, using a chiral stationary phase.[2]
-
Standard HPLC/GC and Thin-Layer Chromatography (TLC): Often effective for separating diastereomers and regioisomers, which typically have different physical properties.[8][9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is often sufficient to distinguish and quantify diastereomers and regioisomers due to their different chemical environments.
-
For enantiomers, chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences, allowing for quantification.[2]
-
-
Mass Spectrometry (MS): While MS alone cannot typically distinguish isomers, it is invaluable when coupled with chromatography (LC-MS, GC-MS) for identifying impurities.[8]
Section 2: Troubleshooting Guides
This section provides structured approaches to common problems encountered during synthesis.
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Issue: My reaction is producing a mixture of ortho, para, and meta products, and the desired isomer is not the major product.
Root Cause Analysis: Regioselectivity in Electrophilic Aromatic Substitution (EAS) is governed by the electronic and steric properties of the substituent already on the aromatic ring. Activating groups (electron-donating) direct incoming electrophiles to the ortho and para positions, while most deactivating groups (electron-withdrawing) direct to the meta position.[10]
// Nodes Start [label="Poor Regioselectivity\nin EAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="What is the nature of\nthe directing group?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Activating [label="Activating Group\n(e.g., -OH, -OR, -Alkyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deactivating [label="Deactivating Group\n(e.g., -NO2, -CN, -C(O)R)", fillcolor="#F1F3F4", fontcolor="#202124"]; Halogen [label="Halogen\n(Deactivating, but o,p-directing)", fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Activating [label="Problem: Low para:ortho ratio\nCause: Steric hindrance is low\nSolution: Use a bulkier Lewis acid\nor run at lower temperature.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Deactivating [label="Problem: o,p-isomers formed\nCause: Reaction conditions too harsh\nSolution: Use milder conditions\n(lower temp, less reactive electrophile).", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Halogen [label="Problem: Low para:ortho ratio\nCause: Steric hindrance is low\nSolution: Use shape-selective catalyst\n(e.g., Zeolite) to favor para.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> Activating [label=" Activating "]; Q1 -> Deactivating [label=" Deactivating "]; Q1 -> Halogen [label=" Halogen "]; Activating -> Sol_Activating; Deactivating -> Sol_Deactivating; Halogen -> Sol_Halogen; } } Caption: Troubleshooting workflow for poor regioselectivity.
Troubleshooting Steps & Solutions:
-
Re-evaluate the Directing Group's Influence: Confirm the expected directing effect of your substituent. Activating groups stabilize the carbocation intermediate (arenium ion) for ortho and para attack through resonance or inductive effects.[11] Deactivating groups destabilize the ortho and para intermediates, making the meta pathway the least unfavorable.[11]
-
Modify Steric Hindrance to Favor the para-Product: The ortho position is often disfavored due to steric clash.
-
Increase Steric Bulk: Use a bulkier catalyst or add a bulky blocking group that can be removed later. For Friedel-Crafts reactions, a larger Lewis acid can sterically block the ortho positions.
-
Use Shape-Selective Catalysts: Solid catalysts like zeolites can be used to achieve high para-selectivity, as the transition state for ortho or meta attack is too large to fit within the catalyst's pores.[12]
-
-
Adjust Reaction Temperature for Kinetic Control:
-
Generally, lower temperatures favor the kinetically controlled product. In many cases, para substitution is kinetically favored over ortho due to sterics. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve the para:ortho ratio.
-
| Parameter | Condition | Typical Outcome | Rationale |
| Temperature | Low (e.g., 0 °C to -78 °C) | Favors kinetic product | Reduces energy for overcoming higher activation barriers of other isomers.[4] |
| Catalyst | Bulky Lewis Acid / Zeolite | Favors para isomer | Steric hindrance blocks ortho positions; zeolite pores only allow para formation.[12] |
| Solvent | Non-coordinating | Can enhance steric effects | Less solvation of intermediates can make steric differences more pronounced. |
Guide 2: Low Enantioselectivity or Diastereoselectivity
Issue: My chiral synthesis is producing a nearly racemic mixture (low enantiomeric excess, e.e.) or the wrong diastereomer.
Root Cause Analysis: Stereoselectivity is determined by the energy difference between the transition states leading to the different stereoisomeric products. A small energy difference results in poor selectivity. This can be caused by an ineffective chiral catalyst, suboptimal reaction conditions, or racemization of the product after it's formed.[2][13]
// Nodes Start [label="Low Stereoselectivity\n(e.e. or d.r.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Check Catalyst &\nReagent Purity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Optimize Reaction\nConditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Test for Product\nRacemization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Source fresh, high-purity catalyst/ligand.\nEnsure solvents are anhydrous and degassed.\nVerify catalyst activation procedure.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="Lower reaction temperature.\nScreen different solvents.\nAdjust reagent addition order/rate.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="Subject pure product to reaction/workup\nconditions. If e.e./d.r. drops, epimerization\nis occurring. Use milder workup.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Selectivity Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> Q2 [label=" Purity OK "]; Q1 -> Sol1 [label=" Impurities Found "]; Q2 -> Q3 [label=" No Improvement "]; Q2 -> Sol2 [label=" Optimization Needed "]; Sol2 -> End; Q3 -> Sol3 [label=" Racemization Suspected "]; Sol3 -> End; Q3 -> End [label=" No Racemization "]; } } Caption: Decision tree for troubleshooting poor stereoselectivity.
Troubleshooting Steps & Solutions:
-
Verify Reagent and Catalyst Integrity:
-
Catalyst/Ligand Purity: Use a freshly opened or purified chiral catalyst/ligand. Impurities can poison the catalyst or promote a non-selective background reaction.[2]
-
Solvent and Reagent Purity: Trace amounts of water or other reactive impurities in solvents or achiral reagents can destroy or inhibit the chiral catalyst. Ensure all materials are rigorously purified and dried.[2]
-
-
Systematically Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature is often the most effective way to improve stereoselectivity. Lower thermal energy makes the reaction more sensitive to small differences in activation energy between the two stereochemical pathways.[14]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[14][15] A solvent screen (e.g., Toluene, DCM, THF, Hexanes) is highly recommended.
-
Concentration & Addition Rate: Slower addition of a reagent can sometimes prevent side reactions or catalyst saturation, improving selectivity.
-
-
Investigate Potential for Product Epimerization: The desired product may form with high selectivity but then epimerize (lose its stereochemical integrity) under the reaction or workup conditions.[6]
-
Protocol: Take a sample of the purified, stereopure product and re-subject it to the reaction conditions (without reactants) and/or the workup procedure. Analyze the stereochemical purity. If it has decreased, epimerization is the culprit.
-
Solution: If epimerization is detected, use milder workup conditions (e.g., avoid strong acids/bases, use lower temperatures).[16] Consider trapping the product as a more stable derivative if possible.[14]
-
Guide 3: Unwanted Epimerization at a Chiral Center
Issue: The stereochemical purity of my compound, which contains a chiral center alpha to a carbonyl group, decreases during the reaction or workup.
Root Cause Analysis: Protons on a carbon alpha to a carbonyl (or other electron-withdrawing group) are acidic. In the presence of an acid or base, this proton can be removed to form a planar, achiral enol or enolate intermediate. Re-protonation can then occur from either face, leading to racemization or epimerization.[6] This process is often accelerated by higher temperatures and prolonged reaction times.[6][14]
Troubleshooting Steps & Solutions:
-
Modify the Base/Acid:
-
Use a Weaker Base: If possible, switch to a milder base that can still promote the desired reaction but is less likely to deprotonate the chiral center.[14]
-
Employ a Sterically Hindered Base: Bulky bases like LDA or LiHMDS may be less able to access the alpha-proton, reducing the rate of enolization.[14]
-
Control Stoichiometry: Use the minimum amount of base or acid necessary.
-
-
Change the Solvent: Aprotic, non-polar solvents are often preferred as they are less likely to facilitate the proton exchange that leads to epimerization.[14]
-
Reduce Temperature and Time:
-
Change the Coupling Reagent (for Amide Bond Formation): In peptide synthesis, some coupling reagents are more prone to causing epimerization via an oxazolone intermediate.[6] Consider reagents known to suppress this side reaction.
Section 3: Proactive Strategies & Best Practices
Avoiding impurities is always more efficient than removing them.
-
Embrace Kinetic vs. Thermodynamic Control:
-
Understand whether your desired isomer is the kinetic (faster-forming, lower activation energy) or thermodynamic (more stable) product.[4]
-
To favor the kinetic product , use low temperatures, short reaction times, and irreversible conditions.[4][5]
-
To favor the thermodynamic product , use higher temperatures and longer reaction times to allow the initial products to equilibrate to the most stable isomer.[4][17]
-
-
Design a Systematic Screening Protocol: Before scaling up, perform a small-scale screen to find the optimal conditions. A Design of Experiments (DoE) approach can be highly efficient.
Example Step-by-Step Protocol: Micro-scale Solvent Screening
-
Arrange an array of small reaction vials (e.g., 1 mL HPLC vials).
-
To each vial, add the starting material and any solid reagents.
-
Add a different anhydrous solvent (e.g., Toluene, THF, DCM, Acetonitrile, Dioxane, Hexane) to each vial.
-
Place the vials in a temperature-controlled block set to the desired reaction temperature.
-
Initiate the reaction by adding the final liquid reagent/catalyst solution to each vial simultaneously using a multi-channel pipette.
-
After a set time (e.g., 2 hours), quench all reactions by adding a suitable quenching agent.
-
Analyze a small aliquot from each vial by LC-MS or GC-MS to determine the ratio of desired product to isomeric impurities.
-
The solvent that provides the highest ratio is selected for scale-up.
-
-
Purification Strategies: If formation cannot be completely avoided, an effective purification strategy is essential.
-
Chromatography: This is the most powerful tool. For challenging separations, consider specialized columns like phenyl or pentafluorophenyl (PFP) columns for regioisomers or chiral stationary phases for enantiomers.[9][18]
-
Crystallization: If the product is crystalline, recrystallization can be a highly effective and scalable method for removing isomeric impurities, especially diastereomers.[19]
-
Salt Formation: For enantiomers, forming a salt with a chiral acid or base can create diastereomeric salts, which have different solubilities and can often be separated by crystallization.[19]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 18. welch-us.com [welch-us.com]
- 19. researchgate.net [researchgate.net]
Improving the stereoselectivity of the synthesis of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Introduction: The Criticality of Stereochemistry in Pramipexole Synthesis
Welcome to the technical support guide for the stereoselective synthesis of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. This molecule is a crucial chiral intermediate for the manufacture of Pramipexole, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless leg syndrome.[1][2] The therapeutic efficacy of Pramipexole is almost exclusively attributed to the (S)-enantiomer. Therefore, controlling the stereochemistry during synthesis is not merely a matter of process optimization but a critical parameter for ensuring drug safety and potency.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed for researchers, process chemists, and drug development professionals to diagnose and resolve challenges related to achieving high enantiomeric purity.
Part 1: FAQs - Foundational Concepts & Strategic Overview
Q1: Why is achieving a high enantiomeric excess (ee) so critical for this specific intermediate?
A1: The chiral center at the C6 position of the tetrahydrobenzothiazole ring dictates the final stereochemistry of Pramipexole. The dopamine D2/D3 receptor agonistic activity resides in the (S)-enantiomer. The (R)-enantiomer is considered an impurity and may have different pharmacological or toxicological profiles. Regulatory agencies mandate strict control over enantiomeric purity, making a highly stereoselective synthesis essential for both clinical efficacy and product approval.
Q2: What are the primary synthetic strategies for obtaining the (S)-enantiomer?
A2: There are three main strategies, each with its own set of challenges:
-
Classical Chiral Resolution: This involves synthesizing the racemic diamine (a mixture of R and S enantiomers) and then separating them. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, followed by fractional crystallization.[3][4] While robust, this method's maximum theoretical yield for the desired enantiomer is 50%, and it can be labor-intensive.
-
Chemoenzymatic Resolution: This method uses an enzyme to selectively react with one enantiomer in a racemic mixture of a precursor, allowing for the separation of the unreacted, desired enantiomer. For instance, lipases like Candida antarctica Lipase A (CAL-A) can be used for the kinetic resolution of a related racemic alcohol or amine intermediate, providing high enantiomeric purity.[5]
-
Asymmetric Synthesis: This is the most elegant and often most efficient approach, aiming to create the desired (S)-enantiomer directly. This typically involves the asymmetric reduction of a prochiral ketone or imine precursor using a chiral catalyst or reagent. Asymmetric hydrogenation is a powerful example of this strategy.[6][7]
Part 2: Troubleshooting Guide - Diagnosing and Solving Low Stereoselectivity
This section addresses specific experimental problems. The following flowchart provides a general decision-making framework for troubleshooting.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
Scenario A: Issues with Classical Resolution via Diastereomeric Crystallization
Q: I'm performing a resolution of racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with L-(+)-tartaric acid, but the enantiomeric excess (ee) of my isolated (S)-enantiomer is consistently below 90%. What's going wrong?
A: This is a common issue where the fractional crystallization is not efficient. The underlying cause is that the diastereomeric salts—(S, L) and (R, L)—have similar solubilities in your chosen solvent system, leading to co-precipitation.
Troubleshooting Steps:
-
Re-evaluate the Solvent System: This is the most critical parameter. If you are using a single solvent like methanol or ethanol, try mixtures. For example, adding a less polar co-solvent (e.g., isopropanol) or a small amount of water can dramatically alter the relative solubilities of the diastereomeric salts. A systematic screening of solvent ratios is recommended.
-
Control the Cooling Rate: Rapid cooling often leads to kinetic trapping and reduces the purity of the precipitate. Employ a slow, controlled cooling ramp (e.g., 5-10 °C per hour) followed by an extended aging period at the final temperature (e.g., 4-12 hours) to allow the system to reach thermodynamic equilibrium.
-
Verify Stoichiometry of the Resolving Agent: Ensure you are using the correct molar equivalent of L-(+)-tartaric acid. For resolving a diamine, the stoichiometry can be complex. The method described in the literature often uses L-(+)-tartaric acid to selectively crystallize the salt of the desired (S)-enantiomer.[3] Start with a 1:1 molar ratio of the racemate to the resolving agent and adjust as needed.
-
Check Purity of Starting Materials: Impurities in your racemic diamine can interfere with crystal lattice formation. Likewise, ensure the L-(+)-tartaric acid is of high purity.
-
Consider Recrystallization: A single crystallization may not be sufficient. A second recrystallization of the enriched product, potentially with a slightly different solvent system, can often upgrade the ee to >99%.
Scenario B: Low Enantiomeric Excess in Asymmetric Reduction
Q: I am attempting an asymmetric transfer hydrogenation of the corresponding imine precursor using a Ru/chiral diamine catalyst system, but my product has an ee of only 45%, despite high conversion.
A: High conversion with low ee points directly to a problem with the stereochemical control of the catalyst system, rather than its activity. The transition state leading to the (S)-enantiomer is not sufficiently favored over the one leading to the (R)-enantiomer.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Enantioselectivity is often highly temperature-dependent. The difference in activation energy between the two diastereomeric transition states (ΔΔG‡) is typically small. Lowering the temperature can amplify this small difference, leading to a significant improvement in ee. Try running the reaction at 0 °C, -20 °C, or even lower if your solvent system allows.[8]
-
Screen Solvents: The solvent can play a crucial role in the conformation of the catalyst-substrate complex. Aprotic solvents (e.g., DCM, Toluene) and protic solvents (e.g., Isopropanol) can lead to vastly different outcomes. A solvent screen is essential.
-
Verify Catalyst and Ligand Integrity: Ensure your chiral ligand and metal precursor are pure. Chiral diamine ligands can be sensitive to air and moisture.[8] If possible, use freshly opened reagents or repurify them. For in-situ prepared catalysts, ensure the catalyst formation step is complete before adding the substrate.
-
Re-evaluate the Catalyst/Ligand Choice: Not all chiral ligands are suitable for all substrates. The steric and electronic properties of your specific imine precursor may require a different ligand. Consult literature for catalyst systems proven to be effective for similar cyclic imines or ketones.[9]
| Parameter | Effect on Stereoselectivity | Recommended Action |
| Temperature | Lower temperature generally increases the energy difference between diastereomeric transition states, improving ee. | Decrease temperature in increments (e.g., from 25°C to 0°C to -20°C). |
| Solvent | Affects catalyst-substrate complexation and solubility. | Screen a range of solvents with varying polarity (e.g., Toluene, THF, DCM, MeOH). |
| Catalyst Loading | Typically has a minor effect on ee but can impact reaction rate and side reactions. | Optimize for conversion first; a loading of 0.1-1 mol% is a common starting point. |
| Pressure (H2) | In direct hydrogenation, pressure can influence rates but usually has a smaller effect on ee than temperature. | Optimize for conversion; typical range is 10-50 bar. |
Part 3: Analytical Support & Protocols
Q: My chiral HPLC results for ee determination are inconsistent. The peak shapes are poor and the resolution varies between runs. What should I check?
A: Inconsistent chiral HPLC is a frequent problem that can invalidate your synthetic results. The issue usually lies in the mobile phase, column condition, or sample preparation.
Troubleshooting Steps:
-
Mobile Phase Additives: The separation of amines on chiral columns often requires small amounts of additives to prevent peak tailing. Add 0.1% of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[10][11]
-
Column Equilibration: Chiral stationary phases (CSPs), especially polysaccharide-based ones, can require long equilibration times. Ensure you flush the column with the mobile phase for at least 30-60 minutes before the first injection.
-
Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample dissolved in a much stronger solvent than the mobile phase will cause peak distortion.
-
Check for Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, poorly resolved peaks. Reduce the injection volume or dilute your sample.
Protocol 1: General Procedure for Classical Resolution with L-(+)-Tartaric Acid
This is a model protocol and must be optimized for your specific scale and equipment.
-
Dissolution: Dissolve 1.0 equivalent of racemic this compound in a minimal amount of hot methanol (e.g., 80-100 mL per 10 g of substrate) with stirring.
-
Addition of Resolving Agent: In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of hot methanol. Add the tartaric acid solution to the diamine solution dropwise.
-
Crystallization: Allow the combined solution to cool slowly to room temperature without agitation. Then, transfer the flask to a cooling bath set at 5 °C. Allow the mixture to stand for 12 hours to complete crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of cold methanol.
-
Liberation of Free Base: Suspend the collected salt in water and adjust the pH to 11-12 with an aqueous NaOH solution. The (S)-diamine will precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
Analysis: Dry the isolated (S)-diamine and determine its enantiomeric excess using chiral HPLC.
Protocol 2: Sample Preparation for Chiral HPLC Analysis
-
Stock Solution: Accurately weigh ~5 mg of your sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Solution: Dilute the stock solution 10-fold with the mobile phase to obtain a working concentration of ~50 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
-
Racemic Standard: Prepare a sample of the racemic material using the same method to confirm peak identity and calculate resolution.
References
- 1. Page loading... [guidechem.com]
- 2. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 5. (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates | MDPI [mdpi.com]
- 6. Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Minimizing Impurities in the Industrial Production of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Welcome to the technical support center for the industrial synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of critical impurities. As a key intermediate in the production of valuable active pharmaceutical ingredients (APIs) like Pramipexole, ensuring the purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you with the expertise to optimize your manufacturing process.
Understanding the Synthetic Landscape: The Hantzsch Thiazole Synthesis
The industrial production of this compound predominantly relies on a variation of the classic Hantzsch thiazole synthesis.[3][4][5] This robust reaction provides an efficient route to the desired thiazole ring system. The general pathway involves the reaction of an α-haloketone with a thioamide. In this specific synthesis, the key starting materials are 4-acetamidocyclohexanone and thiourea. The process can be conceptually broken down into three main stages: bromination, cyclization, and hydrolysis.
Caption: Overview of the Hantzsch synthesis for this compound.
Troubleshooting Guide: A Proactive Approach to Impurity Control
This section addresses common challenges encountered during the synthesis, providing insights into the root causes of impurity formation and actionable solutions.
Issue 1: Presence of Unreacted Starting Materials
Question: My final product shows significant levels of unreacted 4-acetamidocyclohexanone and/or thiourea. What are the likely causes and how can I mitigate this?
Answer: The presence of unreacted starting materials is a common issue that points to incomplete reactions in the initial stages. Let's break down the potential causes and solutions for each reactant.
-
Unreacted 4-Acetamidocyclohexanone:
-
Insufficient Bromination: The bromination of 4-acetamidocyclohexanone is a critical first step. If this reaction is incomplete, the unreacted starting material will be carried through the process.
-
Causality: Bromine addition might be too slow, or the reaction temperature may be too low to drive the reaction to completion.
-
Solution: Ensure precise stoichiometric control of bromine. A slight excess of bromine can be used, but this must be carefully monitored to avoid over-bromination. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material before proceeding.
-
-
Hydrolysis of the α-haloketone: The intermediate, 2-bromo-4-acetamidocyclohexanone, can be susceptible to hydrolysis, especially in the presence of water, which can revert it to 4-acetamidocyclohexanone.
-
Causality: Use of wet solvents or reagents can promote this side reaction.
-
Solution: Employ anhydrous solvents and ensure all reagents are dry to minimize hydrolysis.
-
-
-
Unreacted Thiourea:
-
Suboptimal Reaction Conditions for Cyclization: The reaction between 2-bromo-4-acetamidocyclohexanone and thiourea to form the thiazole ring requires specific conditions to proceed efficiently.
-
Causality: Insufficient reaction time, low temperature, or incorrect pH can lead to incomplete cyclization.
-
Solution: Optimize the reaction temperature and time for the cyclization step. Typically, this reaction is performed under reflux conditions. Ensure the pH of the reaction mixture is conducive to the reaction; in some variations of the Hantzsch synthesis, a basic catalyst is employed to facilitate the reaction.
-
-
Issue 2: Formation of Isomeric Impurities
Question: I am observing an impurity with the same mass as my product but a different retention time in HPLC. Could this be an isomer, and how can I control its formation?
Answer: Yes, the formation of isomeric impurities is a known challenge in Hantzsch thiazole synthesis, particularly when using N-substituted thioamides. However, even with unsubstituted thiourea, regioisomeric impurities can arise under certain conditions.
-
Formation of 3-Amino-2-imino-2,3-dihydrothiazole derivatives: Under acidic conditions, an alternative cyclization pathway can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-amino-thiazole.[6]
-
Causality: The protonation of the thiourea can influence the nucleophilicity of the nitrogen atoms, leading to a change in the regioselectivity of the cyclization.
-
Solution: Carefully control the pH of the reaction mixture during the cyclization step. While the subsequent hydrolysis step is acidic, the initial cyclization is often best performed under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole ring.
-
Caption: Influence of pH on the regioselectivity of the Hantzsch thiazole synthesis.
Issue 3: Over-bromination and Other Bromination-Related Impurities
Question: My analysis indicates the presence of di-brominated or other unexpected brominated species. How can I prevent their formation?
Answer: The bromination step, while crucial, can be a source of several impurities if not properly controlled.
-
Di-brominated Impurities: The cyclohexanone ring has multiple sites that can be brominated.
-
Causality: An excess of bromine or prolonged reaction times can lead to the formation of di-brominated species.
-
Solution: Implement strict stoichiometric control of bromine. The addition of bromine should be done portion-wise or via a syringe pump to maintain a low concentration of free bromine in the reaction mixture. Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
-
-
Formation of Aromatic Byproducts: Under certain conditions, elimination reactions can occur, leading to the formation of aromatic impurities.
-
Causality: High reaction temperatures or the presence of a strong base can promote elimination reactions of the brominated intermediate.
-
Solution: Maintain a controlled temperature during the bromination and subsequent steps. If a base is used in the cyclization step, a milder base should be chosen to avoid promoting elimination.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control for minimizing impurities?
A1: Based on our experience, the most critical parameters are:
-
Stoichiometry of Bromine: Precise control is essential to prevent over- and under-bromination.
-
Temperature Control: Both the bromination and cyclization steps are sensitive to temperature. Excursions can lead to side reactions.
-
pH of the Cyclization Step: As discussed, the pH can influence the regioselectivity of the reaction, leading to isomeric impurities.
-
Water Content: Minimizing water in the initial steps can reduce hydrolysis of the brominated intermediate.
Q2: What analytical techniques are recommended for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative analysis of the main component and its impurities. A reversed-phase C18 column with a gradient elution using a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown impurities by providing molecular weight information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of isolated impurities. 1H and 13C NMR, along with 2D techniques, can provide detailed structural information.[7]
-
Gas Chromatography (GC): GC can be used to analyze for volatile impurities and residual solvents.
Q3: How can I effectively remove impurities that have already formed?
A3: If impurities are present in the final product, several purification techniques can be employed:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be optimized to maximize the recovery of the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel or other stationary phases can be effective, although this may be less practical for very large-scale industrial production.
-
Acid-Base Extraction: The basic nature of the amino groups in the product allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Bromination:
-
Dissolve 4-acetamidocyclohexanone (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or water).[8]
-
Cool the solution to 10-15°C.
-
Slowly add a solution of bromine (1-1.1 equivalents) in the same solvent, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the 4-acetamidocyclohexanone is consumed.
-
-
Cyclization:
-
To the reaction mixture containing 2-bromo-4-acetamidocyclohexanone, add thiourea (1-1.2 equivalents).
-
Heat the mixture to reflux and maintain for several hours. Monitor the formation of 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole by HPLC.
-
-
Hydrolysis:
-
After completion of the cyclization, add an aqueous solution of a strong acid (e.g., hydrobromic acid or hydrochloric acid).
-
Heat the mixture to reflux for several hours to effect the hydrolysis of the acetamido group.
-
Monitor the disappearance of the intermediate and the formation of the final product by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Filter the solid product, wash it with water, and then with a suitable organic solvent (e.g., acetone) to remove residual impurities.
-
Dry the product under vacuum.
-
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 264 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for your specific impurities and product.
Data Summary Table
| Impurity Class | Potential Source | Key Control Parameter | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete bromination or cyclization | Reaction time, temperature, stoichiometry | HPLC, TLC |
| Isomeric Impurities | Incorrect pH during cyclization | pH control | HPLC, LC-MS |
| Over-brominated Species | Excess bromine, prolonged reaction | Stoichiometry of bromine | HPLC, LC-MS |
| Aromatic Byproducts | High temperature, strong base | Temperature control, choice of base | GC-MS, HPLC |
| Thiourea Degradation Products | Thermal decomposition of thiourea | Temperature control | GC-MS |
Visualization of Key Pathways
Caption: Key synthetic and impurity formation pathways.
By understanding the fundamental chemistry of the Hantzsch synthesis and implementing robust process controls and analytical methods, the formation of impurities in the industrial production of this compound can be effectively minimized, leading to a higher quality and more consistent final product.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. X-MOL [m.x-mol.com]
- 7. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A Critical Intermediate for Pramipexole
For researchers and professionals in drug development, the efficient and robust synthesis of key pharmaceutical intermediates is paramount. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a critical building block in the manufacture of Pramipexole, a dopamine agonist essential in the treatment of Parkinson's disease and restless legs syndrome. This guide provides a detailed comparative analysis of the primary synthetic routes to this vital intermediate, offering insights into the underlying chemistry, procedural efficiencies, and practical considerations for laboratory and industrial-scale production.
Introduction to the Core Synthetic Challenge
The synthesis of this compound presents a unique challenge in selectively functionalizing a bicyclic heterocyclic system. The desired product contains two amino groups at positions 2 and 6, which necessitates careful control of regioselectivity and the use of protecting groups. The principal synthetic strategies revolve around the construction of the thiazole ring onto a pre-functionalized cyclohexane precursor. This guide will focus on the most prevalent and well-documented approach, the Hantzsch thiazole synthesis, and its process variations. Additionally, we will explore the potential of the Gewald reaction as a plausible, albeit less documented, alternative.
Route 1: The Hantzsch Thiazole Synthesis Approach from 4-Acetamido-cyclohexanone
The most established and industrially relevant pathway to this compound employs a variation of the classic Hantzsch thiazole synthesis. This route commences with the readily available starting material, 4-acetamido-cyclohexanone, which serves to introduce the C6-amino functionality in a protected form. The synthesis proceeds through the formation of an α-haloketone intermediate, which then undergoes cyclocondensation with thiourea to construct the 2-aminothiazole ring.
The overall transformation can be represented as follows:
Figure 1: Overview of the Hantzsch synthesis route.
Mechanistic Insights: The Hantzsch Thiazole Synthesis
The core of this route is the Hantzsch thiazole synthesis, a venerable and reliable method for constructing thiazole rings. The reaction proceeds via the initial S-alkylation of thiourea by the α-haloketone, in this case, 2-bromo-4-acetamido-cyclohexanone. This is a classic SN2 reaction. The resulting isothiouronium salt then undergoes an intramolecular condensation, where one of the amino groups of the thiourea attacks the carbonyl carbon of the cyclohexanone moiety. Subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[1][2]
Figure 2: Generalized mechanism of the Hantzsch thiazole synthesis.
Comparative Analysis of Process Variations
Two main variations of the Hantzsch route have been reported: a traditional multi-step synthesis with isolation of intermediates and a more streamlined one-pot synthesis.
Variation 1: Multi-Step Synthesis
The multi-step synthesis involves the sequential execution of bromination, cyclocondensation, and hydrolysis, with the isolation and purification of the intermediates, 2-bromo-4-acetamido-cyclohexanone and 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole hydrobromide.[3]
-
Experimental Protocol:
-
Bromination: 4-Acetamido-cyclohexanone is dissolved in a suitable solvent, typically glacial acetic acid, and treated with bromine at room temperature. The reaction is stirred for several hours to ensure complete formation of the α-bromo ketone.
-
Cyclocondensation: Thiourea is added to the reaction mixture, which is then heated to reflux. Upon cooling, the 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole-hydrobromide precipitates and is isolated by filtration.[3]
-
Hydrolysis: The isolated intermediate is dissolved in aqueous hydrobromic acid and refluxed for several hours to cleave the acetyl protecting group. The final product, 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, is then isolated as its dihydrobromide salt.
-
Variation 2: One-Pot Synthesis
To improve process efficiency, a one-pot synthesis has been developed, which avoids the isolation of intermediates.[4] This approach offers significant advantages in terms of reduced processing time, solvent usage, and effluent load.[5]
-
Experimental Protocol:
-
Bromination in Water: In a significant process improvement, the bromination of 4-acetamido-cyclohexanone is carried out in water, eliminating the need for corrosive and flammable glacial acetic acid. Bromine is added to an aqueous solution of the starting material.
-
In-situ Cyclocondensation: After the bromination is complete, thiourea is added directly to the aqueous reaction mixture, which is then heated.
-
In-situ Hydrolysis: Following the formation of the acetyl-protected intermediate, aqueous hydrobromic acid is added to the same reaction vessel, and the mixture is refluxed to effect hydrolysis. The final product is then isolated after cooling and neutralization.
-
Performance Comparison: Multi-Step vs. One-Pot Synthesis
| Parameter | Multi-Step Synthesis | One-Pot Synthesis | Rationale and Insights |
| Overall Yield | Lower | Higher | The one-pot synthesis avoids product loss that inevitably occurs during the isolation and purification of intermediates.[5] |
| Process Time | Longer | Shorter | Elimination of intermediate workup and isolation steps significantly reduces the overall reaction time.[6] |
| Solvent Usage | Higher (Glacial Acetic Acid) | Lower (Water) | The use of water as a solvent in the one-pot method is a major advantage from an environmental and safety perspective. |
| Effluent Load | Higher | Lower | Fewer workup and purification steps lead to a reduction in aqueous and organic waste streams. |
| Operational Complexity | Higher | Lower | A single reaction vessel for all steps simplifies the process and reduces the need for multiple equipment setups.[7] |
| Safety & Environment | Use of corrosive and flammable glacial acetic acid.[8] | Use of water as a solvent is safer and more environmentally friendly. | The elimination of glacial acetic acid reduces risks of severe burns and environmental contamination.[9] |
Route 2: The Gewald Reaction - A Potential Alternative
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[2][10] This reaction typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.
Figure 3: General scheme of the Gewald reaction.
A Hypothetical Gewald Route to this compound
While there is a lack of specific literature detailing the synthesis of the target molecule via the Gewald reaction, a plausible route can be envisioned. This would likely start from a protected form of 4-aminocyclohexanone and an appropriate active methylene nitrile.
-
Proposed Starting Materials:
-
N-(4-oxocyclohexyl)acetamide (same starting material as the Hantzsch route)
-
Malononitrile or Ethyl Cyanoacetate
-
Elemental Sulfur
-
A suitable base (e.g., morpholine or triethylamine)
-
The reaction would proceed through a Knoevenagel condensation between the protected 4-aminocyclohexanone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. The final step would be the hydrolysis of the acetamido and potentially the cyano or ester group.
Comparative Analysis: Hantzsch vs. (Hypothetical) Gewald Route
| Feature | Hantzsch Route (One-Pot) | Gewald Route (Hypothetical) | Considerations and Potential Advantages/Disadvantages |
| Starting Materials | 4-Acetamido-cyclohexanone, Bromine, Thiourea, Hydrobromic Acid | 4-Acetamido-cyclohexanone, Active Methylene Nitrile, Sulfur, Base | The Gewald route avoids the use of highly corrosive and hazardous bromine and hydrobromic acid.[4][11][12] |
| Reagents | Strong oxidizing agent (bromine), strong acid (HBr) | Elemental sulfur, organic base | The reagents for the Gewald reaction are generally less hazardous than those for the Hantzsch route. |
| Reaction Conditions | Involves refluxing in strong acid. | Typically milder conditions, often at or slightly above room temperature. | The milder conditions of the Gewald reaction could lead to fewer side products and higher purity. |
| Byproducts | Bromide salts | Potentially fewer and less hazardous byproducts. | The Hantzsch route generates significant amounts of inorganic salts. |
| Versatility | Well-established and optimized for this specific target. | Highly versatile for a wide range of 2-aminothiophenes. | The Gewald reaction's versatility might allow for easier synthesis of analogues.[13] |
| Documentation | Extensively documented in patents and literature. | Not specifically documented for this target molecule. | The lack of a specific protocol for the Gewald route makes it a higher-risk, but potentially rewarding, avenue for research. |
Conclusion and Future Perspectives
For the synthesis of this compound, the Hantzsch thiazole synthesis starting from 4-acetamido-cyclohexanone is the current industry standard. The one-pot variation of this route offers significant advantages over the multi-step process in terms of efficiency, safety, and environmental impact, primarily due to the use of water as a solvent and the elimination of intermediate isolation steps.
While the Gewald reaction presents a theoretically attractive alternative with potentially milder and safer reaction conditions, its application to this specific target molecule remains to be demonstrated. Further research into developing a viable Gewald protocol could lead to a more sustainable and "greener" synthesis of this crucial pharmaceutical intermediate. For now, the optimized one-pot Hantzsch synthesis remains the most reliable and efficient method for the production of this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 4. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic multi-step domino and one-pot reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Catalytic multi-step domino and one-pot reactions [beilstein-journals.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. lanxess.com [lanxess.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy and Mechanistic Insights into 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Derivatives as Kinase Inhibitors: A Comparative Guide
The 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting a variety of protein kinases.[1] Dysregulation of kinase activity is a fundamental mechanism in numerous pathologies, including cancer and inflammatory diseases, making kinases a major class of therapeutic targets.[2][3] This guide provides a comparative analysis of the efficacy of various derivatives of this scaffold against several key kinase targets, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR). We will also detail the experimental methodologies crucial for the evaluation of these compounds.
The this compound Scaffold: A Foundation for Kinase Inhibition
The core structure of this compound and the related diaminothiazole moiety offer key pharmacophoric features that enable effective binding to the ATP-binding pocket of kinases.[4] The diaminothiazole portion can form critical hydrogen bond interactions with the hinge region of the kinase, a common feature of many Type I kinase inhibitors.[4][5] The tetrahydrobenzothiazole ring system provides a rigid core from which various substituents can be explored to achieve potency and selectivity against different kinase targets.
Comparative Efficacy Against Key Kinase Families
The versatility of the this compound scaffold is evident in its demonstrated activity against multiple, distinct kinase families. The following sections present a comparative analysis of reported inhibitory activities.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that are essential for regulating cell cycle progression, and their deregulation is a hallmark of cancer.[4][6] The diaminothiazole scaffold has been extensively explored for CDK inhibition.[4][7]
One notable study described the development of highly potent diaminothiazole inhibitors of CDK2. Starting from a weakly active hit compound (IC50 = 15 µM), structure-based design led to the discovery of compounds with IC50 values in the low nanomolar range.[4] For instance, compound 51 from this series demonstrated high selectivity for CDKs, with a preference for CDK2 and CDK5.[4]
| Compound | Target Kinase | IC50 (nM) |
| Compound 51 | CDK2/cyclin A | 1.1 |
| CDK5/p25 | 1.8 | |
| CDK1/cyclin B | 4.0 | |
| CDK4/cyclin D1 | 7.6 | |
| CDK6/cyclin D3 | 5.8 | |
| GSK3β | 99 | |
| Data compiled from a study on diaminothiazole inhibitors of CDKs.[4] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[8][9] Several studies have reported on benzothiazole derivatives as potent VEGFR-2 inhibitors.[8][10]
A series of 2-aminobenzothiazole hybrids were synthesized and evaluated for their antitumor effects.[10] Among these, compound 4a emerged as a potent inhibitor of VEGFR-2, with an IC50 of 91 nM, comparable to the standard drug Sorafenib (IC50 = 53 nM).[10]
| Compound | Target Kinase | IC50 (nM) |
| Compound 4a | VEGFR-2 | 91 |
| Sorafenib | VEGFR-2 | 53 |
| Data from a study on new benzothiazole hybrids as potential VEGFR-2 inhibitors.[10] |
p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinases are involved in cellular responses to stress and play a crucial role in inflammation.[11][12] Benzothiazole-based compounds have been investigated as inhibitors of p38α MAP kinase.[11][13]
In one study, a novel class of benzothiazole-based inhibitors of p38α MAP kinase was designed to address metabolic instability issues of earlier compounds.[13] A representative inhibitor from this class, 6a , demonstrated potent inhibition, and its binding mode was confirmed by X-ray crystallography.[13] Another study highlighted compound 9i as a more effective inhibitor of p38α MAP kinase than the reference drug SB203580.[11]
| Compound | Target Kinase | IC50 (µM) |
| Compound 9i | p38α MAPK | 0.04 |
| SB203580 | p38α MAPK | 0.50 |
| Data from a study on benzothiazole derivatives targeting p38α MAPK in breast cancer cells.[11] |
Dual CK2 and GSK3β Inhibition
Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are implicated in the deactivation of the tumor suppressor protein PTEN through phosphorylation.[14][15] A series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives were designed and synthesized as dual inhibitors of these two kinases.[14][15]
Compound 1g from this series showed the highest dual kinase inhibitory activity.[14] The presence of a carboxyl group at the meta position of the phenyl ring was found to be crucial for this dual inhibition.[14]
| Compound | Target Kinase | IC50 (µM) |
| 1g | CK2 | 1.9 |
| GSK3β | 0.67 | |
| Data from a study on 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.[14] |
Structure-Activity Relationship (SAR) Insights
The exploration of various substituents on the this compound scaffold has provided valuable insights into the structure-activity relationships for different kinase targets.
-
For CDK Inhibition : The introduction of a sulfonamide moiety at the para position of a phenyl ring substituent significantly improved the potency of diaminothiazole inhibitors against CDK2.[4]
-
For Dual CK2/GSK3β Inhibition : The presence of a carboxyl group on a phenyl ring attached to a urea linkage was found to be a key determinant for potent dual inhibition of CK2 and GSK3β.[14]
-
For Antileukemic Activity : In a series of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, compounds with electron-withdrawing groups on the phenyl ring of a thiourea moiety displayed significant cytotoxic effects against human leukemia cell lines.[1]
Experimental Protocols for Kinase Inhibitor Evaluation
The robust evaluation of kinase inhibitors relies on a combination of in vitro biochemical assays and cell-based assays to determine potency, selectivity, and cellular effects.[16]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a common method for determining the IC50 value of an inhibitor against a purified kinase.[2] It measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[2]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation : Prepare a serial dilution of the test compounds in 100% DMSO.[2]
-
Kinase Reaction Setup : In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[2]
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[2]
-
Initiate Reaction : Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction.[2]
-
Incubate the plate at 30°C for 60 minutes.[2]
-
ADP Detection : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
Data Acquisition : Measure the luminescence of each well using a plate reader.[2]
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Cellular Kinase Assays
Cell-based assays are crucial for understanding how a potential kinase inhibitor acts on its target within a cellular context.[3] These assays can measure the phosphorylation level of a target protein or assess the effect on cell survival.[3][17]
Western Blotting for Target Phosphorylation: This technique is used to detect the phosphorylation status of a specific target protein within a signaling pathway in response to inhibitor treatment.[18]
Protocol:
-
Cell Treatment : Treat cells with various concentrations of the test compound for a defined period.[18]
-
Cell Lysis : Lyse the cells to extract the proteins.[18]
-
Protein Separation : Separate the proteins by size using SDS-PAGE.[18]
-
Immunoblotting : Transfer the separated proteins to a membrane and probe with antibodies specific for the phosphorylated and total protein of interest.
-
Detection : Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
-
Analysis : Quantify the band intensities to determine the extent of inhibition of target phosphorylation.
Visualizing Pathways and Workflows
To better understand the context of kinase inhibition and the experimental procedures, the following diagrams illustrate a relevant signaling pathway and a typical assay workflow.
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for kinase inhibitors.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.[2]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The data compiled in this guide highlight the adaptability of this chemical framework to target diverse kinases involved in critical disease pathways, from cell cycle regulation to angiogenesis and inflammation.
Future research in this area will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects, a crucial step in the development of safe and effective therapeutics.[16] Additionally, the exploration of novel substitutions on the tetrahydrobenzothiazole ring system may yield inhibitors with unique binding modes or improved pharmacokinetic properties. The continued application of structure-based drug design, coupled with robust in vitro and cellular screening cascades, will undoubtedly lead to the discovery of new and improved kinase inhibitors based on this versatile scaffold.
References
- 1. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Topic: Head-to-Head Comparison of Precursors for Pramipexole Synthesis
An In-Depth Guide for Medicinal Chemists and Process Development Scientists
In the landscape of pharmaceutical manufacturing, the strategic selection of a starting material is a cornerstone of process efficiency, economic viability, and the final purity of an Active Pharmaceutical Ingredient (API). This guide offers a detailed comparative analysis of the primary precursors for the synthesis of Pramipexole, a critical non-ergoline dopamine agonist for treating Parkinson's disease and restless legs syndrome.[1][2] We will dissect the most prevalent synthetic routes, grounding our discussion in mechanistic principles and published experimental data to provide actionable insights for researchers in drug development.
The Strategic Importance of Precursor Selection in Pramipexole Synthesis
Pramipexole, chemically (S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazole, possesses a single stereocenter at the C6 position, with only the (S)-enantiomer exhibiting the desired therapeutic activity.[1] This structural feature places immense importance on the synthetic route's ability to be stereoselective or to allow for efficient resolution. The choice of the initial precursor dictates not only the pathway to the core tetrahydrobenzothiazole structure but also the strategy for introducing the n-propyl group and, critically, for establishing the correct stereochemistry. An optimal precursor minimizes step count, avoids problematic reagents, and maximizes yield and enantiomeric purity.
Overview of Dominant Synthetic Paradigms
Most industrial syntheses of Pramipexole converge on a key chiral intermediate: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole . The primary divergence in synthetic strategies lies in how this crucial building block is prepared and, subsequently, how it is selectively mono-N-propylated. We will therefore structure our comparison around the precursors that lead to this intermediate and the subsequent propylation methodologies, which are inextricably linked.
Head-to-Head Precursor and Route Analysis
Precursor I: 4-Acetamidocyclohexanone
This precursor represents a classical and foundational approach where the tetrahydrobenzothiazole ring is constructed from an acyclic, readily available starting material.
Synthetic Pathway Overview: The synthesis begins with the α-bromination of 4-acetamidocyclohexanone. The resulting α-bromo ketone undergoes a Hantzsch-type thiazole synthesis with thiourea to form the protected aminothiazole ring. Subsequent deprotection of the acetyl group yields the racemic diamine intermediate, which must then be resolved to isolate the desired (S)-enantiomer for the final propylation step.[3][4]
Figure 1. Synthetic workflow starting from 4-Acetamidocyclohexanone.
Expertise & Causality: This route is logical and builds complexity step-wise. The use of 4-acetamidocyclohexanone provides an anchor for the C6 amino group early in the synthesis. However, its primary drawback is the formation of a racemic intermediate. Classical resolution via diastereomeric salt formation with an optically active acid, such as L-(+)-tartaric acid, is often required.[5] This step can be resource-intensive and inherently limits the maximum theoretical yield of the desired enantiomer to 50% from the racemic mixture.
Trustworthiness & Protocol: A representative protocol for the formation of the key diamine intermediate from the precursor is as follows:
-
Bromination: React 4-acetamidocyclohexanone with bromine in an aqueous solution to produce 2-bromo-4-acetamido-cyclohexanone.[4]
-
Cyclization: Add thiourea directly to the reaction mixture from the previous step to yield 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[4]
-
Deprotection: Add an aqueous solution of hydrobromic acid to hydrolyze the acetyl group, producing the dihydrobromide salt of racemic 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole.[4]
-
Resolution: Resolve the racemic diamine using L-(+)-tartaric acid in an aqueous medium to crystallize the desired (S)-enantiomer salt.[5]
Precursor II: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
This advanced precursor is the focal point of modern, efficient Pramipexole syntheses. Acquiring this material in high enantiomeric purity is the primary goal of the initial synthetic stages (as described above) or through asymmetric synthesis. The comparison then shifts to the method of selective mono-propylation, a non-trivial challenge due to the presence of two nucleophilic amino groups.
Synthetic Pathway Overview: Direct alkylation with a propyl halide (e.g., n-propyl bromide) is problematic as it often leads to a mixture of mono- and di-propylated products, as well as alkylation at the C2 amino group, creating significant purification challenges.[6] Therefore, more sophisticated, selective methods are required.
Figure 2. Key selective propylation routes from the chiral diamine precursor.
Route 2a: Acylation-Reduction
-
Expertise & Causality: This two-step method leverages the differential reactivity of the amino groups. The C6 amino group is acylated with propionic anhydride to form the amide intermediate, (+)-2-amino-6-propionamidotetrahydrobenzothiazole.[5] This amide is then selectively reduced, typically with a borane complex (e.g., borane-tetrahydrofuran), to yield Pramipexole.[5][7] This approach circumvents the issue of over-alkylation. A reported yield for this two-step sequence is 65%.[7]
-
Trustworthiness & Protocol:
-
Acylation: Treat (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with triethylamine and propionic anhydride in THF.[5]
-
Reduction: Reduce the resulting N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide with a borane-THF complex. Follow with an acidic workup (e.g., aqueous HCl) to yield Pramipexole.[5]
-
Route 2b: Fukuyama Alkylation
-
Expertise & Causality: This elegant and highly scalable process utilizes a protecting group strategy to ensure selective mono-alkylation. The C6 amine is selectively protected with 2-nitrobenzenesulfonyl chloride ("nosyl chloride").[6][8] The resulting sulfonamide is acidic enough to be deprotonated with a mild base (like K₂CO₃) and alkylated with a propyl source. The nosyl group is then readily cleaved under mild conditions (e.g., thioglycolic acid and LiOH) to furnish Pramipexole with high fidelity.[6] This method preserves optical purity and avoids the hazardous reagents and byproducts associated with other routes.[6][8]
-
Trustworthiness & Protocol:
-
Protection: React (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with 2-nitrobenzenesulfonyl chloride and triethylamine in THF to form (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.[6]
-
Alkylation: Alkylate the nosyl-protected intermediate with a propyl halide in the presence of a base like K₂CO₃.[6]
-
Deprotection: Cleave the nosyl group using thioglycolic acid and lithium hydroxide in ethanol to yield the Pramipexole free base.[6][9] This process is highly efficient, with an overall yield of over 50% reported for the final four steps of the synthesis.[6][7]
-
Quantitative and Qualitative Comparison Summary
| Precursor / Route | Key Steps | Reported Yield | Advantages | Disadvantages | Industrial Scalability |
| 4-Acetamidocyclohexanone | Bromination, Cyclization, Deprotection, Resolution, Propylation | Lower Overall | Uses inexpensive, readily available starting materials. | Multi-step; requires resolution of racemate (max 50% yield); propylation can be non-selective. | Moderate; the resolution step can be a bottleneck. |
| (S)-Diamine via Acylation-Reduction | Acylation, Borane Reduction | ~65% (for propylation)[7] | Good selectivity, avoids over-alkylation. | Requires use of hazardous borane reagents. | Good; widely used but requires careful handling of reagents. |
| (S)-Diamine via Fukuyama Alkylation | Protection, Alkylation, Deprotection | >50% (over 4 steps)[6][8] | Excellent selectivity, high conversion rates, preserves optical purity, mild conditions, telescoping of final steps is possible.[6][7] | Adds protection/deprotection steps. | Excellent; considered a novel and scalable process.[6][8] |
Conclusion and Recommendations
The synthesis of Pramipexole offers a classic case study in process optimization. While the route starting from 4-acetamidocyclohexanone is fundamentally sound and provides access to the core structure, its reliance on racemic intermediates and subsequent resolution makes it less efficient for large-scale production.
The superior strategy for industrial applications involves the synthesis and isolation of the key chiral precursor, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole , followed by a highly selective propylation. Among the available methods, the Fukuyama alkylation protocol stands out as the most robust and scalable option.[6][8] It masterfully avoids the common pitfalls of over-alkylation and preserves enantiomeric purity through a mild, high-yielding protection-alkylation-deprotection sequence. This route represents a significant advancement, offering high conversion rates, ease of purification, and enhanced safety, making it the recommended pathway for the modern, industrial production of Pramipexole.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pramipexole - Wikipedia [en.wikipedia.org]
- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel scalable synthesis of pramipexole - Lookchem [lookchem.com]
A Senior Application Scientist's Guide to Spectroscopic Data Validation for the Isomers of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a regulatory formality; it is the bedrock of drug safety and efficacy. This is particularly true for chiral molecules, where different enantiomers can exhibit dramatically different pharmacological and toxicological profiles. A case in point is the synthesis of Pramipexole, a potent dopamine agonist used in the management of Parkinson's disease. A key chiral intermediate in its synthesis is 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. The stereochemistry at the C6 position of this molecule is critical, as it dictates the stereochemistry of the final API.
This guide provides a comprehensive framework for the spectroscopic data validation of the isomers of this compound. We will delve into a multi-faceted approach, leveraging a suite of spectroscopic techniques to ensure the unambiguous identification and differentiation of these critical isomers. Our discussion will be grounded in the principles of scientific integrity, offering not just protocols, but the rationale behind our experimental choices.
The Imperative of Isomer-Specific Validation
The (S)-enantiomer of this compound is the desired precursor for the synthesis of Pramipexole.[1] The presence of the (R)-enantiomer as an impurity can lead to the formation of the corresponding (R)-Pramipexole, which may have a different pharmacological profile and could be considered a significant impurity by regulatory bodies. Therefore, a robust analytical strategy is required to not only confirm the chemical identity of the intermediate but also to quantify its enantiomeric purity.
This guide will explore the utility and limitations of several key spectroscopic techniques in this context:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and, with the use of chiral auxiliaries, for the differentiation of enantiomers.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns, providing orthogonal verification of the chemical structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups and confirm the molecular backbone.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the electronic transitions within the molecule, serving as a valuable tool for quantitative analysis.
It is crucial to understand that for enantiomers, standard spectroscopic techniques like NMR, FT-IR, and UV-Vis will produce identical spectra for both the (S) and (R) forms in a non-chiral environment.[2][3] Therefore, a foundational step in our validation workflow is the chromatographic separation of the enantiomers, typically using chiral High-Performance Liquid Chromatography (HPLC). Once separated, each isomer can be subjected to spectroscopic analysis for unequivocal identification.
The Validation Workflow: A Symbiosis of Separation and Spectroscopy
Our validation strategy is a holistic process that integrates chiral separation with comprehensive spectroscopic characterization. The workflow is designed to be self-validating at each stage, ensuring the integrity of the final data.
Caption: Integrated workflow for the validation of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure. For the isomers of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.
Distinguishing Enantiomers: The Role of Chiral Derivatizing Agents
As previously mentioned, the NMR spectra of the (S) and (R) enantiomers are identical in a non-chiral solvent. To differentiate them, we must convert them into diastereomers by reacting them with a chiral derivatizing agent (CDA).[3] A suitable CDA for the primary amino group at the C6 position would be Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The resulting diastereomeric amides will have distinct chemical shifts, particularly for the protons and carbons near the newly formed chiral center.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) for the Mosher's Amide Derivatives
| Proton Assignment | Predicted Chemical Shift (ppm) - (S,R)-diastereomer | Predicted Chemical Shift (ppm) - (R,R)-diastereomer | Multiplicity |
| H-4 | ~2.8 - 3.0 | ~2.8 - 3.0 | m |
| H-5 | ~1.8 - 2.2 | ~1.8 - 2.2 | m |
| H-6 | ~4.0 - 4.2 | ~4.1 - 4.3 | m |
| H-7 | ~2.5 - 2.7 | ~2.5 - 2.7 | m |
| NH₂ (at C2) | ~5.0 - 5.5 | ~5.0 - 5.5 | br s |
| NH (amide) | ~7.0 - 7.5 | ~7.1 - 7.6 | d |
| OCH₃ (Mosher's) | ~3.5 | ~3.6 | s |
| Phenyl (Mosher's) | ~7.3 - 7.6 | ~7.3 - 7.6 | m |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for the Mosher's Amide Derivatives
| Carbon Assignment | Predicted Chemical Shift (ppm) - (S,R)-diastereomer | Predicted Chemical Shift (ppm) - (R,R)-diastereomer |
| C-2 | ~168 | ~168 |
| C-3a | ~115 | ~115 |
| C-4 | ~25 | ~25 |
| C-5 | ~30 | ~30 |
| C-6 | ~50 | ~51 |
| C-7 | ~28 | ~28 |
| C-7a | ~145 | ~145 |
| OCH₃ (Mosher's) | ~55 | ~56 |
| CF₃ (Mosher's) | ~123 (q) | ~123 (q) |
| Phenyl (Mosher's) | ~127-132 | ~127-132 |
| C=O (amide) | ~166 | ~166 |
Note: The predicted chemical shifts are illustrative and would need to be confirmed with experimental data. The key takeaway is the expected difference in chemical shifts for the nuclei proximate to the chiral centers.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
-
Sample Preparation:
-
Dissolve approximately 5 mg of the isolated isomer (S or R) in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) in an NMR tube.
-
Add 1.1 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) to the NMR tube.
-
Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.
-
Cap the NMR tube and gently invert to mix. Allow the reaction to proceed for 15-20 minutes at room temperature.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 500 MHz or higher field NMR spectrometer.
-
Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign all proton and carbon signals using the 2D NMR data.
-
Compare the chemical shifts of the key protons and carbons (especially H-6, C-6, and the Mosher's reagent signals) between the two diastereomeric products to confirm the stereochemistry of the starting isomer.
-
Mass Spectrometry: Unambiguous Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the analyte. For the isomers of this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the molecular formula.
It is important to reiterate that standard mass spectrometry will not differentiate between enantiomers, as they have the same mass and will produce identical fragmentation patterns. However, when coupled with a chiral separation technique (LC-MS), it becomes a powerful tool for isomer-specific analysis.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₁N₃S |
| Exact Mass | 169.0674 |
| [M+H]⁺ (High Resolution) | 170.0752 |
| Key Fragmentation Pathways | Loss of NH₃, cleavage of the tetrahydro ring |
Experimental Protocol: LC-MS Analysis
-
Chromatographic Separation:
-
Employ a validated chiral HPLC method capable of baseline separating the (S) and (R) enantiomers.
-
Use a mobile phase compatible with mass spectrometry (e.g., methanol or acetonitrile with volatile additives like formic acid or ammonium acetate).
-
-
Mass Spectrometric Detection:
-
Interface the HPLC system with a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire full scan MS data to confirm the molecular weight of each eluting isomer.
-
Acquire tandem MS (MS/MS) data to characterize the fragmentation pattern of each isomer.
-
-
Data Analysis:
-
Confirm that both the (S) and (R) isomers exhibit the same molecular ion and fragmentation pattern.
-
Use the chromatographic retention time to identify each isomer.
-
FT-IR and UV-Vis Spectroscopy: Orthogonal Confirmation of Functional Groups and Electronic Structure
FT-IR and UV-Vis spectroscopy provide valuable, albeit non-chiral-specific, information that complements the data from NMR and MS.
FT-IR Spectroscopy
FT-IR is excellent for confirming the presence of key functional groups. The spectra of both the (S) and (R) isomers will be identical.
Table 4: Key FT-IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amines) | 3400 - 3200 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=N stretch (thiazole) | 1650 - 1550 |
| N-H bend (amines) | 1650 - 1580 |
| C-N stretch | 1350 - 1000 |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Prepare a KBr pellet containing a small amount of the isolated isomer or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 - 400 cm⁻¹.
-
-
Data Analysis:
-
Assign the major absorption bands to the corresponding functional groups.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the benzothiazole chromophore. This technique is particularly useful for quantitative analysis using a validated method.
Table 5: UV-Vis Absorption Data
| Solvent | λmax (nm) |
| Methanol | ~250 - 270 |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the isolated isomer in a UV-transparent solvent (e.g., methanol).
-
-
Data Acquisition:
-
Record the absorption spectrum over a range of 200 - 400 nm.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
Integrated Data Interpretation and Validation
The cornerstone of robust spectroscopic data validation lies in the integrated interpretation of data from multiple orthogonal techniques. The following diagram illustrates the logical relationships in our comprehensive validation approach.
Caption: Logical flow of integrated spectroscopic data for structural validation.
References
A Comparative Guide to the Chiral Purity Assessment of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole by Polarimetry
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical quality attribute. For chiral molecules, enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the chiral purity of drug substances.[1][2] (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a key chiral intermediate in the synthesis of pharmacologically active compounds, including dopamine agonists like Pramipexole. Ensuring its enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of polarimetry against alternative analytical techniques for assessing the chiral purity of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. We will delve into the causality behind experimental choices, present detailed methodologies, and offer field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Principle of Chirality and the Role of Polarimetry
Chirality, derived from the Greek word for hand, describes molecules that are non-superimposable mirror images of each other, known as enantiomers.[3] While enantiomers share identical physical and chemical properties in an achiral environment, they interact differently with plane-polarized light.[2] A chiral molecule will rotate the plane of polarized light, a phenomenon known as optical activity.[4] Polarimetry measures the angle of this rotation, which is a direct function of the concentration of the chiral substance in a solution.[1] The specific rotation, [α], is an intrinsic property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).
For (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, the levorotatory (-) enantiomer is the desired stereoisomer. A commercial supplier reports a specific rotation of -94.0 to -98.0° (c=1, in Methanol) . This value, while useful, should be verified in-house with a well-characterized reference standard as part of method development and validation.
Experimental Protocol: Chiral Purity of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole by Polarimetry
This protocol is designed as a self-validating system, incorporating principles from the United States Pharmacopeia (USP) General Chapter <781> Optical Rotation.[5][6]
Instrumentation and Materials
-
Polarimeter: A photoelectric polarimeter with a sodium D-line (589 nm) light source, capable of temperature control to ±0.5°C and an angular resolution of at least ±0.01°.
-
Polarimeter Tube: 1 dm (100 mm) path length, calibrated.
-
Volumetric Flasks: Class A, 10 mL.
-
Analytical Balance: Readable to 0.01 mg.
-
(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Test sample and a fully characterized reference standard.
-
Methanol: HPLC grade or equivalent.
Step-by-Step Methodology
-
Instrument Calibration and Zeroing:
-
Ensure the polarimeter is calibrated according to the manufacturer's instructions, typically using certified quartz plates.[7]
-
Set the temperature of the sample chamber to 20°C or 25°C and allow it to equilibrate.
-
Fill the polarimeter tube with methanol (the solvent blank) and take a reading. This value should be used to zero the instrument or subtracted from the sample readings.
-
-
Preparation of the Standard Solution:
-
Accurately weigh approximately 100 mg of the (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly. This yields a concentration of 10 mg/mL (c=1 g/100mL).
-
-
Preparation of the Sample Solution:
-
Prepare the test sample solution in the same manner as the standard solution, using the same batch of solvent.
-
-
Measurement:
-
Rinse the polarimeter tube with the standard solution and then fill it, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and allow the reading to stabilize. Record the observed rotation (α_obs).
-
Repeat the measurement with the sample solution.
-
-
Calculation of Specific Rotation and Enantiomeric Purity:
-
Calculate the specific rotation using the formula: [α] = α_obs / (l * c) Where:
-
[α] is the specific rotation.
-
α_obs is the observed rotation in degrees.
-
l is the path length in decimeters (1 dm).
-
c is the concentration in g/100 mL.
-
-
The enantiomeric excess (% ee) can be estimated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer (reference standard): % ee = ([α]_sample / [α]_pure_enantiomer) * 100
-
Causality Behind Experimental Choices
-
Solvent Selection (Methanol): Methanol is chosen for its ability to dissolve the analyte and its relatively low optical activity. The solvent must not react with the analyte.
-
Concentration (1 g/100 mL): This concentration is chosen to provide a significant and reproducible optical rotation reading without causing issues with solubility or solution viscosity.
-
Temperature Control: Optical rotation is temperature-dependent. Maintaining a constant temperature is crucial for accurate and repeatable measurements.[8]
-
Wavelength (Sodium D-line, 589 nm): This is the historical standard for polarimetry and allows for comparison with a vast body of literature data.[5]
Comparative Analysis: Polarimetry vs. Alternative Techniques
While polarimetry is a rapid and straightforward technique, it has limitations, particularly in terms of sensitivity and its inability to distinguish between different impurities. For a comprehensive assessment of chiral purity, orthogonal methods are often employed.
| Parameter | Polarimetry | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents |
| Principle | Measures the rotation of plane-polarized light by a chiral molecule. | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences between enantiomers. |
| Sensitivity | Lower; typically requires mg quantities of sample. | High; can detect impurities at levels below 0.1%. | Moderate to low; generally requires higher concentrations than HPLC. |
| Specificity | Non-specific; cannot distinguish between the desired enantiomer and other optically active impurities. | Highly specific; separates the enantiomers from each other and from other impurities. | Specific for the enantiomers of interest, but may have interference from other compounds. |
| Quantitation | Provides a bulk measurement of optical rotation, from which enantiomeric excess is inferred. | Direct quantitation of each enantiomer by peak area integration. | Direct quantitation by integration of the resolved signals for each enantiomer. |
| Development Time | Short; minimal method development required. | Moderate to long; requires screening of columns and mobile phases. | Moderate; requires selection of an appropriate chiral shift reagent and optimization of conditions. |
| Cost | Relatively low instrument and operational cost. | High instrument cost and moderate operational cost. | Very high instrument cost and moderate operational cost. |
In-Depth Look at Alternative Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the determination of enantiomeric purity. It offers high resolution and sensitivity, allowing for the accurate quantitation of even trace amounts of the undesired enantiomer.
Illustrative Experimental Protocol (based on Pramipexole separation):
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm).[3]
-
Mobile Phase: n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm.
-
Temperature: 40°C.[4]
The addition of a small amount of a basic modifier like diethylamine is often crucial when analyzing amines on polysaccharide-based chiral stationary phases to improve peak shape and resolution.[3]
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be a powerful tool for determining enantiomeric excess. In the presence of a chiral shift reagent, enantiomers form transient diastereomeric complexes. This results in the resolution of previously overlapping signals in the NMR spectrum, allowing for direct integration and quantitation of each enantiomer.
General Workflow:
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a small amount of a suitable chiral shift reagent (e.g., a lanthanide-based complex or a chiral solvating agent).
-
Observe the splitting of key proton signals into two sets, corresponding to the two diastereomeric complexes.
-
Integrate the resolved signals to determine the enantiomeric ratio.
This method is particularly useful as it does not require physical separation of the enantiomers. However, it can be less sensitive than HPLC and may require more concentrated samples.
Visualizing the Analytical Workflow
Caption: A flowchart illustrating the key steps in determining the chiral purity of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole using polarimetry.
Caption: A diagram showing the relationship between the primary analytical techniques for chiral purity assessment and their key advantages.
Conclusion
The assessment of chiral purity is a non-negotiable aspect of pharmaceutical development for compounds like (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. Polarimetry stands out as a rapid, cost-effective, and straightforward method for this purpose, making it highly suitable for in-process controls and routine quality control testing where the impurity profile is well-understood. Its primary limitation is its non-specific nature.
For regulatory submissions and in-depth characterization, orthogonal methods are indispensable. Chiral HPLC is the definitive technique for its high sensitivity and specificity, providing unambiguous quantification of enantiomeric excess and separation from other impurities. Chiral NMR offers a valuable alternative for direct measurement without physical separation, though with generally lower sensitivity.
Ultimately, a multi-faceted approach, leveraging the speed of polarimetry for routine checks and the specificity of chiral chromatography for validation and release testing, provides the most robust and scientifically sound strategy for ensuring the chiral integrity of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.
References
- 1. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. uspbpep.com [uspbpep.com]
- 3. Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. rudolphresearch.com [rudolphresearch.com]
- 8. rudolphresearch.com [rudolphresearch.com]
A Comparative Guide to the Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Established Routes vs. A Greener One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a crucial intermediate in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The efficiency, scalability, and environmental impact of the synthetic route to this key intermediate are of paramount importance in pharmaceutical manufacturing. This guide provides an in-depth technical comparison of the established multi-step synthesis of this compound with a more recent, streamlined one-pot methodology. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on experimental data.
The Established Multi-Step Synthesis: A Well-Trod Path
The traditional synthesis of this compound is a multi-step process that typically begins with the protection of the amino group of 4-aminocyclohexanol, followed by oxidation, bromination, thiazole ring formation, and finally, deprotection.[3][4] This linear approach, while reliable, involves the isolation of several intermediates, which can lead to reduced overall yield and increased production time and waste.
A common variation of this established route starts with 4-acetamidocyclohexanone, thereby bypassing the initial protection and oxidation steps if the starting material is readily available.[5] The key steps in this established pathway are:
-
α-Bromination of 4-Acetamidocyclohexanone: The synthesis is initiated by the selective bromination of the α-carbon to the carbonyl group of 4-acetamidocyclohexanone. This is a critical step that activates the ketone for the subsequent cyclization. Traditionally, this has been carried out using elemental bromine in a solvent like glacial acetic acid.[2][5] The acidic environment catalyzes the formation of the enol, which is the nucleophilic species that reacts with bromine.[6][7]
-
Hantzsch Thiazole Synthesis: The resulting 2-bromo-4-acetamidocyclohexanone is then reacted with thiourea in a classic Hantzsch thiazole synthesis. The thiourea acts as the nitrogen and sulfur source for the formation of the 2-aminothiazole ring.[3]
-
Acid Hydrolysis: The final step involves the hydrolysis of the acetamido protecting group to yield the desired this compound. This is typically achieved by heating with a strong acid, such as hydrobromic acid.[8]
While this method is well-documented and has been widely used, it suffers from several drawbacks, including the use of hazardous reagents like elemental bromine, the need for multiple reaction vessels and purification steps, and the generation of significant amounts of waste.
The Emergence of a Greener, One-Pot Synthesis
In an effort to improve the efficiency and environmental footprint of the synthesis, a more streamlined "one-pot" approach has been developed.[8][9][10] This method consolidates the bromination, cyclization, and hydrolysis steps into a single reaction vessel, eliminating the need for the isolation of intermediates. This approach not only simplifies the process but also leads to higher overall yields and reduced solvent usage and waste generation.[10]
The causality behind the success of the one-pot synthesis lies in the careful selection of reaction conditions that are compatible with all three transformations. By conducting the initial bromination in water, the subsequent addition of thiourea and then hydrobromic acid for hydrolysis can proceed in the same aqueous medium.[8][9] This avoids the need for solvent swaps and intermediate purifications, which are often sources of product loss and waste generation in multi-step syntheses.
Comparative Analysis: Key Performance Metrics
| Metric | Established Multi-Step Synthesis | One-Pot Synthesis | Rationale for Difference |
| Overall Yield | Lower (variable, often <60%) | Higher (reported up to ~60g from 100g starting material)[8] | Elimination of intermediate isolation steps in the one-pot method minimizes product loss. |
| Reaction Time | Longer (multiple days including isolations) | Shorter (can be completed in a single day) | The entire reaction sequence is carried out sequentially in a single vessel, significantly reducing processing time. |
| Solvent Usage | High (e.g., glacial acetic acid, acetone, methanol)[5] | Lower (primarily water)[8][9] | The one-pot process is designed to be conducted in an aqueous medium, a much greener solvent. |
| Number of Steps | 3-4 (with isolations) | 1 (in a single vessel) | Consolidation of reaction steps is the core principle of the one-pot approach. |
| Reagent Hazard | High (elemental bromine, organic solvents) | Moderate (elemental bromine still used, but in water) | While still using bromine, the elimination of large volumes of flammable and corrosive organic solvents improves safety. |
| Waste Generation | High (multiple solvent changes, purification waste) | Lower | Reduced solvent usage and fewer purification steps lead to a significant reduction in waste. |
Experimental Protocols
Established Multi-Step Synthesis Protocol (Representative)
Step 1: Synthesis of 2-Bromo-4-acetamidocyclohexanone [2][5]
-
Dissolve 4-acetamidocyclohexanone in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid at room temperature with stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the crude 2-bromo-4-acetamidocyclohexanone.
Step 2: Synthesis of 6-Acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole Hydrobromide [5]
-
Reflux a mixture of 2-bromo-4-acetamidocyclohexanone and thiourea in ethanol.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to obtain the hydrobromide salt.
Step 3: Synthesis of this compound [8]
-
Reflux the 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole hydrobromide in aqueous hydrobromic acid for several hours.
-
Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the free base.
-
Filter the product, wash with cold water, and dry.
New One-Pot Synthesis Protocol
Protocol for the One-Pot Synthesis of this compound [8][9]
-
Dissolve 4-acetamidocyclohexanone in water in a reaction vessel.
-
Add bromine dropwise to the solution at a temperature between 15-40°C.
-
After the addition is complete, heat the mixture to 40-50°C and stir until the bromination is complete (indicated by the disappearance of the bromine color).
-
Add thiourea to the reaction mixture and heat to approximately 80-85°C for 4-5 hours.
-
Add aqueous hydrobromic acid to the reaction mass and reflux for 6-8 hours.
-
Cool the reaction mixture to 10-15°C and basify with a sodium hydroxide solution to precipitate the product.
-
Isolate the product by filtration, wash with chilled water, and dry.
Reaction Pathway Visualizations
Caption: Established Multi-Step Synthesis Pathway.
Caption: Streamlined One-Pot Synthesis Workflow.
Future Outlook and Greener Alternatives
While the one-pot synthesis represents a significant improvement, the use of elemental bromine remains a key area for further innovation. Bromine is a hazardous and corrosive reagent, and its use generates stoichiometric amounts of bromide waste. Future research should focus on developing catalytic and greener alternatives for the α-bromination of ketones. Promising approaches include the use of H₂O₂-HBr systems "on water," which can reduce the amount of bromine required and avoid the use of organic solvents.[11] Additionally, exploring solid-supported brominating agents or electrochemical methods could further enhance the safety and sustainability of this synthesis.
The principles of green chemistry encourage the continuous improvement of chemical processes.[12] By applying metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), researchers and chemical engineers can quantitatively assess the "greenness" of a synthesis and identify areas for improvement. The transition from the multi-step to the one-pot synthesis of this compound is a clear example of the successful application of these principles, leading to a more efficient, economical, and environmentally responsible manufacturing process.
Conclusion
The synthesis of this compound provides a compelling case study in the evolution of synthetic methodology in the pharmaceutical industry. The established multi-step route, while functional, is being superseded by a more elegant and efficient one-pot synthesis. This newer approach offers significant advantages in terms of yield, reaction time, solvent usage, and overall process efficiency. For researchers and drug development professionals, the adoption of such streamlined and greener synthetic routes is not only a matter of economic and operational advantage but also a commitment to sustainable chemical manufacturing. The continued exploration of even greener alternatives for key transformations will undoubtedly lead to further improvements in the synthesis of this vital pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. patents.justia.com [patents.justia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1772744A - Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole - Google Patents [patents.google.com]
- 5. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 9. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 10. EP1562921B1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)- and (S)-Enantiomers of Tetrahydrobenzothiazole Derivatives: The Case of Pramipexole
Prepared by: A Senior Application Scientist
Introduction: The Critical Role of Chirality in Drug Action
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule can be the deciding factor between therapeutic efficacy and inactivity, or even toxicity. This concept of stereoisomerism is paramount for drug development professionals. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profound differences in their pharmacological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereospecific interactions. A classic example of this principle is found within the tetrahydrobenzothiazole class of compounds, specifically with the dopamine agonist, Pramipexole.
This guide provides an in-depth comparative study of the (S)- and (R)-enantiomers of Pramipexole, a potent tetrahydrobenzothiazole derivative. While the (S)-enantiomer is a well-established treatment for Parkinson's disease, its mirror image, the (R)-enantiomer (Dexpramipexole), displays a strikingly different and compelling biological activity profile.[1][2] We will dissect these differences, providing experimental data and protocols to illustrate how subtle changes in stereochemistry can lead to distinct therapeutic applications.
Comparative Biological Activities: Dopaminergic Agonism vs. Neuroprotection
The pharmacological divergence between (S)-Pramipexole and (R)-Pramipexole is a clear demonstration of stereoselectivity at a biological target. The (S)-enantiomer is a potent agonist at the D2 and D3 dopamine receptors, which is the basis for its use in treating the motor symptoms of Parkinson's disease.[3] In stark contrast, the (R)-enantiomer has a much lower affinity for these receptors, rendering it largely inactive as a dopamine agonist.[1][2]
However, the story does not end with receptor binding. Both enantiomers have been shown to possess neuroprotective properties, particularly in models of oxidative stress. This suggests a mechanism of action independent of dopamine receptor stimulation.[1] Studies have indicated that both (S)- and (R)-Pramipexole can protect neuronal cells from damage induced by reactive oxygen species (ROS), potentially by acting as mitochondria-targeted antioxidants.[1][3]
Quantitative Comparison of Enantiomer Activity
The following table summarizes the key differences in the biological activity of the two enantiomers of Pramipexole.
| Parameter | (S)-Pramipexole | (R)-Pramipexole (Dexpramipexole) | Reference |
| Primary Mechanism | Potent Dopamine D2/D3 Receptor Agonist | Mitochondria-Targeted Antioxidant | [1][3] |
| Dopaminergic Activity | High | Very Low / Negligible | [1][2] |
| Neuroprotective Activity | Present | Present (Equipotent to (S)-enantiomer) | [1] |
| Clinical Application | Parkinson's Disease, Restless Legs Syndrome | Investigational for Amyotrophic Lateral Sclerosis (ALS) | [2][4] |
Mechanisms of Action: A Tale of Two Pathways
The distinct biological activities of the Pramipexole enantiomers stem from their differential interactions with cellular components.
(S)-Pramipexole and the Dopaminergic Pathway: The therapeutic effects of (S)-Pramipexole in Parkinson's disease are attributed to its ability to stimulate D2 and D3 dopamine receptors in the brain, mimicking the action of dopamine.[3] This activation helps to alleviate the motor deficits caused by the degeneration of dopaminergic neurons.
(R)-Pramipexole and Mitochondrial Protection: Dexpramipexole's neuroprotective effects are thought to arise from its ability to accumulate in mitochondria and scavenge reactive oxygen species, thereby reducing oxidative stress and preventing cell death.[3] This mechanism is independent of dopamine receptor binding and explains why it is being investigated for neurodegenerative diseases like ALS, where mitochondrial dysfunction is a key pathological feature.[2]
References
- 1. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8017598B2 - Compositions of R(+) and S(â) pramipexole and methods of using the same - Google Patents [patents.google.com]
- 4. Pramipexole - Wikipedia [en.wikipedia.org]
Quantitative comparison of reaction yields for different catalysts in tetrahydrobenzothiazole synthesis
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a core component of many tetrahydrobenzothiazole derivatives, is of significant interest due to its presence in a range of biologically active molecules, including anti-inflammatory agents and kinase inhibitors.[1][2] The efficient construction of this scaffold is therefore a critical task in medicinal chemistry.
This guide provides an in-depth, quantitative comparison of various catalytic systems for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design.
The Gewald Reaction: The Principal Route to Tetrahydrobenzothiophenes
The most convergent and widely adopted method for synthesizing polysubstituted 2-aminothiophenes, including the tetrahydrobenzo[b]thiophene core, is the Gewald three-component reaction.[3][4][5] This one-pot synthesis elegantly combines a cyclic ketone (such as cyclohexanone), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a catalyst.
The choice of catalyst is paramount, directly influencing reaction time, temperature requirements, and, most critically, the final product yield. While traditional methods often employ stoichiometric amounts of amine bases like morpholine or piperidine, recent advancements have focused on developing more efficient, truly catalytic systems.[1][3]
Quantitative Comparison of Catalytic Systems
The selection of an optimal catalyst requires a careful balance of reactivity, cost, reusability, and environmental impact. Below is a comparative summary of catalysts reported for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur.
Disclaimer: The following data is compiled from different studies. Reaction conditions may vary, affecting a direct one-to-one comparison. However, this table provides a valuable overview of the performance of various catalytic approaches.
| Catalyst | Type | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages & Insights |
| Piperidinium Borate | Conjugate Acid-Base Pair | 20 mol% | Ethanol/Water (9:1) | 100 | 20 min | 96% | Demonstrates exceptional efficiency with very short reaction times. The conjugate acid-base nature is believed to catalyze both key steps of the reaction. Recyclable and reusable.[1] |
| L-Proline | Organocatalyst | 10 mol% | DMF | 60 | 12 h | 84% | A green, cost-effective, and readily available amino acid catalyst. Operates at a lower temperature, though requires a longer reaction time. The methodology is simple and avoids hazardous reagents.[2] |
| Calcium Oxide (CaO) | Heterogeneous Base | 1.0 mmol (Stoichiometric) | Ethanol | Reflux (~78) | 1-1.5 h | Moderate to Good | An extremely low-cost and readily available heterogeneous catalyst. Simple filtration-based workup. While reported as a catalyst, the loading in the cited procedure is stoichiometric. |
| Morpholine/Piperidine | Homogeneous Base | Stoichiometric | Ethanol | Reflux (~78) | ~2-4 h | 60-80% | The traditional method. Effective and reliable, but requires stoichiometric amounts of the base, complicating purification and increasing waste. |
Mechanistic Insights: The "Why" Behind Catalyst Performance
The efficacy of a catalyst in the Gewald reaction hinges on its ability to promote two key transformations: the initial Knoevenagel condensation and the subsequent cyclization involving sulfur.
-
Knoevenagel Condensation: The reaction initiates with the condensation between the ketone (cyclohexanone) and the active methylene nitrile. This step requires a base to deprotonate the nitrile, forming a carbanion that attacks the ketone's carbonyl carbon.
-
Sulfur Addition & Cyclization: The resulting Knoevenagel adduct reacts with elemental sulfur. The base catalyst is thought to help open the S₈ ring. This is followed by intramolecular attack and cyclization to form the thiophene ring.
The superiority of a catalyst like piperidinium borate can be explained by its dual-functionality as a conjugate acid-base pair.[1] The piperidinium cation (acid) can activate the ketone's carbonyl group by protonation, making it more electrophilic. Simultaneously, the borate anion (base) deprotonates the active methylene compound, facilitating the initial condensation. This synergistic action accelerates the reaction rate significantly compared to a simple base.
L-proline , an amino acid, acts as a bifunctional organocatalyst. Its secondary amine moiety can form an enamine with the ketone, activating it, while the carboxylic acid group can participate in proton transfer steps, facilitating the condensations and cyclization.[2]
Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and clarity.
Protocol 1: High-Efficiency Synthesis using Piperidinium Borate
This protocol is adapted from the work of Gavali & Chaturbhuj, 2023.[1]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Piperidinium Borate (as prepared or sourced)
-
Ethanol/Water (9:1 v/v)
Procedure:
-
To a round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.0 mmol).
-
Add 3 mL of the ethanol/water (9:1) solvent mixture.
-
Add piperidinium borate (0.20 mmol, 20 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to 100°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-25 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Green Synthesis using L-Proline
This protocol is based on the methodology described by Wang et al., 2010.[2]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
L-Proline
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 50 mL round-bottom flask, combine cyclohexanone (3.0 mmol), malononitrile (3.3 mmol), and elemental sulfur (4.5 mmol).
-
Add L-proline (0.3 mmol, 10 mol%).
-
Add 3.0 mL of DMF as the solvent.
-
Stir the mixture at 60°C for the required time (typically 10-24 hours).
-
Monitor the reaction's completion by TLC analysis.
-
Once the reaction is complete, cool the mixture.
-
The crude product can be purified directly via flash column chromatography (silica gel) to yield the pure 2-aminothiophene product.
Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the proposed reaction mechanism.
Caption: General experimental workflow for the catalytic synthesis of tetrahydrobenzothiophenes.
Caption: Proposed mechanism for the piperidinium borate-catalyzed Gewald reaction.
References
- 1. d-nb.info [d-nb.info]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of a Stability-Indicating Method for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
This guide provides a comprehensive framework for the development and validation of a stability-indicating analytical method for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. As an intermediate in the synthesis of Pramipexole, a dopamine agonist, ensuring its purity and stability is critical.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Imperative for a Stability-Indicating Method
This compound is a key starting material in the synthesis of active pharmaceutical ingredients (APIs) like Pramipexole.[1][3] The intrinsic chemical stability of such intermediates is a critical quality attribute (CQA) that can directly impact the purity profile and safety of the final drug product. A stability-indicating analytical method is therefore not merely a quality control tool, but a fundamental requirement for regulatory compliance and robust process development.
The objective of such a method is to provide unambiguous evidence of how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4] This necessitates a method that can accurately quantify the parent compound while simultaneously separating it from any potential degradation products. This guide focuses on a High-Performance Liquid Chromatography (HPLC) method, chosen for its superior separating power and sensitivity, and validates it according to the rigorous standards set by the International Council for Harmonisation (ICH).[5][6][7]
Method Selection: Why HPLC is the Gold Standard
While several analytical techniques exist for purity and stability testing, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the predominant choice for non-volatile, polar to moderately non-polar small molecules like this compound.
| Analytical Technique | Applicability & Performance | Limitations for This Application |
| RP-HPLC with UV/PDA | Excellent. High resolving power for separating the parent analyte from structurally similar degradants. Photodiode Array (PDA) detection allows for peak purity analysis. | Optimal Choice. No significant limitations for this analyte. |
| Gas Chromatography (GC) | Poor. The analyte is non-volatile and would require derivatization, adding complexity and potential for analytical error. | High boiling point and thermal lability make it unsuitable. |
| Capillary Electrophoresis (CE) | Possible. Offers high efficiency but can have issues with reproducibility of migration times compared to HPLC. | Method development can be more complex; less common in routine QC labs. |
| UV-Vis Spectrophotometry | Inadequate. Lacks the specificity to distinguish between the parent analyte and its degradants, which may share similar chromophores. | Cannot function as a stability-indicating method on its own. |
The clear superiority of RP-HPLC lies in its specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
The Validation Workflow: A Three-Pillar Approach
The validation process is built on three pillars: Forced Degradation, Method Optimization, and Formal Validation according to ICH Q2(R1) guidelines.[5][9]
Caption: The three-pillar workflow for validating a stability-indicating method.
Experimental Design and Protocols
Instrumentation and Chromatographic Conditions
The following conditions are based on established methods for the structurally related API, Pramipexole, and serve as a robust starting point.[10]
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: ACE 5 C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH adjusted to 6.5 with acetic acid) and Acetonitrile in a 75:25 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Diluent: Mobile Phase.
Protocol 1: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[11] The goal is to generate a target degradation of 5-20% to ensure that the analytical method can effectively separate the resulting degradants from the intact analyte.[12]
Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N HCl.
-
Reflux at 80°C for 4 hours.
-
Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N NaOH.
-
Reflux at 80°C for 2 hours.
-
Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to 10 mL with diluent.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 48 hours.
-
Weigh an appropriate amount, dissolve, and dilute with diluent to the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Weigh an appropriate amount, dissolve, and dilute with diluent.
-
All stressed samples are then chromatographed alongside a non-degraded control solution to assess for peak purity and resolution between the parent peak and any formed degradants.
Protocol 2: Method Validation
The finalized chromatographic method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][7][13]
Caption: Key parameters for method validation as per ICH Q2(R1) guidelines.
-
Specificity: Analyze all forced degradation samples. The method is specific if the main peak is well-resolved from all degradant peaks (Resolution > 2) and the peak purity analysis (via PDA detector) passes.
-
Linearity: Prepare a series of solutions from 50% to 150% of the nominal concentration (e.g., 5 to 15 µg/mL). Plot the peak area against concentration. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio method (typically S/N of 10 for LOQ and 3 for LOD) or by calculation from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Data Analysis & Acceptance Criteria
The following tables summarize the expected results and acceptance criteria for a successful validation.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 5.0 | 150.5 |
| 7.5 | 225.8 |
| 10.0 | 301.2 |
| 12.5 | 376.0 |
| 15.0 | 450.9 |
| Result | Acceptance Criterion |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
Table 2: Accuracy (Recovery) | Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | | :--- | :--- | :--- | :--- | | 80% | 8.0 | 7.95 | 99.4% | | 100% | 10.0 | 10.08 | 100.8% | | 120% | 12.0 | 11.92 | 99.3% | | Result | Acceptance Criterion | | Mean Recovery | 99.8% | 98.0% - 102.0% |
Table 3: Precision | Parameter | Replicate # | Assay (% of Target) | | :--- | :--- | :--- | | Repeatability | 1-6 | 99.5, 100.2, 99.8, 100.5, 99.9, 100.1 | | | RSD | 0.35% | | Intermediate | Day 2 | 100.8, 100.1, 101.0, 100.4, 99.7, 100.5 | | | RSD | 0.48% | | Result | Acceptance Criterion | | RSD | ≤ 2.0% | ≤ 2.0% |
Conclusion
This guide outlines a scientifically sound and regulatory-compliant approach for validating a stability-indicating RP-HPLC method for this compound. By systematically performing forced degradation studies and validating the method against ICH Q2(R1) parameters, a reliable and robust analytical procedure can be established.[5] Such a method is indispensable for ensuring the quality, stability, and purity of this critical intermediate, thereby supporting the development of safe and effective pharmaceutical products.
References
- 1. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine [lgcstandards.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. starodub.nl [starodub.nl]
- 10. scielo.br [scielo.br]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
Navigating the Disposal of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A Guide for Research Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole are central to innovation. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that your commitment to scientific integrity encompasses the entire experimental process.
Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent adherence to personal protective equipment protocols to mitigate exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved eye protection. A face shield may be required for larger quantities or when splashing is possible. | Prevents contact with the eyes, which can cause serious irritation[1]. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or apron should be worn. | Protects against skin contact, which can lead to irritation[1]. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge. | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation[1]. |
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to control airborne dust.
Waste Classification: A Critical Determination
Proper disposal hinges on the correct classification of the waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).
-
Listed Wastes: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.
-
Characteristic Wastes: The determination of whether this compound exhibits hazardous characteristics is as follows:
-
Ignitability (D001), Corrosivity (D002), Reactivity (D003): Based on available SDS information, this compound does not meet the criteria for these characteristics.
-
Toxicity (D004-D043): The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which analyzes for 40 specific contaminants. This compound is not one of these 40 contaminants. Therefore, it does not meet the federal definition of a toxic hazardous waste.
-
While it may not be classified as a RCRA hazardous waste at the federal level, it is crucial to recognize that state and local regulations may be more stringent . The final classification will be confirmed by your chosen licensed waste disposal contractor.
On-Site Waste Accumulation and Handling: A Step-by-Step Protocol
Proper management of the waste stream within the laboratory is essential to ensure safety and compliance.
Protocol for Waste Accumulation:
-
Container Selection: Use a designated, leak-proof container made of a material compatible with the chemical. The original container is often a suitable choice. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste " (as a best practice, even if not federally regulated), the full chemical name "This compound ," and a clear indication of its hazards (e.g., "Irritant").
-
Segregation: Store the waste container in a designated satellite accumulation area. It is critical to segregate it from incompatible materials. Avoid storing it with strong oxidizing agents.
-
Closure: Keep the waste container closed at all times, except when adding waste.
-
Spill Management: In the event of a spill, avoid creating dust. Use personal protective equipment, sweep up the solid material, and place it in a suitable, closed container for disposal.
The Final Step: Professional Disposal
The recommended and most compliant method for the final disposal of this compound is through a licensed professional waste disposal service. The most common method of destruction for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber [1].
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Selecting a Licensed Waste Disposal Contractor:
Choosing a reputable and qualified waste disposal partner is a critical responsibility. Consider the following criteria:
-
Licensing and Permitting: Verify that the company holds all necessary federal, state, and local licenses for transporting and disposing of chemical waste.
-
Experience: Select a contractor with a proven track record of handling laboratory and pharmaceutical chemical waste.
-
Documentation: Ensure the company provides a clear and compliant documentation process, including a manifest for transportation and a certificate of disposal upon completion.
-
Services: Confirm that they offer incineration services suitable for this type of chemical waste.
-
Customer Service and Support: A good partner will be able to answer your questions about waste profiling and ensure a smooth and compliant disposal process.
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste container and disposed of along with the chemical waste.
-
Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate may also need to be collected depending on local regulations. Once thoroughly rinsed and dried, and with the label defaced or removed, the container may be disposed of as regular solid waste or recycled, in accordance with your institution's policies.
By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific practice from discovery through to disposal.
References
Personal protective equipment for handling 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Comprehensive Safety and Handling Guide: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
This guide provides essential safety protocols and operational procedures for the handling of this compound (CAS No. 106006-83-1). As a key intermediate in the synthesis of pharmaceutical compounds like Pramipexole, its safe management in the laboratory is of paramount importance.[1][2] This document is structured to provide immediate, actionable intelligence to researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity. The toxicological properties of this specific compound have not been thoroughly investigated, underscoring the need for cautious handling in accordance with good industrial hygiene and safety practices.[3]
Immediate Hazard Assessment
Before handling this compound, it is critical to understand its primary hazards. Based on aggregated GHS data, this compound is classified as:
-
Serious Eye Irritant (Category 2A/2): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4][5]
While comprehensive toxicological data is limited, the potential for harm upon contact or inhalation necessitates stringent adherence to the protective measures outlined below.
Quantitative Data Summary
Due to the absence of a complete, officially published Safety Data Sheet (SDS), specific occupational exposure limits (OELs) such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) are not available. The following table summarizes the available physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃S | [3] |
| Molecular Weight | 169.25 g/mol | [3][4][5] |
| Appearance | White or off-white powder | [1] |
| Melting Point | 228°C - 230°C | [1] |
| Boiling Point | 359.0°C at 760 mmHg | [1] |
| Flash Point | 170.9°C | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation. The selection of appropriate PPE should follow a systematic risk assessment.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3] If there is a risk of splashing, a face shield should be used in addition to safety glasses.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[6] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves should be disposed of immediately as hazardous waste.[6]
-
Body Protection: Wear a lab coat with a closed front and long sleeves.[6] For larger quantities or tasks with a higher risk of spillage, consider impervious clothing.
-
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a chemical fume hood to ensure adequate ventilation.[6] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved particulate respirator may be necessary.[7]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
Preparation:
-
Work Area Setup: Ensure the designated work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble Materials: Gather all necessary equipment, solvents, and the compound before starting the procedure to minimize movement in and out of the controlled workspace.
Handling the Compound:
-
Weighing and Transfer:
-
Dissolving and Reactions:
-
When dissolving, add the solid compound slowly to the solvent with stirring to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the process closely.
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[3]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is a non-negotiable component of laboratory safety.
Emergency Response Protocol
Caption: Emergency response flowchart for exposure to this compound.
First-Aid Measures:
-
In case of skin contact: Wash off immediately with soap and plenty of water. Consult a physician.[3][6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][6]
-
General Advice: In all cases of exposure, consult a physician and show them the safety data sheet for the material.[3]
Spill Management:
-
Evacuate personnel to a safe area.[3]
-
Wear the full complement of PPE, including respiratory protection.
-
Avoid dust formation.[3] Do not let the product enter drains.[3]
-
Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[3][6] Do not create dust.[3]
Waste Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including excess compound, contaminated PPE (gloves, wipes), and cleaning materials, in a designated, clearly labeled, and sealed container for hazardous waste.[7][8]
-
Waste Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[6][7]
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3] The recommended method for the product itself is to burn it in a chemical incinerator equipped with an afterburner and scrubber. Contaminated packaging should be disposed of as unused product.[3]
References
- 1. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Page loading... [wap.guidechem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
